molecular formula C14H15N3O2 B1301103 3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid CAS No. 387350-52-9

3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid

Cat. No.: B1301103
CAS No.: 387350-52-9
M. Wt: 257.29 g/mol
InChI Key: RBXVYGAOARRNSJ-UHFFFAOYSA-N
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Description

3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid is a chemical compound of significant interest in scientific research. While specific studies on this exact molecule are not readily available in the public domain, research on its structural analogs provides strong indications of its potential research value. Compounds featuring a benzoic acid moiety linked to a 4,6-dimethylpyrimidine ring via an amino bridge have been investigated for their ability to interact with biomolecules. Specifically, a closely related isomer has been shown to bind to double-stranded DNA via a minor groove binding mode, as determined through electronic absorption titration, thermal denaturation, and viscosity measurements . This suggests potential applications for this compound class in biophysical studies and as a scaffold for developing DNA-targeting agents. The incorporation of a methyl group on the amino bridge in this compound may alter its electronic properties and steric profile, potentially influencing its binding affinity and specificity. Furthermore, molecular docking calculations performed on analogous structures indicate that such compounds can form stable complexes within the DNA minor groove, stabilized by hydrogen bonds and Pi-alkyl interactions . Beyond nucleic acid interactions, the broader family of pyrimidine-based compounds is known for diverse biological activities, including antimicrobial properties, making them valuable in medicinal chemistry research . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-[(4,6-dimethylpyrimidin-2-yl)-methylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-9-7-10(2)16-14(15-9)17(3)12-6-4-5-11(8-12)13(18)19/h4-8H,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBXVYGAOARRNSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N(C)C2=CC=CC(=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371261
Record name 3-[(4,6-dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid
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Molecular Weight

257.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

387350-52-9
Record name 3-[(4,6-Dimethyl-2-pyrimidinyl)methylamino]benzoic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=387350-52-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(4,6-dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid
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Record name 3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to 3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid, with the CAS Number 387350-52-9 , is a substituted aminobenzoic acid derivative featuring a dimethylpyrimidine moiety.[1] This compound belongs to a class of molecules that has garnered significant interest in medicinal chemistry due to the prevalence of the aminopyrimidine scaffold in a wide array of biologically active agents. While this specific molecule is not as extensively characterized in publicly available literature as some commercial drugs, its structural features suggest its potential as a valuable intermediate in the synthesis of more complex molecules or as a candidate for screening in drug discovery programs. The strategic placement of a carboxylic acid group, a tertiary amine, and a dimethylpyrimidine ring system provides multiple points for chemical modification and interaction with biological targets.

This guide provides a comprehensive overview of the known properties, a plausible synthetic approach, potential biological applications based on structurally related compounds, and general protocols for its analysis and handling.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The available data for this compound is summarized below.

PropertyValueSource
CAS Number 387350-52-9[1]
Molecular Formula C₁₄H₁₅N₃O₂[1]
Molecular Weight 257.29 g/mol [1]
Melting Point 168-170 °C[1]
Predicted XlogP 2.4[2]
Appearance Solid (form not specified)Inferred from related compounds
Solubility Expected to be soluble in organic solvents like DMSO and methanol.Inferred from related compounds

Predicted Mass Spectrometry Data: [2]

Adductm/z
[M+H]⁺ 244.10805
[M+Na]⁺ 266.08999
[M-H]⁻ 242.09349

Synthesis

Proposed Synthetic Workflow

cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product & Purification 3-(Methylamino)benzoic acid 3-(Methylamino)benzoic acid ReactionVessel Nucleophilic Aromatic Substitution 3-(Methylamino)benzoic acid->ReactionVessel 2-Chloro-4,6-dimethylpyrimidine 2-Chloro-4,6-dimethylpyrimidine 2-Chloro-4,6-dimethylpyrimidine->ReactionVessel Crude Product Crude Product ReactionVessel->Crude Product Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat Purification Purification Crude Product->Purification Work-up Final Product This compound Purification->Final Product Recrystallization or Column Chromatography Compound This compound Kinase Target Kinase (e.g., PLK4) Compound->Kinase Binds to ATP-binding site Substrate Protein Substrate Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase PhosphorylatedSubstrate Phosphorylated Protein Substrate Substrate->PhosphorylatedSubstrate CellProliferation Cell Proliferation & Survival PhosphorylatedSubstrate->CellProliferation Promotes

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid, a molecule of interest in medicinal chemistry and drug development. Recognizing the current scarcity of experimentally-derived data for this specific compound, this document synthesizes high-quality predicted data with established analytical principles for substituted aminobenzoic acids and pyrimidine derivatives. The guide is intended for researchers, scientists, and drug development professionals, offering a structured repository of information encompassing molecular structure, predicted physicochemical parameters, spectral characteristics, and proposed analytical and stability assessment methodologies. By contextualizing theoretical data with field-proven experimental approaches for analogous compounds, this guide aims to serve as a valuable resource for facilitating further research and development involving this molecule.

Introduction and Molecular Identity

This compound is a substituted aromatic carboxylic acid containing a dimethylpyrimidine moiety. Its structural features, combining a acidic benzoic acid group with a basic pyrimidine ring and a tertiary amine linker, suggest a complex physicochemical profile with potential for diverse intermolecular interactions. Understanding these properties is fundamental to its handling, formulation, and the interpretation of its biological activity.

Chemical Structure and Identifiers

The foundational step in characterizing any chemical entity is to establish its precise molecular structure and associated identifiers.

Table 1: Core Molecular Identifiers

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 387350-52-9[1]
Molecular Formula C₁₄H₁₅N₃O₂[1]
Molecular Weight 257.29 g/mol [1]
Canonical SMILES CN(C1=CC=CC(=C1)C(=O)O)C2=NC(=CC(=N2)C)CN/A

digraph "molecule_structure" {
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node [shape=plaintext, fontname="Helvetica", fontsize=10, fontcolor="#202124"];
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// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N1 [label="N"]; C7 [label="C"]; C8 [label="C"]; O1 [label="O"]; O2 [label="O"]; H1[label="H"]; N2 [label="N"]; C9 [label="C"]; C10 [label="C"]; N3 [label="N"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"];

// Define positions for aclear2D layout C1 [pos="0,0!"]; C2 [pos="1.5,0!"]; C3 [pos="2.25,1.299!"]; C4 [pos="1.5,2.598!"]; C5 [pos="0,2.598!"]; C6 [pos="-0.75,1.299!"]; N1 [pos="-2.25,1.299!"]; C7 [pos="-3,0!"]; C8 [pos="3.75,1.299!"]; O1 [pos="4.5,0.4!"]; O2 [pos="4.5,2.198!"]; H1[pos="5.25,2.198!"]; N2 [pos="-2.25,2.598!"]; C9 [pos="-1.5,3.897!"]; C10 [pos="-3.75,2.598!"]; N3 [pos="-3.75,0!"]; C11 [pos="-5.25,0!"]; C12 [pos="-3,3.897!"]; C13 [pos="-0.75,5.196!"]; C14 [pos="-4.5,3.897!"];

// Define bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- N1; C3 -- C8; C8 -- O1; C8 -- O2; O2 -- H1; C5 -- N2; N2 -- C9; N2 -- C10; N1 -- C7; N1 -- C11; C11 -- N3; C9 -- N3; C9 -- C12; C12 -- C13; C11 -- C14;

// Add labels to atoms C1 [label="C"]; C2 [label="CH"]; C3 [label="C"]; C4 [label="CH"]; C5 [label="C"]; C6 [label="CH"]; N1 [label="N"]; C7 [label="CH3"]; C8 [label="C"]; O1 [label="O"]; O2 [label="O"]; H1[label="H"]; N2 [label="N"]; C9 [label="C"]; C10 [label="CH3"]; N3 [label="N"]; C11 [label="C"]; C12 [label="CH"]; C13 [label="CH3"]; C14 [label="CH3"]; }

Caption: 2D Chemical Structure of the molecule.

Predicted Physicochemical Properties

Due to the absence of published experimental data, the following physicochemical properties are based on high-quality computational predictions. These values provide a strong starting point for experimental design and hypothesis testing.

Table 2: Predicted Physicochemical Data

PropertyPredicted ValuePrediction Method/Source
Melting Point Not availableN/A
Boiling Point Not availableN/A
Water Solubility LowInferred from high LogP
pKa (acidic) ~4-5Based on substituted benzoic acids[2]
pKa (basic) ~2-4Based on substituted pyrimidines
LogP 2.4XlogP (predicted)
Acidity and Basicity (pKa)

The molecule possesses both an acidic carboxylic acid group and basic nitrogen atoms within the pyrimidine ring and the tertiary amine linker.

  • Acidic pKa: The carboxylic acid group is expected to have a pKa in the range of 4-5, influenced by the electron-donating nature of the amino substituent on the benzoic acid ring.[2] Computational methods, such as those based on Density Functional Theory (DFT) with a suitable solvation model, can provide more precise estimations.[3]

  • Basic pKa: The nitrogen atoms of the pyrimidine ring are weakly basic. Their pKa values are likely to be in the range of 2-4. The tertiary amine nitrogen's basicity will be influenced by its aromatic attachment.

pKa_Prediction_Workflow cluster_QM Quantum Mechanics cluster_ML Machine Learning mol_structure 3D Molecular Structure dft_calc DFT Calculation (e.g., CAM-B3LYP) [34] mol_structure->dft_calc Input qsar_model QSAR/Machine Learning Model mol_structure->qsar_model Input Molecular Descriptors solvation_model Solvation Model (e.g., SMD) [34] dft_calc->solvation_model Incorporate Solvent Effects predicted_pka Predicted pKa Value(s) solvation_model->predicted_pka Calculate ΔG qsar_model->predicted_pka Predict training_data Training Dataset of known pKa values training_data->qsar_model Train Model

Caption: Workflow for computational pKa prediction.

Lipophilicity (LogP)

The predicted octanol-water partition coefficient (LogP) of 2.4 suggests that the compound is moderately lipophilic. This property is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) characteristics. Experimental determination of LogP can be performed using the shake-flask method or estimated via reverse-phase high-performance liquid chromatography (RP-HPLC).[4][5]

Spectroscopic and Analytical Characterization

While specific spectra for this compound are not publicly available, this section outlines the expected spectral features and appropriate analytical methodologies based on its structural components. These methods are crucial for identity confirmation, purity assessment, and quantification.[6][7][8][9][10]

UV-Vis Spectroscopy

The presence of aromatic rings and conjugated systems suggests that the compound will exhibit significant UV absorbance.

  • Expected λmax: Based on similar aminobenzoic acid and pyrimidine structures, absorption maxima are anticipated in the 220-280 nm range.[11][12] The exact λmax will be influenced by the solvent polarity.

  • Protocol for UV-Vis Analysis:

    • Prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol or acetonitrile).

    • Perform serial dilutions to obtain a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1-1.0 AU).

    • Scan the sample across the UV-Vis range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

    • For quantitative analysis, prepare a calibration curve using a series of standards of known concentrations and measure their absorbance at the determined λmax.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in the molecule.

  • Expected Characteristic Peaks:

    • O-H stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

    • C=O stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.

    • C=N and C=C stretches (Aromatic/Pyrimidine Rings): Multiple peaks in the 1450-1650 cm⁻¹ region.[13][14]

    • C-N stretch (Amine): Bands in the 1200-1350 cm⁻¹ range.

    • C-H stretches (Aromatic and Alkyl): Peaks around 3000-3100 cm⁻¹ (aromatic) and 2850-2950 cm⁻¹ (methyl groups).[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for the definitive structural elucidation of the molecule.

  • Expected ¹H NMR Features:

    • Aromatic Protons: Signals in the 7.0-8.5 ppm region, with splitting patterns determined by the substitution on the benzoic acid ring.

    • Pyrimidine Proton: A singlet for the proton on the pyrimidine ring.

    • N-Methyl Protons: A singlet in the 3.0-3.5 ppm range.

    • Pyrimidine Methyl Protons: A singlet corresponding to the two methyl groups on the pyrimidine ring.

    • Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.

  • Expected ¹³C NMR Features:

    • Carbonyl Carbon: A signal in the 165-175 ppm region.

    • Aromatic and Pyrimidine Carbons: Multiple signals in the 110-165 ppm region.

    • N-Methyl Carbon: A signal in the 30-40 ppm range.

    • Pyrimidine Methyl Carbons: A signal in the 20-25 ppm range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification and structural confirmation.

  • Expected Molecular Ion: In electrospray ionization (ESI) mass spectrometry, the compound is expected to show a prominent protonated molecule [M+H]⁺ at m/z 258.29.

  • Fragmentation Pattern: The fragmentation is likely to be influenced by the nature and position of the substituents on the pyrimidine ring.[1][15][16] Common fragmentation pathways may involve the loss of the carboxylic acid group, cleavage of the N-methyl group, and fragmentation of the pyrimidine ring.

Analytical_Workflow cluster_identification Structure & Identity Confirmation cluster_quantification Purity & Quantification cluster_physchem Physicochemical Properties NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (ESI-MS, HRMS) IR FTIR Spectroscopy HPLC HPLC-UV/DAD UPLC UPLC-MS DSC_TGA DSC/TGA XRPD X-ray Powder Diffraction Sample Test Sample Sample->NMR Structural Analysis Sample->MS Structural Analysis Sample->IR Structural Analysis Sample->HPLC Separation & Quantification Sample->UPLC Separation & Quantification Sample->DSC_TGA Solid-State Characterization Sample->XRPD Solid-State Characterization

Caption: Integrated analytical workflow for characterization.

Crystalline Structure and Thermal Properties

The solid-state properties of a compound are critical for its formulation and stability.

X-ray Crystallography

Single-crystal X-ray diffraction would provide the definitive three-dimensional structure of the molecule in the solid state, revealing details about bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-stacking. While no crystal structure has been published for this specific compound, studies on similar substituted benzoic acids often reveal dimeric structures formed through hydrogen bonding between the carboxylic acid groups.

Thermal Analysis (DSC/TGA)
  • Differential Scanning Calorimetry (DSC): This technique can be used to determine the melting point and detect any polymorphic transitions.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.[17]

Chemical Stability and Degradation

Understanding the chemical stability of the compound is essential for determining appropriate storage conditions and predicting its shelf-life.

  • Potential Degradation Pathways:

    • Hydrolysis: The molecule could be susceptible to hydrolysis under strongly acidic or basic conditions, potentially cleaving the amine-pyrimidine bond.

    • Oxidation: The electron-rich aromatic system and the tertiary amine could be prone to oxidation.

    • Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to UV light.

  • Protocol for Forced Degradation Studies: [18]

    • Acidic/Basic Hydrolysis: Expose the compound to solutions of varying pH (e.g., 0.1 M HCl, 0.1 M NaOH) at elevated temperatures.

    • Oxidative Degradation: Treat the compound with an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Degradation: Heat the solid compound at a high temperature.

    • Photodegradation: Expose the compound (in solution and as a solid) to UV and visible light.

    • Analyze the stressed samples at various time points using a stability-indicating HPLC method to separate and quantify the parent compound and any degradation products.

Conclusion

While a comprehensive experimental dataset for this compound is yet to be established in the public domain, this technical guide provides a robust framework for its physicochemical characterization. By integrating high-quality computational predictions with established analytical methodologies for analogous structures, researchers and drug development professionals are equipped with the foundational knowledge necessary to advance the study of this promising molecule. The protocols and expected data presented herein are intended to guide future experimental work, ensuring a systematic and scientifically rigorous approach to unlocking the full potential of this compound.

References

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  • Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569–4576.
  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Medikamenter Quality Services. (2025). Impurities in Pharmaceutical Analysis: A Comprehensive Guide. Available from: [Link]

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  • SIELC Technologies. UV-Vis Spectrum of 4-Aminobenzoic Acid. Available from: [Link]

  • Investigation of Thermal Properties of Carboxylates with Various Structures. (n.d.). Available from: [Link]

  • Daphal, G. T., & Umamaheshwari, D. (2022). Novel Analytical Techniques used in Identification and Isolation of Impurities in Pharmaceuticals an Overview.
  • Sahoo, S. K., & Sahu, P. K. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences, 10(10), 1-6.
  • Singh, S., Kumar, A., & Sharma, A. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research, 55(3).
  • Lindeman, S. V., Hecht, J., & Kochi, J. K. (2005). Isolation and X-ray Structures of Labile Benzoic- and Acetic-Acidium Carbocations. Journal of the American Chemical Society, 127(10), 3649-3659.
  • On Comparing Crystal Growth Rates: Para Substituted Carboxylic Acids. (2023). Crystal Growth & Design.
  • Masoomi Sefiddashti, F., Asadpour, S., Haddadi, H., & Ghanavati Nasab, S. (2020). QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network. Research in Pharmaceutical Sciences, 15(4), 369.
  • Fizer, O., Fizer, M., & Studenyak, Y. (2018). pKa – LogP plot for methoxy‐substituted carboxylic acids and their derivatives.
  • UV-Vis absorption spectrum of Ag (black trace), p-aminobenzoic acid... (n.d.).
  • The Structure of p-Aminobenzoic Acid in Water: Studies Combining UV-Vis, NEXAFS and RIXS Spectroscopies. (2016). White Rose Research Online.
  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5.
  • Chaudhary, J. (2025).
  • Calculated and experimental pK a values of ortho-substituted benzoic acids in water at 25°C. (n.d.).
  • A long lasting sunscreen controversy of 4-aminobenzoic acid and 4-dimethylaminobenzaldehyde derivatives resolved by ultrafast spectroscopy combined with density functional theoretical study. (2020). Physical Chemistry Chemical Physics.
  • Feld, R., Lehmann, M. S., Muir, K. W., & Stewart, J. C. (1981). The crystal structure of benzoic acid: a redetermination with X-rays at room temperature.
  • Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation. (n.d.).
  • QSAR and QSTR study of pyrimidine derivatives to improve their therapeutic index as antileishmanial agents. (2025).
  • Values of logP and logk for the Test Compounds Used in This Study. (n.d.).
  • FT-IR data of pyrimidine derivatives compounds. (n.d.).
  • Franz, R. G., Basha, F. Z., & El-Kattan, Y. (2001). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. Pharmaceutical research, 18(10), 1472-1476.
  • FTIR spectrum of compound 5-bromo-2-hydrazinyl-6-(4methoxyphenyl)pyrimidin-4(3H)-one. (n.d.).
  • Somkuwar, S., et al. (2025). Group-based QSAR modeling of pyrimidine derivatives for antiviral, antimalarial, and anticancer activities. World Journal of Biology Pharmacy and Health Sciences.
  • Onishi, Y., et al. (2021).
  • Musso, F., et al. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. International Journal of Molecular Sciences, 25(6), 3237.
  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. (n.d.). Optibrium.
  • Alsante, K. M., et al. (2016).
  • Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. (1980). Pharmacology & Therapeutics, 8(3), 629-651.
  • LogP—Making Sense of the Value. (n.d.). ACD/Labs.
  • Comparison results of (a) TGA, (b) DSC, and (c) DTG analysis for BP-20. (n.d.).
  • Group-based QSAR modeling of pyrimidine derivatives for antiviral, antimalarial, and anticancer activities. (2025). World Journal of Biology Pharmacy and Health Sciences.
  • Vogels, G. D., & Van der Drift, C. (1976). Degradation of purines and pyrimidines by microorganisms. Bacteriological reviews, 40(2), 403.
  • The experimental Log P values of the saturated carboxylic acids (C 1 -C...). (n.d.).
  • Ashihara, H. (2022). Degradation of Pyrimidine Nucleotides.
  • Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of bacteriology, 192(16), 4246-4256.
  • Martí, S., et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Omega, 6(39), 25055-25060.
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Sources

A Technical Guide to the Structural Elucidation of 3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and drug development, the pyrimidine scaffold is a cornerstone, integral to a multitude of biologically active compounds.[1][2] The precise structural characterization of novel pyrimidine derivatives is a non-negotiable prerequisite for understanding their physicochemical properties, mechanism of action, and potential as therapeutic agents.[3][4] This guide presents a comprehensive, multi-technique approach to the structural elucidation of a specific pyrimidine derivative: 3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid.

This document is structured not as a rigid protocol, but as a logical workflow, mirroring the decision-making process of an analytical scientist. We will delve into the "why" behind each experimental choice, integrating foundational analytical principles with practical, field-tested insights to construct a self-validating system for unambiguous structure confirmation.

Proposed Structure and Initial Assessment

The target molecule for our investigation is this compound.

Molecular Formula: C₁₃H₁₃N₃O₂[5]

Molecular Weight: 243.26 g/mol

Our elucidation strategy will be a synergistic application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, culminating in the potential for single-crystal X-ray crystallography for absolute confirmation.

Elucidation Workflow

Our analytical journey is designed to be sequential and confirmatory, with each step building upon the insights of the last.

Elucidation_Workflow cluster_0 Step 1: Foundational Analysis cluster_1 Step 2: Detailed Structural Mapping cluster_2 Step 3: Absolute Structure Confirmation MS Mass Spectrometry (Molecular Formula Confirmation) IR FTIR Spectroscopy (Functional Group Identification) MS->IR Confirms Functional Groups NMR_1D 1D NMR Spectroscopy (¹H, ¹³C, DEPT) (Proton & Carbon Environment) IR->NMR_1D Informs NMR Interpretation NMR_2D 2D NMR Spectroscopy (COSY, HSQC, HMBC) (Connectivity Mapping) NMR_1D->NMR_2D Resolves Ambiguities XRAY Single-Crystal X-ray Crystallography (3D Molecular Structure) NMR_2D->XRAY Provides Definitive Structure

Caption: A sequential workflow for the structural elucidation of the target molecule.

Part 1: Foundational Analysis - What is it made of?

Mass Spectrometry: Confirming the Elemental Composition

The first step in any structural elucidation is to confirm the molecular formula.[6][7] High-Resolution Mass Spectrometry (HRMS) is the ideal tool for this, providing a highly accurate mass measurement that allows for the determination of the elemental formula.[8][9]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.[7]

  • Analysis Mode: Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis: Compare the measured accurate mass of the molecular ion peak with the theoretical mass calculated for the proposed formula, C₁₃H₁₃N₃O₂. The acceptable mass error should be within ±5 ppm.

Expected Data & Interpretation:

Based on the molecular formula C₁₃H₁₃N₃O₂, we can predict the expected m/z values for common adducts.[5]

AdductMolecular FormulaPredicted m/z (Monoisotopic)
[M+H]⁺C₁₃H₁₄N₃O₂⁺244.10805
[M+Na]⁺C₁₃H₁₃N₃O₂Na⁺266.08999
[M-H]⁻C₁₃H₁₂N₃O₂⁻242.09349

The observation of an ion at m/z 244.10805 with a mass accuracy of <5 ppm would provide strong evidence for the proposed molecular formula.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

With the molecular formula confirmed, FTIR spectroscopy will be employed to identify the key functional groups present in the molecule.[10] This technique is particularly adept at identifying the carboxylic acid and aromatic moieties.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: A small amount of the solid, purified compound is placed directly onto the ATR crystal.

  • Data Acquisition: An infrared spectrum is collected over the range of 4000-400 cm⁻¹.

  • Data Analysis: The spectrum is analyzed for characteristic absorption bands corresponding to specific functional groups.

Expected Data & Interpretation:

Based on the structure of this compound, we anticipate the following key IR absorptions:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Appearance
3300-2500O-H stretchCarboxylic AcidVery broad band, often obscuring C-H stretches.[11][12]
~1710-1690C=O stretchCarboxylic AcidStrong, sharp absorption.[13]
~1600, ~1475C=C and C=N stretchesAromatic/Pyrimidine RingsMultiple sharp bands of varying intensity.
1320-1210C-O stretchCarboxylic AcidMedium to strong intensity.[11]
1440-1395, 950-910O-H bendCarboxylic AcidMedium intensity bands.[11]

The presence of a very broad O-H stretch combined with a strong carbonyl absorption around 1700 cm⁻¹ is highly characteristic of a carboxylic acid, likely existing as a hydrogen-bonded dimer in the solid state.[12]

Part 2: Detailed Structural Mapping - How is it connected?

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution.[14][15][16] We will employ a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to map out the complete carbon-hydrogen framework and the connectivity between different parts of the molecule.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which will solubilize the carboxylic acid and allow for the observation of the acidic proton) in a 5 mm NMR tube.[1]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for adequate signal dispersion.

  • Experiments:

    • ¹H NMR: Provides information on the chemical environment, number, and connectivity of protons.

    • ¹³C NMR: Identifies all unique carbon atoms in the molecule.[17]

    • DEPT-135: Differentiates between CH, CH₂, and CH₃ carbons.

    • COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) couplings, typically through 2-3 bonds.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (¹H-¹³C one-bond correlations).

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), crucial for connecting molecular fragments.

Predicted NMR Data & Interpretation:

Predicted_Structure cluster_benzoic Benzoic Acid Ring cluster_pyrimidine Pyrimidine Ring cluster_linker Linker mol Predicted ¹H and ¹³C NMR Chemical Shifts H_a H-a (~7.9 ppm) H_d H-d (~6.5 ppm) NCH3_i N-CH₃-i (~3.4 ppm) H_b H-b (~7.5 ppm) H_c H-c (~7.8 ppm) C_cooh C=O (~168 ppm) CH3_e CH₃-e (~2.3 ppm) C_f C-f (~165 ppm) C_g C-g (~110 ppm) C_h C-h (~168 ppm)

Sources

solubility of 3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in pharmaceutical synthesis. Recognizing the critical role of solubility in drug development—from process chemistry and formulation to bioavailability—this document delineates the theoretical principles governing the dissolution of this molecule in organic solvents. It further presents a detailed, field-tested experimental protocol for accurate solubility determination. By integrating theoretical insights with practical methodologies, this guide serves as an essential resource for researchers, scientists, and professionals in the pharmaceutical industry, enabling them to optimize their experimental designs and accelerate their development timelines.

Introduction: The Pivotal Role of Solubility

The compound this compound is a significant building block in the synthesis of various active pharmaceutical ingredients (APIs). Its utility in complex organic syntheses is well-documented in patent literature, often as a precursor to more complex molecules with therapeutic potential. The efficiency of synthetic reactions, purification processes, and ultimately the formulation of any final API are profoundly influenced by the solubility of its intermediates.

A thorough understanding of the solubility of this compound in a range of organic solvents is therefore not merely an academic exercise but a cornerstone of robust process development. Poor solubility can lead to challenges in reaction kinetics, difficulties in purification (e.g., crystallization), and limitations in formulation strategies. Conversely, a well-characterized solubility profile empowers chemists to select optimal solvent systems, enhancing yield, purity, and the overall efficiency of the manufacturing process. This guide provides the foundational knowledge and practical tools to expertly navigate these challenges.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solid in a liquid is governed by a complex interplay of intermolecular forces between the solute and the solvent, as well as the energy required to break the solute's crystal lattice. The adage "like dissolves like" provides a useful starting point, suggesting that substances with similar polarities are more likely to be miscible. For this compound, we must consider its key structural features:

  • Aromatic Carboxylic Acid: The benzoic acid moiety introduces a polar, acidic proton capable of hydrogen bonding. This group will favor interactions with polar, protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., DMSO, DMF).

  • Tertiary Amine and Pyrimidine Ring: These nitrogen-containing heterocyclic systems contribute to the molecule's overall polarity and offer sites for hydrogen bond acceptance.

  • Methyl Groups: The two methyl groups on the pyrimidine ring and the N-methyl group add nonpolar character to the molecule, which can enhance solubility in less polar solvents.

Based on its structure, a qualitative prediction of its solubility in common organic solvents can be made:

  • High Solubility Expected: In polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) due to their ability to disrupt the crystal lattice and form strong dipole-dipole interactions and accept hydrogen bonds.

  • Moderate to High Solubility Expected: In alcohols like methanol, ethanol, and isopropanol, which can act as both hydrogen bond donors and acceptors.

  • Moderate Solubility Expected: In ketones like acetone and esters like ethyl acetate, which are polar aprotic solvents but are less effective at solvating the carboxylic acid group compared to DMSO or DMF.

  • Low Solubility Expected: In nonpolar solvents such as hexanes and toluene, where the energy required to break the solute-solute interactions is not sufficiently compensated by weak solute-solvent interactions.

The interplay of these factors is visually represented in the following diagram:

cluster_solute This compound Properties cluster_solvent Solvent Properties Solute Solute Crystal Lattice Solubility Solubility Solute->Solubility Lattice Energy (Endothermic) Polar Polar Groups (Carboxylic Acid, Pyrimidine) H_Bonding Hydrogen Bonding (Donor/Acceptor) Polar->H_Bonding Nonpolar Nonpolar Groups (Methyl Groups) Polarity Polarity (Dipole Moment) Nonpolar->Polarity Solvent Solvent Solvent->Solubility Solvation Energy (Exothermic) Polarity->Solvent H_Bonding->Solvent

Caption: Factors influencing the solubility of the target compound.

Experimental Determination of Solubility: A Validated Protocol

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate process design. The isothermal shake-flask method is a widely accepted and robust technique for this purpose.

Materials and Equipment
  • This compound (purity >99%)

  • Selected organic solvents (HPLC grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Step-by-Step Experimental Workflow
  • Preparation of Saturated Solutions:

    • Add an excess amount of the solid compound to a series of vials. The excess should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Accurately add a known volume (e.g., 2.0 mL) of each selected solvent to the corresponding vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium.

  • Sample Preparation and Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid.

    • Dilute the filtered sample with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the calibration range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of calibration standards of the compound in a suitable solvent.

    • Analyze the calibration standards and the diluted samples by HPLC.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

The following diagram illustrates this experimental workflow:

A 1. Add Excess Solid & Solvent to Vial B 2. Equilibrate (e.g., 25°C, 48h) A->B C 3. Filter Supernatant (0.22 µm filter) B->C D 4. Dilute Sample C->D E 5. HPLC Analysis D->E F 6. Calculate Solubility (mg/mL) E->F

Caption: Isothermal shake-flask method for solubility determination.

Anticipated Solubility Data

SolventSolvent TypePredicted Solubility (mg/mL)Rationale
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 100Excellent hydrogen bond acceptor, effectively solvates both polar and nonpolar moieties.
N,N-Dimethylformamide (DMF)Polar Aprotic> 100Similar to DMSO, with strong dipole-dipole interactions.
MethanolPolar Protic20 - 50Acts as both hydrogen bond donor and acceptor, effectively solvating the carboxylic acid.
EthanolPolar Protic10 - 30Slightly less polar than methanol, leading to a modest decrease in solubility.
AcetonePolar Aprotic5 - 15Moderate polarity and hydrogen bond accepting capability.
Ethyl AcetatePolar Aprotic1 - 5Lower polarity and weaker interactions with the solute compared to ketones and alcohols.
AcetonitrilePolar Aprotic1 - 5Polar, but a weaker hydrogen bond acceptor than other polar aprotic solvents.
Dichloromethane (DCM)Nonpolar< 1Limited ability to form favorable interactions with the polar functional groups of the solute.
TolueneNonpolar< 0.1Aromatic character may offer some weak π-π stacking, but overall interaction is unfavorable.
HexanesNonpolar< 0.1Aliphatic and nonpolar, providing minimal favorable interaction with the polar solute.

Conclusion and Recommendations

The solubility of this compound is a critical parameter that dictates its handling and application in pharmaceutical development. This guide has established a theoretical framework for understanding its solubility based on its molecular structure and has provided a robust, step-by-step protocol for its empirical determination.

It is strongly recommended that researchers and process chemists perform the described solubility studies across a range of relevant solvents early in the development process. The resulting data will be invaluable for:

  • Reaction Solvent Selection: Choosing solvents that ensure complete dissolution of reactants, thereby improving reaction rates and yields.

  • Purification Strategy: Designing efficient crystallization or chromatographic purification processes.

  • Formulation Development: Providing a basis for selecting appropriate excipients and solvent systems for preclinical and clinical formulations.

By investing in a thorough characterization of this compound's solubility, development teams can mitigate risks, avoid costly downstream challenges, and ultimately streamline the path from laboratory synthesis to viable pharmaceutical product.

References

  • General Principles of Solubility: "Solubility of Solids in Liquids." In Martin's Physical Pharmacy and Pharmaceutical Sciences, 6th ed.; Sinko, P. J., Ed.; Lippincott Williams & Wilkins: Philadelphia, PA, 2011; pp 213–239.
  • Shake-Flask Method for Solubility Determination: Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. [Link]

  • High-Performance Liquid Chromatography (HPLC): Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography, 3rd ed. John Wiley & Sons. [Link]

  • Patent Literature mentioning the compound: Espacenet Patent Search. (Accessed January 17, 2026). [Link] (Note: A general search on this platform for the compound name or its structure will yield relevant patent documents where it is cited as an intermediate).

3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid spectral data (NMR, MS, IR)

Author: BenchChem Technical Support Team. Date: January 2026

A Predictive Spectroscopic and

Characterization Guide to 3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid

Abstract: This technical guide provides a comprehensive analytical framework for the characterization of this compound. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document leverages foundational spectroscopic principles and comparative data from analogous structures to predict its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral features. Detailed, field-proven protocols for data acquisition are provided to ensure methodological soundness. This guide is designed to serve as a predictive blueprint for researchers, enabling them to anticipate, interpret, and validate their own experimental findings with a high degree of confidence.

Introduction

This compound is a polysubstituted aromatic compound featuring a dimethylpyrimidine moiety linked via a tertiary amine to a benzoic acid framework. While its specific applications are not widely documented in peer-reviewed literature, its structural motifs are common in medicinal chemistry and materials science, suggesting its potential as a key intermediate in the synthesis of bioactive molecules or functional materials.[1][2]

The rigorous structural confirmation of such novel or niche compounds is paramount. Spectroscopic techniques like NMR, MS, and IR are the cornerstones of this process, providing orthogonal and complementary information about the molecular structure. However, publicly accessible, fully characterized spectral data for this specific compound is scarce.[3] This guide addresses this gap by providing a robust, predictive analysis of its expected spectral characteristics. The methodologies and interpretations presented herein are grounded in established chemical principles and data from well-characterized related compounds.[4][5][6]

Part 1: Molecular Structure and Predicted Spectroscopic Features

A thorough analysis of the molecule's constituent parts is the first step in predicting its spectral behavior. The key structural features are:

  • A 1,3-disubstituted benzene ring (the benzoic acid part).

  • A carboxylic acid group (-COOH).

  • A tertiary amine linker (-N(CH₃)-).

  • A 2,4,6-trisubstituted pyrimidine ring.

  • Two equivalent methyl groups on the pyrimidine ring.

These features will give rise to distinct and predictable signals in each spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Predictions for both ¹H (proton) and ¹³C (carbon) NMR are detailed below. All predicted shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.[7]

The proton NMR spectrum is expected to reveal nine distinct signals. The predicted chemical shifts (δ) in ppm, multiplicities, and integration values are summarized in Table 1.

Table 1: Predicted ¹H NMR Data

Proton Assignment Predicted δ (ppm) Multiplicity Integration Rationale & Causality
-COOH > 12.0 Singlet, Broad 1H The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad singlet. Its chemical shift is concentration and solvent dependent.[8]
Ar-H (Position 2') 7.9 - 8.1 Singlet / Triplet (fine) 1H This proton is ortho to the carboxylic acid group, making it the most deshielded of the benzoic acid protons. It may appear as a fine triplet or a singlet.
Ar-H (Position 4', 6') 7.6 - 7.8 Multiplet / Doublet of Doublets 2H These protons are ortho and para to the amino group and meta to the carboxylic acid. Their signals will likely overlap.[5][8]
Ar-H (Position 5') 7.4 - 7.6 Triplet 1H This proton is meta to both substituents and will be split by its two ortho neighbors into a triplet.
Pyrimidine H (Position 5) 6.5 - 6.7 Singlet 1H The lone proton on the pyrimidine ring is in an electron-rich environment, shifting it upfield relative to the benzoic acid protons.[4]
-N-CH₃ 3.3 - 3.5 Singlet 3H The methyl group attached to the nitrogen is deshielded by the electronegative nitrogen and the aromatic systems.[9]

| Pyrimidine -CH₃ (x2) | 2.3 - 2.5 | Singlet | 6H | The two methyl groups on the pyrimidine ring are chemically equivalent and will appear as a single, sharp peak.[10] |

The carbon NMR spectrum will provide a map of the carbon backbone. Based on typical chemical shifts for similar functional groups, the following predictions are made.[4][7][11]

Table 2: Predicted ¹³C NMR Data

Carbon Assignment Predicted δ (ppm) Rationale & Causality
-COOH 167 - 172 The carbonyl carbon of a carboxylic acid is highly deshielded.[7]
Pyrimidine C2, C4, C6 160 - 170 The carbons of the pyrimidine ring bonded to nitrogen atoms are significantly deshielded. The two carbons bearing methyl groups (C4, C6) will be distinct from the one bonded to the amino group (C2).[11]
Aromatic C1' 145 - 150 The aromatic carbon attached to the nitrogen (ipso-carbon) is deshielded.
Aromatic C3' 130 - 135 The aromatic carbon attached to the carboxylic acid (ipso-carbon).
Aromatic C2', C4', C5', C6' 115 - 130 The remaining four protonated aromatic carbons will appear in this region. Specific assignments require 2D NMR techniques.
Pyrimidine C5 110 - 115 The protonated carbon of the pyrimidine ring is expected to be the most shielded of the ring carbons.[4]
-N-CH₃ 35 - 45 The N-methyl carbon signal.[9]

| Pyrimidine -CH₃ (x2) | 20 - 25 | The equivalent methyl carbons on the pyrimidine ring.[10] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

  • Molecular Ion (M⁺): The calculated monoisotopic mass is 243.1008 Da.[3]

  • Ionization: Using Electrospray Ionization (ESI) in positive mode, the most prominent peak is expected to be the protonated molecule, [M+H]⁺, at m/z 244.1081 . In negative mode, the deprotonated molecule, [M-H]⁻, at m/z 242.0935 would be observed.[12]

  • Predicted Fragmentation: The molecule is expected to fragment in predictable ways. The tertiary amine and the pyrimidine ring are common sites for fragmentation.[6][13] A key fragmentation pathway would be the loss of the carboxylic acid group (as COOH, 45 Da) or CO₂ (44 Da) from the molecular ion.

The diagram below illustrates a plausible fragmentation pathway under positive ionization conditions.

M [M+H]⁺ m/z = 244.1 Frag1 [C₁₃H₁₂N₃O]⁺ m/z = 226.1 M->Frag1 -H₂O Frag2 [C₁₂H₁₄N₃]⁺ m/z = 200.1 M->Frag2 -CO₂ F1 Loss of H₂O (-18.0 Da) F2 Loss of CO₂ (-44.0 Da) F3 Loss of COOH (-45.0 Da) Frag3 [C₁₂H₁₃N₃]⁺ m/z = 199.1 Frag2->Frag3 -H

Caption: Predicted ESI-MS Fragmentation Pathway.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Intensity/Shape
2500-3300 O-H Stretch Carboxylic Acid Very Broad
3000-3100 C-H Stretch Aromatic/Pyrimidine C-H Medium
2850-2960 C-H Stretch Methyl C-H Medium
1680-1710 C=O Stretch Carboxylic Acid (Aromatic) Strong, Sharp
1580-1620 C=C & C=N Stretch Aromatic/Pyrimidine Rings Medium-Strong
1210-1320 C-O Stretch Carboxylic Acid Strong

| 900-960 | O-H Bend | Carboxylic Acid | Broad |

The most diagnostic feature will be the extremely broad O-H stretch from the carboxylic acid, which often spans from ~3300 cm⁻¹ down to 2500 cm⁻¹, partially overlapping the C-H stretching region.[14][15][16][17] This, combined with the strong, sharp carbonyl (C=O) peak around 1700 cm⁻¹, is a definitive indicator of a carboxylic acid.[18]

Part 2: Experimental Protocols

To achieve reliable and reproducible data, adherence to standardized experimental protocols is essential. The following sections detail the recommended methodologies for acquiring NMR, MS, and IR spectra for this compound.

NMR Data Acquisition Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.

    • Add a small amount of TMS as an internal standard (0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical peaks).

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Typical parameters: 16-32 scans, spectral width of ~16 ppm, relaxation delay of 1-2 seconds.

    • Process the data: Apply Fourier transform, phase correction, and baseline correction.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all peaks to determine the relative proton ratios.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled 1D carbon spectrum.

    • Typical parameters: 512-2048 scans, spectral width of ~240 ppm, relaxation delay of 2 seconds.

    • Process and calibrate the data similarly to the ¹H spectrum.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock Lock & Shim transfer->lock acquire_H Acquire ¹H Spectrum lock->acquire_H acquire_C Acquire ¹³C Spectrum lock->acquire_C process Fourier Transform, Phasing, Baseline Correction acquire_H->process acquire_C->process calibrate Calibrate to TMS process->calibrate integrate Integrate Peaks (¹H only) calibrate->integrate

Caption: Standard NMR Workflow.

Mass Spectrometry Data Acquisition Protocol (ESI-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

    • A small amount of formic acid (0.1%) can be added to the solvent to promote protonation for positive ion mode.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a standard calibration solution.

    • Set the ionization source to ESI (positive or negative mode).

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

    • Acquire data over a relevant m/z range (e.g., 100-500 Da).

    • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the molecular ion.

    • For fragmentation data (MS/MS), select the [M+H]⁺ or [M-H]⁻ ion as the precursor and apply collision-induced dissociation (CID).

IR Spectroscopy Data Acquisition Protocol (ATR-FTIR)
  • Instrument Setup:

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

    • Record a background spectrum of the empty, clean ATR crystal. This is crucial as it will be subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Acquire the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The data is automatically processed (background subtraction, Fourier transform) by the instrument software.

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic characterization of this compound. By grounding predictions in the fundamental principles of NMR, MS, and IR spectroscopy and drawing comparisons with analogous structures, researchers are equipped with a robust template for interpreting experimental data. The provided protocols outline the necessary steps for acquiring high-quality, reliable spectra. This predictive approach not only compensates for the current lack of public data but also serves as a valuable educational tool, reinforcing the link between molecular structure and spectroscopic output.

References

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link][19][20][21][22][23]

  • Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link][4][24]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link][16]

  • Interpreting IR Spectra. Chemistry Steps. [Link][14]

  • Mass Spectral Fragmentation Modes of Pyrimidine Derivatives. International Journal of ChemTech Research. [Link][13]

  • Abdelgawad, M. A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5038. [Link][1][25]

  • Supplementary Information: 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry. [Link][5]

  • Table of Characteristic IR Absorptions. UCLA Chemistry. [Link][18]

  • PubChem Compound Summary for CID 734453, 3-[(4,6-dimethylpyrimidin-2-yl)amino]benzoic acid. National Center for Biotechnology Information. [Link][3]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link][26]

  • 1H proton nmr spectrum of benzoic acid. Doc Brown's Chemistry. [Link][8]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link][17]

  • Supplementary Information. The Royal Society of Chemistry. [Link][7]

  • El-Faham, A., et al. (2022). Spectroscopic details on the molecular structure of pyrimidine-2-thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. Scientific Reports, 12(1), 18512. [Link][9][27]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives... RSC Publishing. [Link][2]

  • Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives... ResearchGate. [Link][10]

  • Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. [Link][12]

Sources

An In-Depth Technical Guide to Elucidating the Biological Targets of 3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive, multi-pronged strategy for the identification and validation of biological targets for the novel compound 3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid (CAS 387350-52-9).[1] While specific biological activities for this molecule are not yet publicly documented, its structural features, particularly the dimethylpyrimidine moiety, suggest potential interactions with a range of protein families, including kinases. This guide provides a robust framework for researchers to systematically uncover the molecular mechanism of action of this and other novel small molecules, employing cutting-edge proteomic and biochemical methodologies. We will detail the rationale behind experimental choices, provide step-by-step protocols for key techniques, and present a logical workflow for target validation, thereby establishing a self-validating system for rigorous scientific inquiry.

Introduction: The Enigma of a Novel Compound

The journey of a small molecule from a chemical entity to a therapeutic agent is contingent on a deep understanding of its biological interactions. For this compound, we begin with a blank slate in terms of its biological function. The initial step in unraveling its therapeutic potential lies in identifying its direct protein targets. The structure of the compound, featuring a substituted pyrimidine ring, is reminiscent of motifs found in kinase inhibitors. For instance, the structurally related compound, 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid, serves as an intermediate in the synthesis of Nilotinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.[2][3] This structural similarity provides a tantalizing, albeit hypothetical, starting point for our investigation, suggesting that kinases may be a primary target class for our compound of interest.

This guide will navigate the complexities of target identification, moving from broad, unbiased screening approaches to specific, high-confidence validation assays. Our approach is grounded in the principles of chemical proteomics, a powerful discipline for elucidating the mechanism of action of small molecules.[4]

A Strategic Workflow for Target Identification

A multi-faceted approach is essential for a comprehensive and unbiased identification of potential protein targets.[5] We will employ a combination of affinity-based methods and in-situ cellular assays to generate a robust list of candidate proteins. The overall workflow is depicted in the following diagram:

Target Identification Workflow Figure 1: Overall Target Identification Workflow cluster_0 Phase 1: Target Discovery cluster_1 Phase 2: In-Situ Target Engagement cluster_2 Phase 3: Candidate Prioritization cluster_3 Phase 4: Target Validation Affinity_Chromatography Affinity Chromatography Data_Integration Data Integration & Bioinformatic Analysis Affinity_Chromatography->Data_Integration Chemical_Proteomics Chemical Proteomics Chemical_Proteomics->Data_Integration Thermal_Proteome_Profiling Thermal Proteome Profiling (TPP) Thermal_Proteome_Profiling->Data_Integration Biophysical_Assays Biophysical Assays (SPR, ITC) Data_Integration->Biophysical_Assays Cellular_Assays Cellular Target Engagement Assays Data_Integration->Cellular_Assays Functional_Assays Functional Cellular Assays Biophysical_Assays->Functional_Assays Cellular_Assays->Functional_Assays

Caption: A strategic workflow for identifying and validating the biological targets of a novel small molecule.

Phase 1: Unbiased Target Discovery Using Affinity-Based Methods

The cornerstone of our initial discovery phase is affinity chromatography coupled with mass spectrometry.[6][7] This technique involves immobilizing the small molecule of interest to a solid support and then identifying proteins from a cell lysate that specifically bind to it.

Synthesis of an Affinity Probe

To perform affinity chromatography, a derivative of this compound must be synthesized that incorporates a linker arm suitable for attachment to a solid matrix (e.g., sepharose beads) without significantly compromising its binding activity. A common strategy is to attach a linker with a terminal reactive group (e.g., an amine or carboxylic acid) at a position on the molecule that is predicted to be solvent-exposed and not critical for target binding.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry
  • Immobilization of the Affinity Probe: The synthesized probe is covalently coupled to NHS-activated sepharose beads according to the manufacturer's protocol.

  • Preparation of Cell Lysate: A relevant cell line (e.g., a cancer cell line if anti-proliferative activity is hypothesized) is cultured and harvested. The cells are lysed in a non-denaturing buffer containing protease and phosphatase inhibitors.

  • Affinity Pulldown: The cell lysate is incubated with the affinity probe-coupled beads. A control experiment is run in parallel using beads coupled with a non-functionalized linker or a structurally similar but biologically inactive molecule.

  • Washing: The beads are washed extensively with the lysis buffer to remove non-specifically bound proteins.

  • Elution: Specifically bound proteins are eluted from the beads. This can be achieved by competitive elution with an excess of the free compound, or by using a denaturing buffer.

  • Protein Identification by Mass Spectrometry: The eluted proteins are separated by SDS-PAGE, and the protein bands are excised, digested with trypsin, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The resulting spectra are searched against a protein database to identify the bound proteins.

Data Analysis and Interpretation

The proteins identified in the affinity pulldown experiment are compared to those from the control experiment. Proteins that are significantly enriched in the sample treated with the affinity probe are considered potential binding partners.

Phase 2: Confirming Target Engagement in a Cellular Context

While affinity chromatography is a powerful tool for identifying potential binding partners, it is performed on cell lysates and may not fully recapitulate the interactions that occur within a living cell. Therefore, we will employ Thermal Proteome Profiling (TPP) to assess target engagement in an intact cellular environment.[8][9] TPP is based on the principle that the binding of a small molecule can alter the thermal stability of its protein target.

Experimental Protocol: Thermal Proteome Profiling (TPP)
  • Cell Treatment: Intact cells are treated with either the vehicle control or this compound at various concentrations.

  • Heating: The treated cells are aliquoted and heated to a range of temperatures.

  • Lysis and Protein Extraction: The heated cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.

  • Protein Digestion and Labeling: The soluble proteins from each temperature point are digested with trypsin, and the resulting peptides are labeled with isobaric tags (e.g., TMT or iTRAQ) for quantitative multiplexed analysis.

  • LC-MS/MS Analysis: The labeled peptides are combined and analyzed by LC-MS/MS.

  • Data Analysis: The abundance of each protein at each temperature is determined. The melting curves for each protein in the vehicle- and compound-treated samples are generated. A shift in the melting curve upon compound treatment indicates a direct interaction between the compound and the protein.

Phase 3: Candidate Prioritization through Data Integration

The lists of potential targets generated from affinity chromatography and TPP will be integrated and analyzed using bioinformatic tools. Proteins that are identified by both methods will be considered high-confidence candidates. Further prioritization will be based on the known or predicted functions of the proteins and their relevance to potential therapeutic areas.

Phase 4: Rigorous Target Validation

The final and most critical phase of our investigation is the validation of the prioritized candidate targets. This involves a series of biophysical and cell-based assays to confirm a direct and functionally relevant interaction between this compound and its putative target(s).

Biophysical Validation of Direct Binding

To confirm a direct physical interaction and to quantify the binding affinity, we will employ two gold-standard biophysical techniques:

  • Surface Plasmon Resonance (SPR): This label-free technique measures the binding of the compound to the purified recombinant target protein immobilized on a sensor chip. It provides real-time kinetics of the interaction, including the association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (KD) can be calculated.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon binding of the compound to the purified target protein in solution. It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Parameter Surface Plasmon Resonance (SPR) Isothermal Titration Calorimetry (ITC)
Principle Measures changes in refractive index upon binding to an immobilized ligand.Measures the heat released or absorbed during a binding event in solution.
Information Obtained Binding affinity (KD), association rate (kon), dissociation rate (koff).Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS).
Sample Requirements Purified protein (immobilized), compound in solution.Purified protein and compound in solution.
Cellular Target Engagement and Functional Assays

Confirmation of target engagement within a cellular context is crucial. This can be achieved using techniques such as:

  • Cellular Thermal Shift Assay (CETSA): This is a targeted version of TPP where the thermal stability of a specific protein of interest is monitored by Western blotting.

  • NanoBRET™ Target Engagement Assay: This assay measures the binding of a fluorescently labeled tracer to a NanoLuc® luciferase-tagged target protein in living cells. The displacement of the tracer by the test compound provides a measure of target engagement.

Finally, functional assays will be designed to assess the effect of the compound on the biological activity of the validated target. For example, if the target is a kinase, an in vitro kinase assay would be performed to determine if the compound inhibits its enzymatic activity.

Signaling Pathway Figure 2: Hypothetical Signaling Pathway Compound 3-[(4,6-Dimethylpyrimidin-2-yl) (methyl)amino]benzoic acid Target_Kinase Target Kinase Compound->Target_Kinase Inhibition Substrate Substrate Protein Target_Kinase->Substrate Phosphorylation Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Downstream_Signaling Downstream Signaling Cascade Phosphorylated_Substrate->Downstream_Signaling Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Downstream_Signaling->Cellular_Response

Caption: A hypothetical signaling pathway illustrating the potential mechanism of action of the compound as a kinase inhibitor.

Conclusion: From Target Identification to Therapeutic Hypothesis

The systematic approach outlined in this guide provides a robust framework for the de-orphaning of novel small molecules such as this compound. By combining unbiased discovery proteomics with rigorous biophysical and cellular validation, researchers can confidently identify the primary biological targets of this compound. This knowledge is the critical first step in formulating a therapeutic hypothesis and initiating a drug development program. The methodologies described herein are not only applicable to the compound but also serve as a universal template for target identification and validation in modern drug discovery.

References

  • PubChem. 3-[(4-methylpyrimidin-2-yl)amino]benzoic acid. National Center for Biotechnology Information. [Link]

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  • PubMed. Identification and biological activity of 6-alkyl-substituted 3-methyl-pyridine-2-carbonyl amino dimethyl-benzoic acid EP4 antagonists. National Center for Biotechnology Information. [Link]

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3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid and its analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic Acid and Its Analogs for Drug Discovery Professionals

Authored by a Senior Application Scientist

Foreword

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] Its prevalence in nature, notably as a core component of nucleobases, has inspired the development of a vast array of synthetic derivatives with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5] This guide focuses on a specific, yet promising, member of this family: This compound and its analogs. We will delve into its synthesis, potential biological significance, and the nuanced structure-activity relationships that govern its function. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore this chemical space for novel therapeutic opportunities.

The Core Moiety: A Structural and Physicochemical Analysis

The title compound, this compound, possesses a unique amalgamation of structural features that suggest a rich potential for biological interaction.

  • The Pyrimidine Core: The 4,6-dimethylpyrimidine group provides a rigid, aromatic scaffold. The nitrogen atoms at positions 1 and 3 are key hydrogen bond acceptors and sites for potential coordination with biological targets.[3]

  • The Benzoic Acid Moiety: The benzoic acid group introduces a critical acidic center, which can engage in ionic interactions or hydrogen bonding with amino acid residues in a protein's active site.

  • The Tertiary Amine Linker: The N-methylamino bridge provides a flexible linkage between the pyrimidine and phenyl rings, allowing for conformational adjustments to optimize binding.

Physicochemical Properties

A summary of the key physicochemical properties of the title compound is presented below. These parameters are crucial for predicting its pharmacokinetic behavior (ADME - Absorption, Distribution, Metabolism, and Excretion).

PropertyValueSource
CAS Number 387350-52-9[6]
Molecular Formula C14H15N3O2[6]
Molecular Weight 257.29 g/mol [6]
MDL Number MFCD00203266[6]

Synthesis and Purification: A Proposed Pathway

While specific literature on the synthesis of this compound is not abundant, a robust synthetic route can be postulated based on established methodologies for analogous compounds, such as intermediates for the tyrosine kinase inhibitor Nilotinib.[7][8][9] The proposed synthesis involves a nucleophilic aromatic substitution reaction.

Proposed Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_final_step Final Step cluster_product Final Product A 2-Chloro-4,6-dimethylpyrimidine C Buchwald-Hartwig Amination A->C B Methyl 3-(methylamino)benzoate B->C D Methyl 3-[(4,6-dimethylpyrimidin-2-yl)(methyl)amino]benzoate C->D Pd catalyst, ligand, base E Saponification (e.g., LiOH, THF/H2O) D->E F This compound E->F

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol: Synthesis

This protocol is a guideline and may require optimization.

Step 1: Buchwald-Hartwig Amination

  • To an oven-dried Schlenk flask, add 2-chloro-4,6-dimethylpyrimidine (1.0 eq), methyl 3-(methylamino)benzoate (1.1 eq), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), and a suitable ligand (e.g., Xantphos, 4 mol%).

  • Add a base, such as cesium carbonate (Cs2CO3, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add anhydrous toluene as the solvent via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the intermediate ester, Methyl 3-[(4,6-dimethylpyrimidin-2-yl)(methyl)amino]benzoate.

Step 2: Saponification

  • Dissolve the purified intermediate ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH, 2-3 eq) to the solution.

  • Stir the mixture at room temperature for 4-8 hours, monitoring the disappearance of the starting material by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.

  • Carefully acidify the aqueous layer with 1M HCl to a pH of approximately 4-5, which should precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final compound, this compound.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.

Biological Activity and Therapeutic Potential

The broad range of biological activities reported for pyrimidine derivatives suggests several potential therapeutic applications for this compound and its analogs.[1][2][5]

Potential as Kinase Inhibitors

Many pyrimidine-containing compounds are known to be potent kinase inhibitors. For instance, Nilotinib, which shares a similar structural backbone, is a Bcr-Abl tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.[9] The 2-aminopyrimidine scaffold is a common feature in many kinase inhibitors, where it often forms key hydrogen bonds with the hinge region of the kinase active site. The title compound could potentially inhibit various kinases involved in cell proliferation and signaling.

Anti-inflammatory Properties

Some aminobenzoic acid derivatives and pyrimidine analogs have demonstrated anti-inflammatory effects.[10][11] For example, certain compounds act as antagonists of the prostaglandin E2 receptor 4 (EP4), which is involved in inflammation and pain.[12][13][14] The structural features of our target compound may allow it to modulate inflammatory pathways.

Other Potential Activities

The pyrimidine nucleus is associated with a wide array of other pharmacological activities, including antimicrobial, anticonvulsant, and antihypertensive effects.[2][4] Screening of this compound in a variety of biological assays would be necessary to fully elucidate its therapeutic potential.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is crucial for optimizing lead compounds. The biological activity of pyrimidine derivatives is highly dependent on the nature and position of their substituents.[1][2][4]

  • Substitution on the Phenyl Ring: The position of the pyrimidine-amino linker on the benzoic acid ring is critical. The meta-position in the title compound influences the orientation of the carboxylic acid group, which will affect its interaction with target proteins. Analogs with ortho- or para-substitution would likely exhibit different binding modes and potencies.

  • Methyl Groups on the Pyrimidine Ring: The two methyl groups at positions 4 and 6 of the pyrimidine ring can influence solubility and may engage in hydrophobic interactions within a binding pocket. Modifying these groups (e.g., to ethyl or cyclopropyl) could fine-tune these interactions.

  • The N-Methyl Group: The methyl group on the linking amine prevents the formation of a hydrogen bond at this position, which can be a key determinant of target selectivity compared to analogs with a secondary amine. It also impacts the rotational barrier and preferred conformation of the molecule.

The following diagram illustrates a hypothetical interaction of the title compound with a kinase active site, highlighting key SAR features.

cluster_molecule This compound cluster_target Hypothetical Kinase Active Site Py_N1 Pyrimidine N1 Hinge Hinge Region (H-bond) Py_N1->Hinge H-bond acceptor Py_N3 Pyrimidine N3 Me_groups 4,6-Dimethyl groups Hydrophobic_pocket Hydrophobic Pocket Me_groups->Hydrophobic_pocket van der Waals N_Me N-Methyl group Gatekeeper_residue Gatekeeper Residue N_Me->Gatekeeper_residue Steric influence Benzoic_acid Benzoic Acid Ionic_interaction_site Ionic/H-bond Site Benzoic_acid->Ionic_interaction_site Ionic/H-bond

Caption: Hypothetical binding mode illustrating key SAR points.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To evaluate the potential of the title compound as a kinase inhibitor, a common in vitro assay can be employed.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a specific kinase (e.g., Abl kinase).

Materials:

  • Recombinant human Abl kinase

  • Kinase substrate peptide (e.g., a biotinylated peptide)

  • ATP (Adenosine triphosphate)

  • Test compound dissolved in DMSO

  • Kinase assay buffer

  • Europium-labeled anti-phosphotyrosine antibody

  • APC-labeled streptavidin

  • 384-well microplates

  • Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.

  • Assay Plate Preparation: Add a small volume (e.g., 50 nL) of the diluted compound solutions to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase Reaction:

    • Prepare a kinase/substrate solution in assay buffer and add it to the wells.

    • Initiate the kinase reaction by adding ATP solution to all wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding a detection solution containing the Europium-labeled anti-phosphotyrosine antibody and APC-labeled streptavidin. This solution should also contain EDTA to chelate Mg2+ and stop the kinase activity.

    • Incubate the plate for another 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader. The signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

This compound represents an intriguing scaffold for further investigation in drug discovery. Its structural similarity to known bioactive molecules, particularly kinase inhibitors, warrants a thorough evaluation of its biological activity. Future research should focus on:

  • Synthesis and Characterization: Executing the proposed synthesis to obtain a pure sample of the compound.

  • Broad Biological Screening: Testing the compound in a wide range of assays (e.g., a kinase panel, anti-proliferative assays on cancer cell lines, anti-inflammatory assays) to identify its primary biological effects.

  • Analog Synthesis and SAR Studies: Synthesizing a library of analogs to explore the structure-activity relationships and optimize for potency and selectivity.

  • Computational Modeling: Employing molecular docking and other computational tools to predict potential targets and guide the design of new analogs.

This systematic approach will enable the scientific community to unlock the full therapeutic potential of this promising class of pyrimidine derivatives.

References

  • Natarajan, A., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30. [Link][1][2]

  • ResearchGate. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. Retrieved from [Link][5]

  • Bentham Science. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity - A Review. Retrieved from [Link][4]

  • Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 27(2), 895-908. [Link][3]

  • Blanco, M. J., et al. (2016). Identification and biological activity of 6-alkyl-substituted 3-methyl-pyridine-2-carbonyl amino dimethyl-benzoic acid EP4 Antagonists. Bioorganic & Medicinal Chemistry Letters, 26(9). [Link][12]

  • MDPI. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link][10]

  • Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. Retrieved from [7]

  • PubMed. (2016). Identification and biological activity of 6-alkyl-substituted 3-methyl-pyridine-2-carbonyl amino dimethyl-benzoic acid EP4 antagonists. Retrieved from [Link][13]

  • Oakwood Chemical. (n.d.). 3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]-benzoic acid. Retrieved from [Link][6]

  • PubMed. (2016). Discovery of potent aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid EP4 antagonists with improved pharmacokinetic profile. Retrieved from [Link][14]

  • Google Patents. (n.d.). CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid. Retrieved from [8]

  • Home Sunshine Pharma. (n.d.). 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic Acid CAS 641569-94-0. Retrieved from [Link][9]

  • PubMed. (2007). (S)-1-((S)-2-{[1-(4-amino-3-chloro-phenyl)-methanoyl]-amino}-3,3-dimethyl-butanoyl)-pyrrolidine-2-carboxylic acid ((2R,3S)-2-ethoxy-5-oxo-tetrahydro-furan-3-yl)-amide (VX-765), an orally available selective interleukin (IL)-converting enzyme/caspase-1 inhibitor, exhibits potent anti-inflammatory activities by inhibiting the release of IL-1beta and IL-18. Retrieved from [Link][11]

Sources

Technical Guide to the Commercial Availability and Procurement of 3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the commercial availability, sourcing strategies, and quality verification for the chemical intermediate 3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid (CAS No. 387350-52-9). This compound is available commercially, albeit from a select number of specialized chemical suppliers. A critical challenge in its procurement is the potential for confusion with structurally similar and more widely cited aminobenzoic acid derivatives, particularly key intermediates in the synthesis of kinase inhibitors like Nilotinib. This guide offers detailed protocols for unambiguous identification, supplier qualification, and outlines a decision-making framework for procurement versus custom synthesis, ensuring researchers can acquire this molecule with confidence in its structural integrity and purity.

Definitive Compound Identification

Accurate procurement begins with unequivocal identification. The target compound is a substituted aminobenzoic acid with a specific N-methyl and dimethylpyrimidine configuration.

Table 1: Core Chemical Identifiers

IdentifierValueSource
Chemical Name This compound-
CAS Number 387350-52-9[1]
Molecular Formula C₁₄H₁₅N₃O₂[1]
Molecular Weight 257.29 g/mol [1]
MDL Number MFCD00203266[1]
Structural Analogs and Potential for Confusion

A significant risk in sourcing this molecule is its similarity to other compounds that are more prevalent in chemical literature and supplier catalogs. Misidentification can lead to significant delays and invalid experimental results. The primary analogs are detailed below.

Table 2: Comparison of Structurally Related Analogs

FeatureTarget Compound Analog A (N-demethylated) Analog B (Nilotinib Intermediate)
Structure Chemical structure of target compoundChemical structure of Analog AChemical structure of Analog B
Chemical Name This compound3-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid
CAS Number 387350-52-9 81261-77-0641569-94-0
Key Difference N-methyl group present ; DimethylpyrimidineLacks N-methyl group Different substitution pattern on both rings; Lacks N-methyl group
Common Context Research chemical building blockSynthetic intermediateWidely used intermediate for the drug Nilotinib[2][3]
Representative Supplier(s) Oakwood Chemical[1]Dayang Chem[4]Sigma-Aldrich, Benchchem[2][5]

Causality Behind This Analysis: The purpose of this explicit comparison is to mitigate the high risk of ordering the incorrect compound. Analog B, in particular, is extensively documented and commercially available due to its role in pharmaceutical manufacturing[3][6]. Automated search tools and database queries may incorrectly suggest these analogs if the exact CAS number is not used. Researchers must therefore be vigilant in specifying CAS 387350-52-9 to their purchasing departments and in their own searches.

Commercial Sourcing and Availability

As of early 2026, this compound is not a widely stocked, commodity chemical. It is available from a limited number of vendors specializing in screening compounds and building blocks for research and development.

Table 3: Known Commercial Suppliers

SupplierProduct CodeCAS NumberPurity/Notes
Oakwood Chemical 023727387350-52-9Not specified, inquire for CoA.[1]

Note: This list is based on publicly available catalog data and is subject to change. Direct inquiry with these and other fine chemical suppliers is always recommended.

The limited number of listed suppliers suggests that this compound is produced in small (gram to kilogram) batches and is primarily intended for laboratory-scale research. For larger quantities required for preclinical or manufacturing scale-up, a custom synthesis approach is likely necessary.

Protocol: Procurement and Quality Verification

A robust procurement process is essential to ensure the correct material is received. The following protocol is a self-validating system for acquiring this compound.

Step-by-Step Procurement Workflow
  • Initial Inquiry: Contact the supplier (e.g., Oakwood Chemical) using the specific CAS Number (387350-52-9) and product code (023727).

  • Request Certificate of Analysis (CoA): Before placing an order, request a lot-specific CoA. This is a non-negotiable step for any research-critical material.

  • CoA Review - The Trustworthiness Check:

    • Identity Verification: The CoA must confirm the chemical name and CAS number.

    • Purity Assessment: Look for the purity value, typically determined by HPLC (High-Performance Liquid Chromatography) or qNMR (quantitative Nuclear Magnetic Resonance). For most discovery applications, a purity of >95% is acceptable.

    • Analytical Data Scrutiny: The CoA should include or reference the raw analytical data.

      • ¹H NMR: This is the most critical piece of data. Verify that the proton NMR spectrum is consistent with the structure. Specifically, look for a singlet peak integrating to 3 protons in the ~3.0-3.5 ppm range, corresponding to the N-methyl group. The absence of this peak is a red flag for contamination with Analog A. Check for the characteristic aromatic and pyrimidine proton signals.

      • Mass Spectrometry (MS): The data should show a molecular ion peak corresponding to the correct molecular weight (257.29 g/mol ), e.g., m/z = 258.3 [M+H]⁺ in ESI positive mode.

  • Order Placement: Once the CoA is reviewed and deemed acceptable, proceed with the purchase order. Clearly state the chemical name and CAS number on all purchasing documents.

  • Incoming Quality Control (QC): Upon receipt, it is best practice to perform an in-house identity check, if facilities permit. A simple ¹H NMR spectrum can confirm that the correct material was shipped, preventing the costly loss of time and resources.

Decision Framework: Catalog Purchase vs. Custom Synthesis

For requirements beyond standard research quantities, or if the compound is temporarily unavailable, researchers must decide between waiting for stock and commissioning a custom synthesis.

G start_node Requirement Identified: This compound process_node_1 Search Catalogs of Specialized Suppliers (e.g., Oakwood Chemical) start_node->process_node_1 decision_node decision_node process_node process_node outcome_node outcome_node alt_outcome_node alt_outcome_node decision_node_1 Compound Found in Stock? process_node_1->decision_node_1 process_node_2 Execute Protocol 3: Procurement & Verification decision_node_1->process_node_2 Yes decision_node_2 Is required quantity >50g or purity >98%? decision_node_1->decision_node_2 No outcome_node_1 Material Acquired process_node_2->outcome_node_1 process_node_3 Initiate Custom Synthesis Inquiry decision_node_2->process_node_3 Yes alt_outcome_node_1 Evaluate Alternative Synthetic Routes/ Back-order Compound decision_node_2->alt_outcome_node_1 No process_node_4 Select CRO & Manage Project process_node_3->process_node_4 process_node_4->outcome_node_1

Caption: Procurement decision workflow for the target compound.

Expertise Insight: The choice to pursue custom synthesis hinges on three factors: quantity , purity , and timeline . Standard catalog offerings are sufficient for initial discovery work. However, for lead optimization or preclinical studies requiring larger amounts or higher purity specifications, engaging a Contract Research Organization (CRO) for custom synthesis is often more efficient than attempting to source and purify larger amounts from research-grade suppliers.

Conclusion

While this compound is commercially available, it is not a common reagent. Its procurement requires a higher degree of diligence than for typical laboratory chemicals. The primary challenges are its limited supplier base and the high potential for confusion with more prominent structural analogs. By adhering to a strict protocol of specifying the exact CAS number (387350-52-9), demanding and scrutinizing lot-specific analytical data, and understanding when to transition to a custom synthesis strategy, researchers can confidently and reliably source this valuable chemical building block for their programs.

References

  • 3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]-benzoic acid , Oakwood Chemical. [Link]

  • Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)
  • 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic Acid CAS 641569-94-0 , Home Sunshine Pharma. [Link]

  • Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)

Sources

safety and handling of 3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid

Disclaimer: This document is intended for use by trained professionals in research and development laboratories. The information compiled is based on the chemical's structure and data from analogous compounds, as a specific Safety Data Sheet (SDS) for this compound is not publicly available. All laboratory operations should be preceded by a thorough, site-specific risk assessment.

Section 1: Compound Identification and Physicochemical Properties

This compound is a complex organic molecule likely synthesized for specific research applications, such as pharmaceutical development or materials science. Understanding its fundamental properties is the first step in ensuring its safe handling.

The structure incorporates three key functional groups that dictate its likely chemical behavior and potential hazards:

  • A Pyrimidine Core: A heterocyclic aromatic ring known for its role in biological systems and as a scaffold in medicinal chemistry. Pyrimidine itself is a flammable liquid.[1][2]

  • An N-methyl-N-aryl Amine Linkage: This tertiary amine group can influence the compound's basicity and reactivity. Aromatic amines are a class of compounds that require careful toxicological assessment.[3]

  • A Benzoic Acid Moiety: This carboxylic acid group imparts acidic properties and influences the compound's solubility and potential for salt formation.

Table 1: Chemical Identifiers and Predicted Properties

PropertyValueSource / Rationale
IUPAC Name This compoundStandard chemical nomenclature.
Molecular Formula C₁₄H₁₅N₃O₂Derived from chemical structure.
Molar Mass 257.29 g/mol Calculated from the molecular formula.
CAS Number Not readily available.Indicates the compound may be a novel or research chemical.
Predicted Appearance White to off-white or light brown crystalline solid.Based on common properties of similar aromatic acids and pyrimidine derivatives.[2][4]
Predicted Solubility Likely soluble in organic solvents (DMSO, DMF, Methanol); sparingly soluble in water.The benzoic acid moiety suggests some aqueous solubility (especially in base), while the aromatic rings favor organic solvents.
Predicted Stability May discolor upon exposure to light and air. Store in a cool, dark, dry place.A common characteristic of aminobenzoic acid derivatives and other complex aromatic compounds.[3][4]

Section 2: Hazard Identification and Toxicological Assessment

Due to the lack of specific toxicological data, a hazard assessment must be inferred from the compound's constituent parts. This conservative approach is critical for ensuring personnel safety.

Inferred Hazards:

  • Eye Irritation: Aromatic acids and amines can be irritating to the eyes. An SDS for a related compound explicitly lists H319 (Causes serious eye irritation).

  • Skin Contact: While aminobenzoic acid itself has low acute dermal toxicity, related aromatic amines can be skin sensitizers or irritants.[5][6] Prolonged contact should be avoided.

  • Inhalation: As a crystalline solid, the compound may be inhaled as a fine dust or aerosol during handling. The toxicological effects of inhaling this specific compound are unknown, but it is a primary route of potential exposure that must be controlled.

  • Ingestion: May be harmful if swallowed.[5] Acute oral toxicity for p-aminobenzoic acid in mice is reported with an LD50 of 2.85 g/kg.[6]

  • Aquatic Toxicity: May be harmful to aquatic life.[3] Discharge into the environment must be avoided.[1]

Table 2: Inferred GHS Hazard Classification

Hazard ClassGHS CodeSignal WordRationale
Serious Eye Damage/Eye IrritationH319 (Category 2A)Warning Based on data for structurally related aromatic acids.
Skin Corrosion/IrritationH315 (Category 2)Warning Prudent assumption based on the reactivity of the amine and acid functional groups.[5]
Specific Target Organ Toxicity (Single Exposure)H335 (Category 3)Warning Potential for respiratory tract irritation if handled as a fine powder. A standard precaution for powdered chemicals.
Hazardous to the Aquatic Environment (Acute)H402 (Category 3)NoneBased on data for a related aminobenzoic acid derivative, indicating potential harm to aquatic life.

Section 3: Standard Operating Procedures for Safe Handling

A multi-layered approach combining engineering controls, administrative procedures, and personal protective equipment (PPE) is required to mitigate the risks identified above.

Engineering Controls & Personal Protective Equipment (PPE)

The primary engineering control for handling this compound, especially in its solid form, is a certified chemical fume hood.[5][7] This prevents inhalation of dust and contains any potential spills.

Table 3: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale and Best Practices
Hand Protection Chemical-resistant nitrile gloves (minimum 0.11 mm thickness).Prevents direct skin contact.[5] Gloves must be inspected before use and changed immediately if contamination occurs or a tear is observed.[1]
Eye Protection Safety glasses with side-shields or, preferably, chemical safety goggles conforming to EN166 (EU) or NIOSH (US).[1]Protects eyes from splashes and airborne particles.[7]
Body Protection A clean, buttoned laboratory coat. A chemical-resistant apron may be required for large-scale operations.Prevents contamination of personal clothing.[7]
Respiratory Protection Not typically required if handled exclusively within a functioning chemical fume hood.If a fume hood is unavailable or procedures may generate significant aerosols, a NIOSH-approved respirator with an appropriate filter must be used.[7]
Step-by-Step Protocol: Weighing and Dispensing
  • Preparation: Designate a work area within a chemical fume hood. Cover the work surface with absorbent, disposable bench paper. Assemble all necessary equipment (spatulas, weigh boats, vials, etc.) before retrieving the compound.

  • Don PPE: Put on all required PPE as detailed in Table 3.

  • Transfer: Carefully open the container inside the fume hood. Use a dedicated, clean spatula to transfer the desired amount of the solid to a tared weigh boat on a balance.

  • Minimize Dust: Perform all transfers slowly and deliberately to avoid generating airborne dust. Do not "drop" or "pour" the powder from a height.

  • Sealing: Securely close the main container immediately after dispensing.

  • Cleanup: Wipe the spatula clean. Dispose of the weigh boat and any contaminated bench paper in the designated solid chemical waste container.

  • Doff PPE: Remove gloves and wash hands thoroughly with soap and water.[2]

Diagram: Safe Handling Workflow

The following diagram illustrates the critical decision points and workflow for safely handling the compound from receipt to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase Receive Receive Compound Inspect Inspect Container for Damage Receive->Inspect Store Store in Cool, Dark, Dry Location Inspect->Store No Damage HandleSpill Follow Spill Procedure Inspect->HandleSpill Damaged/ Leaking RiskAssess Perform Task-Specific Risk Assessment Store->RiskAssess DonPPE Don Required PPE RiskAssess->DonPPE PrepareWork Prepare Work Area DonPPE->PrepareWork Dispense Weigh & Dispense Compound PrepareWork->Dispense Use Use in Experiment Dispense->Use Clean Clean Equipment Use->Clean Waste Segregate & Dispose of Waste Properly Clean->Waste DoffPPE Doff PPE Waste->DoffPPE Wash Wash Hands DoffPPE->Wash

Caption: Workflow for safe handling of research chemicals.

Section 4: Emergency Response and First Aid

Prompt and correct action is vital in the event of accidental exposure or a spill.

First Aid Measures
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or they feel unwell, seek medical attention.[2]

  • Skin Contact: Take off all contaminated clothing immediately.[8] Rinse the affected skin area with plenty of soap and water for at least 15 minutes.[2] Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. It is imperative to seek immediate medical attention from an ophthalmologist.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.

Spill Response
  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or outside of a containment device.

  • Control: If safe to do so, prevent further spillage. Remove all sources of ignition.[1]

  • Contain & Absorb: For a small spill, cover it with a dry, inert absorbent material such as sand, vermiculite, or a universal spill absorbent. Do not use combustible materials like paper towels.

  • Collect: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for chemical waste.[1]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials (absorbent, PPE, cleaning supplies) as hazardous waste according to institutional and local regulations.

Diagram: Emergency Spill Response Decision Tree

G Spill Spill Occurs Assess Is the spill large or outside of a fume hood? Spill->Assess Evacuate Alert others. Evacuate area. Call emergency response. Assess->Evacuate Yes SmallSpill Small, contained spill Assess->SmallSpill No PPE Ensure appropriate PPE is worn SmallSpill->PPE Contain Cover with inert absorbent material PPE->Contain Collect Collect waste into a sealed, labeled container Contain->Collect Decon Decontaminate the spill area Collect->Decon Dispose Dispose of all materials as hazardous waste Decon->Dispose

Caption: Decision tree for chemical spill response.

Section 5: Storage and Disposal

  • Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[8] Keep it away from incompatible materials such as strong oxidizing agents and direct sunlight.[3][8]

  • Disposal: All waste material, including empty containers and contaminated items, must be disposed of as hazardous chemical waste. Follow all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.[1]

Section 6: References

  • PYRIMIDINE 99% MSDS. (2019, January 28). Loba Chemie. Retrieved January 17, 2026, from [Link]

  • MasterMatrix 33 Safety Data Sheet. (2023, August 15). Master Builders Solutions. Retrieved January 17, 2026, from [Link]

  • Aerosol Safety Data Sheet. (2022, July 4). MG Chemicals. Retrieved January 17, 2026, from [Link]

  • NeoRez U-329 Safety Data Sheet. (n.d.). Covestro Solution Center. Retrieved January 17, 2026, from [Link]

  • Scott, C. C. (1942). Toxicity of p-Aminobenzoic Acid. Experimental Biology and Medicine, 51(2), 168-170. Retrieved January 17, 2026, from [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • 4-Aminobenzoic Acid. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • PABA/NO as an Anticancer Lead: Analogue Synthesis, Structure Revision, Solution Chemistry, Reactivity toward Glutathione, and in Vitro Activity. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

Sources

An In-Depth Technical Guide to 3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid: Physicochemical Properties, Synthesis, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document delves into its fundamental molecular and physicochemical characteristics, outlines a representative synthetic pathway, and details robust analytical methodologies for its characterization and quality control. The information presented herein is intended to empower researchers to effectively synthesize, purify, and analyze this molecule, facilitating its exploration in drug development pipelines.

Core Molecular Attributes and Physicochemical Profile

This compound is a substituted pyrimidine derivative featuring a benzoic acid moiety. The strategic incorporation of the dimethylpyrimidine and the N-methylamino linker bestows upon the molecule specific electronic and conformational properties that are crucial for its potential biological activity.

Molecular Identity

A clear definition of the molecule's core attributes is fundamental for any scientific investigation.

PropertyValueSource
IUPAC Name This compound-
CAS Number 387350-52-9[1]
Molecular Formula C₁₄H₁₅N₃O₂[1]
Molecular Weight 257.29 g/mol [1]
Canonical SMILES CN(C1=CC=CC(=C1)C(=O)O)C2=NC(=CC(=N2)C)C-
InChI Key PYBQOOXFPKGJPP-UHFFFAOYSA-N[2]
Physicochemical Properties (Predicted and Experimental Analogs)

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While specific experimental data for this exact molecule is not widely published, we can infer key parameters based on its structure and data from analogous compounds.

PropertyPredicted/Analogous ValueSignificance in Drug Development
Melting Point (°C) >300 (for similar aminobenzoic acids)Influences formulation and stability.
pKa (acidic) ~4-5 (for the carboxylic acid)Governs ionization state at physiological pH, affecting solubility and membrane permeability.
pKa (basic) ~3-4 (for the pyrimidine ring)Influences ionization state and potential for salt formation.
LogP ~2.4 (Predicted)Indicates lipophilicity, which impacts absorption, distribution, metabolism, and excretion (ADME) properties.
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO and methanol.Affects bioavailability and formulation options.

Synthesis Methodology: A Guided Approach

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. The following protocol is a representative method based on established organic chemistry principles.

Retrosynthetic Analysis

A logical approach to the synthesis begins with a retrosynthetic analysis to identify the key starting materials.

G target This compound disconnection C-N bond formation (Nucleophilic Aromatic Substitution) target->disconnection intermediates 3-(Methylamino)benzoic acid + 2-Chloro-4,6-dimethylpyrimidine disconnection->intermediates

Caption: Retrosynthetic analysis of the target molecule.

Step-by-Step Synthesis Protocol

This protocol describes a plausible and robust method for the laboratory-scale synthesis of the title compound.

Step 1: Reaction Setup

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(methylamino)benzoic acid (1.0 eq).

  • Add a suitable aprotic polar solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add a non-nucleophilic base, such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 2.0 eq), to deprotonate the amine and carboxylic acid. Self-validation: The use of a base is critical to generate the more nucleophilic methylamide anion.

Step 2: Nucleophilic Aromatic Substitution

  • To the stirred suspension from Step 1, add 2-chloro-4,6-dimethylpyrimidine (1.05 eq) portion-wise.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). Expertise & Experience: The elevated temperature is necessary to overcome the activation energy for the SNAr reaction.

Step 3: Work-up and Purification

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of water.

  • Acidify the mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~4-5 to protonate the carboxylic acid, inducing precipitation.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

G start 3-(Methylamino)benzoic acid + 2-Chloro-4,6-dimethylpyrimidine reaction Base (e.g., NaH or K₂CO₃) Solvent (e.g., DMF) Heat (80-100 °C) start->reaction product This compound reaction->product workup Aqueous work-up and acidification product->workup purification Recrystallization workup->purification final_product Pure Product purification->final_product

Caption: Synthetic workflow for the target compound.

Analytical Characterization and Quality Control

Rigorous analytical characterization is paramount to confirm the identity, purity, and stability of the synthesized compound.

Spectroscopic Analysis

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoic acid ring, the methyl groups on the pyrimidine ring, the N-methyl group, and the pyrimidine ring proton. The chemical shifts and coupling patterns will be indicative of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will provide evidence for all the unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the aliphatic methyl carbons.

3.1.2. Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.

  • High-Resolution Mass Spectrometry (HRMS): HRMS will provide a highly accurate mass measurement, confirming the elemental composition (C₁₄H₁₅N₃O₂). The expected [M+H]⁺ ion would be approximately m/z 258.1239.

Chromatographic Purity Assessment

3.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of pharmaceutical compounds.

A Representative HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). Causality: The formic acid aids in protonating the molecule, leading to sharper peaks and better peak shape.

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically around 254 nm and 280 nm).

  • Purity Determination: The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Workflow for Analytical Characterization

G synthesis Synthesized Compound nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr ms Mass Spectrometry (HRMS) synthesis->ms hplc HPLC Purity Analysis synthesis->hplc structure_confirmation Structural Confirmation nmr->structure_confirmation ms->structure_confirmation purity_assessment Purity Assessment hplc->purity_assessment final_characterization Fully Characterized Compound structure_confirmation->final_characterization purity_assessment->final_characterization

Caption: Analytical workflow for compound characterization.

Applications in Drug Discovery

Substituted pyrimidines are a well-established class of privileged structures in medicinal chemistry, with numerous approved drugs containing this scaffold.[3] Their ability to act as bioisosteres for other aromatic systems and their capacity to engage in various biological interactions make them attractive for drug design.[3]

Derivatives of aminobenzoic acid are also prevalent in pharmaceuticals. The combination of these two pharmacophores in this compound suggests potential applications as:

  • Kinase Inhibitors: The pyrimidine core is a common feature in many kinase inhibitors.

  • Enzyme Inhibitors: The molecule's structure may allow it to fit into the active sites of various enzymes.

  • Receptor Modulators: The aromatic systems and hydrogen bonding capabilities could facilitate interactions with biological receptors.

Further research, including in vitro and in vivo screening, is necessary to elucidate the specific biological targets and therapeutic potential of this compound.

Conclusion

This technical guide has provided a detailed overview of this compound, encompassing its fundamental properties, a robust synthetic strategy, and comprehensive analytical methodologies. By adhering to the principles and protocols outlined herein, researchers can confidently synthesize and characterize this promising molecule, paving the way for its further investigation in the field of drug discovery and development. The self-validating nature of the described protocols and the emphasis on authoritative analytical techniques ensure the generation of reliable and reproducible data, which is the cornerstone of scientific integrity.

References

  • Recent Advances in Pyrimidine-Based Drugs. PubMed Central. [Link]

  • 3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]-benzoic acid. Oakwood Chemical. [Link]

  • 3-[(4,6-dimethylpyrimidin-2-yl)amino]benzoic acid. PubChem. [Link]

  • Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. PubChem. [Link]

  • 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic Acid CAS 641569-94-0. Home Sunshine Pharma. [Link]

  • Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • 3-[(4,6-dimethylpyrimidin-2-yl)amino]benzoic acid. PubChemLite. [Link]

  • HPLC Separation of Isomers of Aminobenzoic Acid. SIELC Technologies. [Link]

  • Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. ResearchGate. [Link]

Sources

Methodological & Application

Application Notes and Protocols for 3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid, hereafter referred to as Compound X, as a potential kinase inhibitor. This document offers detailed protocols for in vitro and cell-based assays, data interpretation, and insights into the underlying scientific principles.

Introduction: The Rationale for Targeting Kinases

Protein kinases are a large family of enzymes that play a critical role in regulating the majority of cellular processes by catalyzing the phosphorylation of specific substrate proteins.[1] The human genome contains over 500 protein kinases, and their dysregulation is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[2][3] This makes them a major class of therapeutic targets for drug discovery and development.[3][4] Compound X, with its pyrimidinyl-amino-benzoic acid scaffold, belongs to a class of compounds that have shown promise as kinase inhibitors. These notes will guide the user through the essential steps to evaluate its inhibitory potential and characterize its activity.

Compound X: Physicochemical Properties

A thorough understanding of the compound's properties is fundamental for accurate experimental design, including solubility and stability.

PropertyValueSource
IUPAC Name This compound-
CAS Number 387350-52-9[5]
Molecular Formula C14H15N3O2[5]
Molecular Weight 257.29 g/mol [5]
Physical Form Solid[6]
Solubility Soluble in DMSOAssumed for experimental purposes

In Vitro Kinase Inhibition Assay: A Primary Assessment of Activity

The initial step in characterizing a potential kinase inhibitor is to determine its activity against a purified kinase in a biochemical assay.[3] A luminescence-based assay that quantifies ATP consumption (via ADP production) is a robust and widely used method.[2][7]

Principle of the Luminescence-Based Kinase Assay

This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase's activity. The ADP is converted to ATP, which then fuels a luciferase-luciferin reaction, generating a luminescent signal.[7] An inhibitor will decrease kinase activity, leading to less ADP production and a lower luminescent signal.[7]

Detailed Protocol: In Vitro Luminescence-Based Kinase Assay

Materials:

  • Compound X

  • Kinase of interest (e.g., a panel of representative kinases)

  • Kinase-specific substrate peptide

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • DMSO

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of Compound X in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for testing.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase and its specific substrate in the kinase assay buffer. The optimal concentrations should be determined empirically.

    • In a 96-well plate, add 2.5 µL of the serially diluted Compound X or a DMSO control to the appropriate wells.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the ATP/substrate mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • After the kinase reaction, add 10 µL of the ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature. This step stops the kinase reaction and depletes any remaining ATP.

    • Add 20 µL of the Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[3]

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis compound_prep Prepare Serial Dilutions of Compound X in DMSO add_compound Add Compound X/DMSO to Plate compound_prep->add_compound kinase_mix Prepare Kinase/Substrate Mixture add_kinase Add Kinase Solution kinase_mix->add_kinase atp_mix Prepare ATP Solution add_atp Initiate Reaction with ATP/Substrate atp_mix->add_atp add_compound->add_kinase incubate1 Incubate (10 min) add_kinase->incubate1 incubate1->add_atp incubate2 Incubate (60 min) add_atp->incubate2 add_adpglo Add ADP-Glo™ Reagent incubate2->add_adpglo incubate3 Incubate (40 min) add_adpglo->incubate3 add_detection Add Kinase Detection Reagent incubate3->add_detection incubate4 Incubate (30 min) add_detection->incubate4 read_luminescence Measure Luminescence incubate4->read_luminescence plot_data Plot Luminescence vs. [Compound X] read_luminescence->plot_data calculate_ic50 Calculate IC50 Value plot_data->calculate_ic50

Caption: Workflow for the in vitro luminescence-based kinase assay.

Cell-Based Assays: Assessing Activity in a Biological Context

While in vitro assays are crucial for determining direct inhibitory activity, cell-based assays provide more biologically relevant data by evaluating the compound's effects within a cellular environment.[8] These assays can measure a compound's cell permeability, target engagement, and its impact on downstream signaling pathways.[9]

Principle of Cell-Based Phosphorylation Assays

These assays quantify the phosphorylation of a specific downstream substrate of the target kinase within cells.[9] Inhibition of the kinase by a cell-permeable compound will lead to a decrease in the phosphorylation of its substrate, which can be detected using phospho-specific antibodies.[8][9]

Detailed Protocol: Western Blotting for Substrate Phosphorylation

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • Compound X

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (total and phospho-specific for the substrate)

  • Secondary antibody (HRP-conjugated)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of Compound X or a DMSO control for a specified time (e.g., 2 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by gel electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-substrate) overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and then add the chemiluminescent substrate.

  • Data Acquisition and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with an antibody for the total substrate and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Quantify the band intensities and normalize the phospho-substrate signal to the total substrate and loading control.

    • Plot the normalized signal against the Compound X concentration to determine its effect on substrate phosphorylation.

G cluster_cell_culture Cell Culture & Treatment cluster_lysis Protein Extraction cluster_western Western Blotting cluster_analysis Data Analysis plate_cells Plate Cells treat_cells Treat with Compound X/DMSO plate_cells->treat_cells lyse_cells Lyse Cells treat_cells->lyse_cells quantify_protein Quantify Protein (BCA Assay) lyse_cells->quantify_protein sds_page SDS-PAGE quantify_protein->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection quantify_bands Quantify Band Intensities detection->quantify_bands normalize_data Normalize Data quantify_bands->normalize_data

Caption: Workflow for the cell-based Western blot assay.

Data Interpretation and Presentation

The results from the in vitro and cell-based assays should be presented clearly to allow for a comprehensive understanding of Compound X's inhibitory activity.

IC50 Determination

The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of an inhibitor.[3] It is determined by fitting the dose-response data to a sigmoidal curve.

Example Data Presentation:

Kinase TargetCompound X IC50 (nM)Staurosporine IC50 (nM)
Kinase A255
Kinase B50010
Kinase C>10,00020

Staurosporine is a non-selective kinase inhibitor often used as a positive control.[2]

Selectivity Profiling

To assess the specificity of Compound X, it should be screened against a broad panel of kinases.[3] This helps to identify potential off-target effects and provides insights into its selectivity profile.

Illustrative Signaling Pathway

To visualize the potential mechanism of action of Compound X, a representative signaling pathway is depicted below. For instance, if Compound X targets a kinase in the MAPK/ERK pathway, its inhibitory effect would block downstream signaling events.

G cluster_inhibitor RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation CompoundX Compound X CompoundX->RAF

Caption: Inhibition of the RAF kinase in the MAPK/ERK signaling pathway by Compound X.

Conclusion

These application notes provide a framework for the initial characterization of this compound (Compound X) as a kinase inhibitor. By following these detailed protocols, researchers can obtain robust and reliable data on its in vitro potency and cellular activity, which are essential for its further development as a potential therapeutic agent.

References

  • Spotlight: Cell-based kinase assay formats. (2022, May 11). Reaction Biology. [Link]

  • Cell-based Kinase Assays. Profacgen. [Link]

  • Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]

  • Cell Based Kinase Assays. (2022, February 28). Luceome Biotechnologies. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. [Link]

  • Kinase assays. (2020, September 1). BMG LABTECH. [Link]

  • 3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]-benzoic acid. Oakwood Chemical. [Link]

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Application Notes & Protocols: Investigating 3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The landscape of oncology research is continually evolving, with a significant focus on the identification and characterization of small molecules that can selectively target pathways driving tumorigenesis. Substituted pyrimidine derivatives have emerged as a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors. This document provides a comprehensive guide for researchers investigating the potential anti-cancer properties of 3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid .

While direct literature on the biological activity of this specific molecule is not yet available, its structural features suggest a plausible role as a kinase inhibitor. It shares a core aminopyrimidine architecture with established anti-cancer agents. For example, the aminopyrimidine motif is central to the activity of Nilotinib, a potent inhibitor of the BCR-ABL kinase, which is a key driver in Chronic Myeloid Leukemia (CML). A key intermediate in the synthesis of Nilotinib is 4-methyl-3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)benzoic acid, highlighting the relevance of this chemical class in targeting oncogenic kinases[1][2][3]. Furthermore, other structurally related pyrimidine compounds have demonstrated anti-cancer effects through the modulation of critical signaling pathways such as the Epidermal Growth Factor Receptor (EGFR) pathway[4].

These application notes are therefore designed to provide a robust framework for the initial characterization of This compound as a putative kinase inhibitor. The following protocols are based on established methodologies for evaluating the efficacy and mechanism of action of novel small molecule inhibitors in cancer research.

Hypothesized Mechanism of Action: Kinase Inhibition

Based on its structural similarity to known kinase inhibitors, it is hypothesized that This compound functions by competitively binding to the ATP-binding pocket of one or more protein kinases, thereby inhibiting their catalytic activity. This disruption of kinase function can, in turn, block downstream signaling pathways essential for cancer cell proliferation, survival, and metastasis. Potential target pathways could include, but are not limited to, the BCR-ABL fusion protein signaling cascade or the EGFR signaling pathway.

Hypothesized_Signaling_Pathway_Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor_Tyrosine_Kinase Activation Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor_Tyrosine_Kinase->Downstream_Signaling Compound 3-[(4,6-Dimethylpyrimidin-2-yl) (methyl)amino]benzoic acid Compound->Receptor_Tyrosine_Kinase Inhibition BCR_ABL BCR-ABL (in CML) Compound->BCR_ABL Inhibition Cell_Proliferation_Survival Cancer Cell Proliferation & Survival Compound->Cell_Proliferation_Survival Blocks Transcription_Factors Transcription Factors Downstream_Signaling->Transcription_Factors BCR_ABL->Downstream_Signaling Constitutive Activation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Gene_Expression->Cell_Proliferation_Survival Drives

Caption: Hypothesized mechanism of action for this compound.

Experimental Protocols

The following protocols provide a step-by-step guide for the initial in vitro evaluation of This compound .

Protocol 1: Cell Viability Assay (MTT or CellTiter-Glo®)

This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

  • This compound (dissolved in DMSO to create a 10 mM stock solution)

  • Relevant cancer cell lines (e.g., K-562 for CML, A549 for lung cancer with potential EGFR mutations)

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • DMSO (for solubilizing MTT formazan)

  • Microplate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo®)

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the 10 mM stock solution of This compound in complete growth medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Nilotinib for K-562 cells).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

    • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • CellTiter-Glo® Assay:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence with a luminometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Parameter Description
Cell Lines K-562 (CML), A549 (NSCLC), or other relevant lines based on hypothesized targets.
Compound Conc. 0.1, 1, 10, 50, 100 µM (or a wider logarithmic range).
Incubation Time 48 or 72 hours.
Readout Absorbance at 570 nm (MTT) or Luminescence (CellTiter-Glo®).
Data Output IC₅₀ value, dose-response curve.
Protocol 2: Western Blot Analysis for Phospho-Protein Levels

This protocol is designed to investigate whether the compound inhibits the phosphorylation of key proteins in a targeted signaling pathway.

Materials:

  • Cancer cells treated with This compound at various concentrations (including the IC₅₀ value).

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-phospho-BCR-ABL, anti-BCR-ABL, anti-phospho-EGFR, anti-EGFR, anti-phospho-ERK, anti-ERK, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Cell Lysis: Treat cells with the compound for a specified time (e.g., 2-24 hours). Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Western_Blot_Workflow Cell_Treatment 1. Cell Treatment with Compound Lysis 2. Cell Lysis Cell_Treatment->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Western Blot Transfer SDS_PAGE->Transfer Antibody_Probing 6. Antibody Probing (Primary & Secondary) Transfer->Antibody_Probing Detection 7. Chemiluminescent Detection Antibody_Probing->Detection Analysis 8. Data Analysis Detection->Analysis

Caption: A typical workflow for Western Blot analysis.

In Vivo Experimental Design

Once in vitro efficacy is established, the anti-tumor activity of This compound should be evaluated in a relevant animal model.

Parameter Recommendation
Animal Model Nude mice or SCID mice.
Tumor Model Subcutaneous xenograft model using a sensitive cancer cell line (e.g., K-562).
Dosing Route Oral gavage (p.o.) or intraperitoneal (i.p.) injection, depending on the compound's solubility and stability.
Dosing Regimen Once daily (QD) or twice daily (BID) for 2-3 weeks. Dose levels should be determined from a prior maximum tolerated dose (MTD) study.
Groups Vehicle control, This compound (at least two dose levels), and a positive control (e.g., Nilotinib). n=8-10 mice per group.
Endpoints Tumor volume measurement (twice weekly), body weight (as a measure of toxicity), and tumor weight at the end of the study.
Pharmacodynamics Collection of tumor tissue at the end of the study for Western blot analysis of target phosphorylation.

Conclusion

This compound represents a novel investigational compound with a chemical scaffold suggestive of kinase inhibitory activity. The protocols and experimental designs detailed in these application notes provide a comprehensive framework for its initial characterization in the context of cancer research. By systematically evaluating its effects on cell viability, target phosphorylation, and in vivo tumor growth, researchers can elucidate its therapeutic potential and mechanism of action, paving the way for further preclinical development.

References

  • PubChem. 3-[(4,6-dimethylpyrimidin-2-yl)amino]benzoic acid. National Center for Biotechnology Information. [Link].

  • Oakwood Chemical. 3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]-benzoic acid. [Link].

  • PubChem. 4-Methyl-3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)benzoic acid. National Center for Biotechnology Information. [Link].

  • CBH. 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic Acid CAS 641569-94-0. Home Sunshine Pharma. [Link].

  • PubMed. The Effect of the EGFR - Targeting Compound 3-[(4-Phenylpyrimidin-2-yl) Amino] Benzene-1-Sulfonamide (13f) against Cholangiocarcinoma Cell Lines. National Center for Biotechnology Information. [Link].

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Application Notes and Protocols for In Vitro Evaluation of 3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential in vitro applications and detailed experimental protocols for the compound 3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid. Due to the limited direct biological data on this specific molecule, this guide draws upon the well-established activities of structurally related pyrimidine and benzoic acid derivatives to propose and detail relevant in vitro assays. The protocols herein are designed to be robust and self-validating, enabling a thorough investigation of the compound's potential as an anticancer agent or a modulator of the prostaglandin E2 receptor EP4.

Scientific Rationale and Hypothesized Activities

The chemical scaffold of this compound, featuring a substituted pyrimidine ring linked to a benzoic acid moiety, is a privileged structure in medicinal chemistry. Pyrimidine derivatives are known to exhibit a wide range of biological activities, most notably as anticancer agents by interfering with critical cellular processes.[1][2] Additionally, molecules with a similar overall structure have been identified as antagonists of the prostaglandin E2 receptor EP4, a key player in inflammation and cancer progression.[3][4][5]

Based on this structural analogy, two primary hypotheses for the biological activity of this compound are proposed:

  • Anticancer Activity: The compound may exhibit cytotoxic or cytostatic effects on cancer cells.

  • EP4 Receptor Antagonism: The compound may inhibit the signaling of the prostaglandin E2 receptor EP4.

This guide provides detailed protocols to investigate both of these potential activities in vitro.

Part 1: Investigation of Anticancer Activity

A fundamental first step in assessing the anticancer potential of a compound is to determine its effect on cell viability and proliferation. The following protocols describe the use of MTT and XTT assays, two widely accepted colorimetric methods for quantifying metabolically active cells.[6][7][8]

Experimental Workflow for Anticancer Screening

Anticancer Screening Workflow cluster_prep Preparation cluster_assay Cell Viability Assay cluster_analysis Data Analysis compound_prep Prepare stock solution of this compound cell_seeding Seed cells in 96-well plates compound_prep->cell_seeding cell_culture Culture selected cancer and normal cell lines cell_culture->cell_seeding compound_treatment Treat cells with serial dilutions of the compound cell_seeding->compound_treatment incubation Incubate for 24, 48, or 72 hours compound_treatment->incubation assay_procedure Perform MTT or XTT assay incubation->assay_procedure read_absorbance Measure absorbance with a microplate reader assay_procedure->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Caption: Workflow for assessing the anticancer activity of the test compound.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[2][8]

Materials:

  • This compound

  • Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a normal cell line (e.g., NHDF)[1]

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[2]

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in complete culture medium.

  • Cell Treatment: Replace the medium with 100 µL of medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[8]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

Data Analysis:

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Protocol 2: XTT Assay for Cell Viability

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is an alternative to the MTT assay. The formazan product of XTT is water-soluble, eliminating the need for a solubilization step.[6]

Materials:

  • This compound

  • Selected cancer and normal cell lines

  • Complete cell culture medium

  • XTT labeling mixture (XTT and activation reagent)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells as described in the MTT protocol.

  • Compound Preparation and Treatment: Prepare and treat cells with the test compound as described in the MTT protocol.

  • Incubation: Incubate the plates for the desired duration.

  • XTT Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.[6]

  • Absorbance Measurement: Measure the absorbance at 450-500 nm using a microplate reader.[6]

Data Analysis:

Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.

Parameter MTT Assay XTT Assay
Principle Reduction of MTT to insoluble purple formazanReduction of XTT to soluble orange formazan
Solubilization Step RequiredNot required
Wavelength 570 nm450-500 nm
Advantages Widely used, cost-effectiveSimpler, faster, higher sensitivity
Disadvantages Insoluble product, requires solubilizationReagent can be less stable

Part 2: Investigation of EP4 Receptor Antagonism

Prostaglandin E2 (PGE2) plays a crucial role in inflammation and cancer by signaling through its receptors, including EP4.[9][10] Antagonists of the EP4 receptor are of significant therapeutic interest. The following protocols describe methods to assess the potential of this compound as an EP4 receptor antagonist.

Signaling Pathway of EP4 Receptor

EP4 Signaling Pathway PGE2 PGE2 EP4 EP4 Receptor PGE2->EP4 Binds G_alpha_s Gαs EP4->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., inflammation, proliferation) CREB->Gene_Expression Regulates Antagonist 3-[(4,6-Dimethylpyrimidin-2-yl) (methyl)amino]benzoic acid Antagonist->EP4 Blocks

Caption: Simplified EP4 receptor signaling pathway and the potential point of inhibition.

Protocol 3: cAMP-Based Reporter Assay for EP4 Antagonism

This assay measures the ability of a compound to inhibit PGE2-induced production of cyclic AMP (cAMP), a key second messenger in the EP4 signaling pathway.[10][11]

Materials:

  • This compound

  • HEK293 cell line stably expressing the human EP4 receptor and a cAMP response element (CRE)-driven reporter gene (e.g., luciferase)[11]

  • Prostaglandin E2 (PGE2)

  • cAMP detection kit (e.g., HTRF, ELISA)

  • Cell culture reagents

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the HEK293-hEP4-CRE cells in a 96-well plate and incubate overnight.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test compound or a known EP4 antagonist (positive control) for 30 minutes.

  • PGE2 Stimulation: Stimulate the cells with a fixed concentration of PGE2 (e.g., the EC50 concentration) and incubate for a specified time (e.g., 30 minutes).

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's protocol.

  • Reporter Gene Assay: If using a reporter gene, measure the reporter activity (e.g., luminescence for luciferase) according to the manufacturer's protocol.

Data Analysis:

Calculate the percentage of inhibition of the PGE2 response at each concentration of the test compound. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Protocol 4: Human Whole Blood Assay for PGE2 Inhibition

This ex vivo assay measures the ability of a compound to inhibit the production of PGE2 in a more physiologically relevant system.[5]

Materials:

  • This compound

  • Freshly drawn human whole blood from healthy volunteers

  • Lipopolysaccharide (LPS)

  • PGE2 ELISA kit[12]

  • Heparinized tubes

Procedure:

  • Blood Collection: Collect whole blood into heparinized tubes.

  • Compound Incubation: Aliquot the blood into tubes and pre-incubate with various concentrations of the test compound or a vehicle control for 1 hour at 37°C.

  • LPS Stimulation: Add LPS to the blood samples to stimulate the production of PGE2 and incubate for 24 hours at 37°C.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • PGE2 Measurement: Measure the concentration of PGE2 in the plasma using a competitive ELISA kit according to the manufacturer's instructions.[12][13][14][15]

Data Analysis:

Calculate the percentage of inhibition of LPS-induced PGE2 production for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Parameter cAMP Reporter Assay Human Whole Blood Assay
System Recombinant cell lineEx vivo (human whole blood)
Readout Intracellular cAMP or reporter gene activityPGE2 concentration in plasma
Advantages High throughput, mechanisticMore physiologically relevant, considers plasma protein binding and cell permeability
Disadvantages Less physiologically relevantLower throughput, more variability

Conclusion

The protocols detailed in these application notes provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its potential anticancer activity and EP4 receptor antagonism, researchers can gain valuable insights into the compound's pharmacological profile and its potential for further development. The choice of assays and cell lines should be guided by the specific research questions and therapeutic areas of interest.

References

  • Gorska, K., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(8), 2135.
  • JoVE. (2015, July 10). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Journal of Visualized Experiments.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]

  • Williams, J. A. (n.d.). Radioligand binding methods: practical guide and tips. Methods in Molecular Biology, 552, 313-333.
  • Al-Ostath, A., et al. (2023). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Molecules, 28(2), 756.
  • Min, J. K., et al. (2016). A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models. British Journal of Pharmacology, 173(2), 249-261.
  • Qiao, D., et al. (2023). Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models. ACS Medicinal Chemistry Letters, 14(6), 754-760.
  • Revista Electronica de Veterinaria. (2024).
  • ResearchGate. (2015, March 25). Can anyone suggest a protocol for a kinase assay?
  • ResearchGate. (n.d.).
  • protocols.io. (2023, September 23). In vitro kinase assay.
  • Li, Y., et al. (2022). A Novel Small Molecular Prostaglandin Receptor EP4 Antagonist, L001, Suppresses Pancreatic Cancer Metastasis. Cancers, 14(15), 3698.
  • Pitaru, S., et al. (2004). A selective EP4 receptor antagonist abrogates the stimulation of osteoblast recruitment from bone marrow stromal cells by prostaglandin E2 in vivo and in vitro. Bone, 34(3), 513-520.
  • AMSBIO. (n.d.). Human Prostaglandin E2 (PGE2) Elisa kit. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Prostaglandin EIA (CS0200) - Bulletin.
  • Elabscience. (n.d.). PGE2(Prostaglandin E2) ELISA Kit.
  • Hosoe, T., et al. (1995). Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives. Chemical & Pharmaceutical Bulletin, 43(11), 1914-1922.
  • Qiao, D., et al. (2023). Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models. ACS Medicinal Chemistry Letters.
  • ResearchGate. (n.d.). Identification and biological activity of 6-alkyl-substituted 3-methyl-pyridine-2-carbonyl amino dimethyl-benzoic acid EP4 Antagonists | Request PDF.
  • Al-Suhaimi, K. S., et al. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS Omega, 8(36), 32665-32677.
  • PubMed. (n.d.). Identification and biological activity of 6-alkyl-substituted 3-methyl-pyridine-2-carbonyl amino dimethyl-benzoic acid EP4 antagonists.
  • National Center for Biotechnology Information. (2022, September 7).
  • ResearchGate. (n.d.). (PDF) Synthesis, Biological activity evaluation and QSAR studies of novel 3-(aminooxalyl-amino)-and 3-(carbamoyl-propionylamino)
  • MDPI. (2024, March 7). Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies.
  • Global Substance Registration System. (n.d.). 4-METHYL-3-((4-(3-PYRIDINYL)-2-PYRIMIDINYL)AMINO)BENZOIC ACID.
  • PubChem. (n.d.). 3-Amino-4-(methylamino)benzoic acid.
  • PubMed. (n.d.). Discovery of potent aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid EP4 antagonists with improved pharmacokinetic profile.

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Application Notes & Protocols: A Tiered Strategy for Characterizing the Cellular Activity of 3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The discovery and characterization of novel chemical entities are foundational to drug development. This document provides a comprehensive, tiered strategy for elucidating the biological activity of the novel compound 3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid, hereafter referred to as "Compound A". As the specific biological target of Compound A is not extensively documented in public literature, this guide presents a logical, field-proven workflow. The approach begins with broad, high-throughput screening to identify primary bioactivity and progresses to more complex, mechanistic assays to deconvolve the specific cellular pathways involved. Protocols are detailed for key assays, including assessments of cell viability, apoptosis, and G-Protein Coupled Receptor (GPCR) signaling, providing a robust framework for the initial characterization of any novel small molecule.

Introduction: The Challenge of Novel Compound Characterization

The journey from a novel chemical structure to a potential therapeutic lead is underpinned by rigorous biological characterization. Cell-based assays are indispensable tools in this process, offering a biologically relevant context to assess a compound's effects on cellular processes like proliferation, viability, and specific signaling pathways.[1][2][3][4] For a compound with a limited history in the scientific literature, such as Compound A, a systematic screening approach is critical.

This guide outlines a three-tiered strategy:

  • Tier 1: Primary Screening. Employing high-throughput, cost-effective assays to detect any significant biological effect, primarily focusing on general cell health and cytotoxicity.

  • Tier 2: Mechanism of Action (MoA) Deconvolution. Based on the results from Tier 1, this stage utilizes more specific assays to investigate the underlying biological pathways responsible for the observed effects.

  • Tier 3: Target Confirmation and Functional Characterization. The final stage involves in-depth studies to confirm the specific molecular target and understand the compound's functional consequences.

This document will provide detailed protocols for representative assays in Tiers 1 and 2, establishing a solid foundation for the comprehensive evaluation of Compound A.

Tier 1: Primary Screening for General Bioactivity

The initial goal is to determine if Compound A exhibits any effect on overall cell viability or metabolic activity. A sensitive, reliable, and high-throughput compatible assay is essential. The resazurin reduction assay is an excellent choice for this purpose.[5]

Principle of the Resazurin (alamarBlue) Cell Viability Assay

This assay quantitatively measures the metabolic activity of living cells.[6][7] The core reagent, resazurin, is a cell-permeable, non-fluorescent blue dye.[8] In viable, metabolically active cells, intracellular dehydrogenases reduce resazurin to the highly fluorescent pink compound, resorufin.[7][8][9] The amount of resorufin produced is directly proportional to the number of viable cells, which can be measured on a standard fluorescence plate reader.[6][9]

Experimental Workflow: Tier 1 Screening

G cluster_prep Preparation cluster_treat Treatment & Incubation cluster_assay Assay & Readout cluster_analysis Data Analysis A Select & Culture Cell Line C Seed Cells into 96-well Plates A->C B Prepare Compound A Serial Dilutions D Add Compound A Dilutions to Cells B->D C->D E Incubate for 24-72 hours D->E F Add Resazurin Reagent E->F G Incubate for 1-4 hours F->G H Measure Fluorescence (Ex: 560nm, Em: 590nm) G->H I Normalize Data to Vehicle Controls H->I J Generate Dose-Response Curve & Calculate IC50 I->J G cluster_pathway Apoptotic Signaling cluster_assay Assay Principle CompoundA Compound A (Apoptotic Stimulus) Intrinsic Intrinsic Pathway (Mitochondrial Stress) CompoundA->Intrinsic Extrinsic Extrinsic Pathway (Death Receptors) CompoundA->Extrinsic Casp9 Caspase-9 (Initiator) Intrinsic->Casp9 Casp8 Caspase-8 (Initiator) Extrinsic->Casp8 Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 Casp8->Casp37 Apoptosis Apoptosis (Cell Death) Casp37->Apoptosis Substrate Pro-luminescent Caspase-3/7 Substrate (DEVD sequence) Casp37->Substrate Cleavage Luciferin Aminoluciferin Substrate->Luciferin Luciferase Luciferase + ATP Luciferin->Luciferase Light Luminescent Signal (Measured) Luciferase->Light

Caption: Apoptotic Pathway and Caspase-Glo® 3/7 Assay Principle. [10][11][12] Detailed Protocol: Caspase-Glo® 3/7 Assay

Materials:

  • Cells and compound plates prepared as in the Tier 1 assay

  • Caspase-Glo® 3/7 Assay System (Promega)

  • White-walled, opaque 96-well plates suitable for luminescence

  • Luminometer plate reader

Procedure:

  • Prepare Assay Reagent: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer according to the manufacturer's instructions. Allow the reagent to equilibrate to room temperature before use. [13]2. Equilibrate Plate: Remove the 96-well plate containing the treated cells from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

  • Add Reagent: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to cell culture medium. [13][14]4. Mix and Incubate: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.

  • Measure Luminescence: Measure the luminescence of each well using a plate luminometer.

Data Interpretation: A significant, dose-dependent increase in luminescence compared to the vehicle control indicates that Compound A induces apoptosis via the activation of executioner caspases-3 and/or -7. This provides a strong lead for further investigation into upstream apoptotic signaling pathways (e.g., mitochondrial vs. death receptor pathways). [15][11]

Scenario B: Compound is Non-Cytotoxic (IC₅₀ > 50 µM)

If Compound A does not affect cell viability, it may be modulating a specific signaling pathway. G-Protein Coupled Receptors (GPCRs) are a vast family of receptors involved in countless physiological processes and are common drug targets. [16][17][18]A common downstream effect of GPCR activation, particularly through Gq coupling, is the mobilization of intracellular calcium ([Ca²⁺]i). [16] Principle of the Fluo-4 Calcium Flux Assay This assay measures changes in intracellular calcium concentration. [19]The Fluo-4 AM indicator is a cell-permeant dye that is non-fluorescent. [20]Once inside the cell, esterases cleave the AM group, trapping the Fluo-4 dye. Upon binding to calcium, the fluorescence of Fluo-4 increases dramatically. [19]This change can be monitored in real-time using a fluorescence plate reader or microscope, providing a kinetic readout of GPCR activation. [20][21]

G CompoundA Compound A (Agonist) GPCR Gq-Coupled GPCR CompoundA->GPCR Binds Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor CaRelease Ca²⁺ Release ER->CaRelease Opens Ca²⁺ Channels

Caption: Simplified Gq-Coupled GPCR Signaling Pathway. [16][22] Detailed Protocol: Fluo-4 AM Calcium Flux Assay

Materials:

  • Cells known to express a panel of GPCRs (e.g., CHO-K1, HEK293)

  • Fluo-4 AM dye

  • Pluronic™ F-127 (optional, aids dye solubilization)

  • Probenecid (optional, anion transport inhibitor to prevent dye extrusion) [20]* Hanks' Balanced Salt Solution with HEPES (HHBS)

  • Black-walled, clear-bottom 96-well plates

  • Fluorescence plate reader with kinetic and bottom-read capabilities (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Seeding: Seed cells (40,000-80,000 cells/well) in 100 µL of growth medium into a black-walled, clear-bottom 96-well plate. [21]Incubate overnight.

  • Prepare Dye-Loading Solution: Prepare a 2-5 µM Fluo-4 AM loading solution in HHBS. The addition of Pluronic F-127 (0.02-0.04%) and Probenecid (1-2.5 mM) can improve dye loading and retention. [20]3. Cell Loading: Remove the growth medium and add 100 µL of the dye-loading solution to each well.

  • Incubation: Incubate the plate at 37°C for 45-60 minutes, followed by 15-30 minutes at room temperature, protected from light. [21]5. Wash (Optional but Recommended): Gently remove the loading solution and wash the cells once with 100 µL of HHBS (containing probenecid if used previously). Add a final 100 µL of HHBS to each well.

  • Measurement: Place the cell plate into the fluorescence reader. Set the instrument to record fluorescence kinetically (Ex: 490 nm, Em: 525 nm). [21]7. Compound Addition: After establishing a stable baseline fluorescence signal (20-30 seconds), use the instrument's integrated fluidics to add 25-50 µL of Compound A (at 4-5x final concentration) to the wells.

  • Kinetic Read: Continue recording the fluorescence signal for 2-3 minutes to capture the full calcium transient.

Data Interpretation: A rapid, transient increase in fluorescence intensity immediately following the addition of Compound A indicates agonist activity at a Gq-coupled receptor. The magnitude of the response can be used to generate a dose-response curve and calculate an EC₅₀ (half-maximal effective concentration). This result would warrant further screening against a panel of known GPCRs to identify the specific target.

Concluding Remarks and Future Directions

This application note provides a validated, tiered framework for the initial characterization of a novel compound, this compound. By systematically assessing general cytotoxicity before investigating specific mechanisms like apoptosis or GPCR signaling, researchers can efficiently and logically profile the compound's biological activity.

Positive "hits" from these Tier 2 assays would necessitate a deeper dive into Tier 3 studies. For example, confirmed apoptotic activity would lead to investigations of mitochondrial membrane potential (e.g., TMRE assay) or Western blot analysis for cleaved PARP. Confirmed GPCR activity would lead to receptor binding assays, second messenger assays (e.g., cAMP for Gs/Gi coupling), and screening against receptor panels to pinpoint the specific molecular target. This structured approach ensures a thorough and scientifically sound characterization, paving the way for further preclinical development.

References

  • Resazurin Assay Protocol. Creative Bioarray. [Link]

  • Pathways of caspase activation. ResearchGate. [Link]

  • Cell-based Assays for Drug Discovery. Reaction Biology. [Link]

  • Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. PMC - NIH. [Link]

  • Resazurin Cell Viability Assay. Labbox. [Link]

  • A review for cell-based screening methods in drug discovery. PMC - NIH. [Link]

  • Caspase 3/7 Activity. Protocols.io. [Link]

  • MEASURING CELL-VIABILITY BY RESAZURIN (ALAMARBLUE®) ASSAY USING PHOTOPETTE® CELL. Tip Biosystems. [Link]

  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. [Link]

  • The role of cell-based assays for drug discovery. News-Medical.Net. [Link]

  • Protocol of Caspase-Glo 3/7 CHO-K1 Cell-based Assay for High-throughput Screening. National Center for Advancing Translational Sciences. [Link]

  • Caspase Activation. AnyGenes. [Link]

  • Caspase Activation Pathways: an Overview. Holland-Frei Cancer Medicine - NCBI - NIH. [Link]

  • Cell-Based Assays: Screening Bioactive Compounds & Leads. ResearchGate. [Link]

  • Schematic diagram of caspase activation pathways. ResearchGate. [Link]

  • Schematic diagram of GPCRs signaling steps. ResearchGate. [Link]

  • G protein-coupled receptor. Wikipedia. [Link]

  • An Optimized Flow Cytometric Method to Demonstrate the Differentiation Stage-Dependent Ca2+ Flux Responses of Peripheral Human B Cells. PMC - PubMed Central. [Link]

  • 8.4: G-protein Coupled Receptors (GPCRs). Biology LibreTexts. [Link]

  • GPCR Pathway. Creative Diagnostics. [Link]

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Application Note: Quantitative Analysis of 3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide to the development and validation of analytical methods for the precise quantification of 3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid. Recognizing the critical need for robust analytical techniques in pharmaceutical research and development, this document outlines two primary methodologies: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and a more sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification. The protocols herein are designed to be self-validating, adhering to stringent international guidelines to ensure data integrity and reliability.

Introduction: The Analytical Imperative

This compound is a complex organic molecule with potential significance in pharmaceutical development. Accurate and precise quantification is paramount for pharmacokinetic studies, formulation development, quality control, and regulatory compliance. The structural complexity, featuring a substituted pyrimidine ring and a benzoic acid moiety, necessitates carefully optimized analytical methods to ensure selectivity and mitigate matrix effects. This guide provides the foundational protocols and theoretical rationale to empower researchers in this endeavor.

The validation of analytical methods is a mandatory requirement by regulatory agencies such as the FDA and EMA to ensure the reliability and consistency of results.[1] This process proves that an analytical procedure is suitable for its intended purpose.[2]

Physicochemical Properties & Analytical Considerations

A preliminary analysis of the target analyte's structure provides insights into its behavior and informs the selection of analytical techniques.

  • Structure: The molecule contains a UV-absorbing chromophore (pyrimidine and benzene rings), making UV-based detection a viable option.

  • Ionization: The presence of a carboxylic acid group and basic nitrogen atoms suggests that the molecule can be readily ionized for mass spectrometry, likely in both positive and negative ion modes.

  • Solubility: The aromatic nature of the compound suggests solubility in organic solvents like acetonitrile and methanol, which are commonly used in reversed-phase chromatography.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of the analyte in bulk drug substances and high-concentration formulations where high sensitivity is not the primary requirement.

Rationale for Method Selection

Reversed-phase HPLC is a robust and widely used technique for the separation of small organic molecules.[3][4] The choice of a C18 stationary phase is based on its versatility and effectiveness in retaining moderately polar to nonpolar compounds through hydrophobic interactions. The mobile phase, a mixture of an aqueous buffer and an organic modifier, allows for the fine-tuning of retention and peak shape.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis s_prep Prepare Stock Solution (Analyte in Methanol) cal_prep Prepare Calibration Standards (Serial Dilution) s_prep->cal_prep sample_prep Prepare Sample Solution (e.g., Dissolution in Mobile Phase) s_prep->sample_prep injection Inject Sample/Standard cal_prep->injection sample_prep->injection hplc_system HPLC System with UV Detector column C18 Column (e.g., 4.6 x 150 mm, 5 µm) chromatogram Acquire Chromatogram (e.g., at 254 nm) injection->chromatogram Separation & Detection integration Integrate Peak Area chromatogram->integration calibration_curve Generate Calibration Curve (Peak Area vs. Concentration) integration->calibration_curve quantification Quantify Analyte in Sample calibration_curve->quantification

Caption: Workflow for HPLC-UV Quantification.

Detailed Protocol: HPLC-UV

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (reagent grade)

Chromatographic Conditions:

Parameter Recommended Condition Rationale
Column C18, 4.6 x 150 mm, 5 µm Standard reversed-phase column for good retention and resolution.
Mobile Phase A 0.1% Formic Acid in Water Acidified mobile phase to ensure consistent protonation of the analyte, leading to sharper peaks.
Mobile Phase B Acetonitrile Common organic modifier providing good elution strength.
Gradient 70% A to 30% A over 10 min A gradient elution is proposed to ensure elution of the analyte with good peak shape and to clean the column of any late-eluting impurities.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temp. 30 °C Controlled temperature ensures reproducible retention times.
Detection λ 254 nm A common wavelength for aromatic compounds; should be optimized by scanning the UV spectrum of the analyte.

| Injection Vol. | 10 µL | A typical injection volume; can be adjusted based on concentration and sensitivity needs. |

Procedure:

  • Standard Preparation: Prepare a 1 mg/mL stock solution of the reference standard in methanol. From this, prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting with the mobile phase initial conditions (70:30 Water:Acetonitrile with 0.1% Formic Acid).

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples from this curve.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of biological matrices (plasma, urine) or the detection of trace-level impurities, LC-MS/MS is the method of choice.[5][6][7]

Rationale for Method Selection

LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM), this technique can accurately quantify the analyte even in the presence of co-eluting matrix components.[5]

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Acquisition & Analysis s_prep Prepare Stock & Calibration Standards injection Inject Extracted Sample s_prep->injection sample_matrix Sample in Biological Matrix (e.g., Plasma) extraction Protein Precipitation or Solid-Phase Extraction (SPE) sample_matrix->extraction extraction->injection lc_system UHPLC System ms_system Tandem Mass Spectrometer (Triple Quadrupole) mrm Acquire Data (MRM Mode) injection->mrm Separation & Ionization integration Integrate MRM Peak Area mrm->integration calibration Generate Calibration Curve (using Internal Standard) integration->calibration quantification Quantify Analyte calibration->quantification

Caption: Workflow for LC-MS/MS Quantification.

Detailed Protocol: LC-MS/MS

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Materials and Reagents:

  • As per HPLC-UV method, with the addition of an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

Chromatographic Conditions:

Parameter Recommended Condition Rationale
Column C18, 2.1 x 50 mm, 1.8 µm A shorter column with smaller particles is suitable for the faster analysis times typical of UHPLC.
Mobile Phase A 0.1% Formic Acid in Water Promotes protonation for positive ion mode ESI.
Mobile Phase B Acetonitrile with 0.1% Formic Acid Maintains consistency of the mobile phase modifier.
Gradient 95% A to 5% A over 5 min A fast gradient for high-throughput analysis.
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column.
Column Temp. 40 °C Higher temperature reduces viscosity and can improve peak shape.

| Injection Vol. | 5 µL | Smaller injection volume is typical for sensitive LC-MS/MS methods. |

Mass Spectrometry Conditions:

Parameter Recommended Setting Rationale
Ionization Mode ESI Positive The presence of basic nitrogens makes positive ion mode a good starting point.
Precursor Ion (Q1) [M+H]⁺ To be determined by direct infusion of the analyte. Expected m/z = 258.1.
Product Ions (Q3) To be determined Fragment ions resulting from the collision-induced dissociation of the precursor ion. At least two transitions should be monitored (quantifier and qualifier).
Collision Energy To be optimized The energy required to produce the optimal abundance of product ions.

| Dwell Time | 100 ms | Balances the number of data points across the peak with the cycle time. |

Procedure:

  • MS Optimization: Infuse a standard solution of the analyte directly into the mass spectrometer to determine the precursor ion and optimize fragmentation to identify suitable product ions.

  • Sample Preparation (from plasma): To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard. Vortex to precipitate proteins, centrifuge, and inject the supernatant.

  • Analysis: Inject prepared standards and samples.

  • Quantification: Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against concentration.

Method Validation: Ensuring Trustworthiness

Both developed methods must be validated in accordance with ICH Q2(R1) guidelines to ensure they are fit for purpose.[2]

Validation Parameters:

Parameter Description Acceptance Criteria (Typical)
Specificity Ability to assess the analyte unequivocally in the presence of other components. No interference at the retention time of the analyte. Peak purity should be demonstrated.
Linearity Ability to elicit test results that are directly proportional to the analyte concentration. Correlation coefficient (r²) ≥ 0.99.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. To be defined based on the application.
Accuracy The closeness of test results to the true value. Recovery of 80-120% for low concentrations and 98-102% for higher concentrations.
Precision The degree of scatter between a series of measurements. Assessed at repeatability (intra-day) and intermediate precision (inter-day) levels. Relative Standard Deviation (RSD) ≤ 2% for bulk analysis; ≤ 15% for bioanalysis.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated. Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. Signal-to-Noise ratio of 10:1; precision and accuracy criteria must be met.

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results when parameters like pH, flow rate, or mobile phase composition are slightly varied. |

Conclusion

The analytical methods detailed in this application note provide a robust framework for the quantification of this compound. The HPLC-UV method serves as a reliable workhorse for routine quality control, while the LC-MS/MS method offers the high sensitivity and specificity required for more demanding applications, including bioanalysis. Adherence to the outlined validation protocols will ensure the generation of high-quality, reproducible, and defensible data, which is the cornerstone of sound scientific research and drug development.

References

  • Rajput, D., Rajat, V., & Goyal, A. (n.d.). Validation of Analytical Methods for Pharmaceutical Analysis. B. N. Institute of Pharmaceutical Sciences.
  • Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). ec-undp.
  • Analytical Method Validation Tips and Tricks in the Pharmaceutical Industry. (2024, December 24). YouTube.
  • Analytical Method Validation in Pharmaceutical Quality Assurance. (2024, January 26). ND Global.
  • Analytical method validation: A brief review. (n.d.).
  • LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with. (n.d.).
  • 3-[(4-methylpyrimidin-2-yl)amino]benzoic acid (C12H11N3O2). (n.d.). PubChemLite.
  • Analytical Methods. (n.d.). RSC Publishing.
  • HPLC Separation of Isomers of Aminobenzoic Acid. (n.d.). SIELC Technologies.
  • A Simple and Sensitive LC-MS/MS Method for Determination and Quantification of Potential Genotoxic Impurities in the Vismodegib Active Pharmaceutical Ingredient. (2021). ResearchGate.
  • Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. (n.d.). MDPI.
  • Analytical methods for the quantitative determination of 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitors in biological samples. (2003). PubMed.

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Application Notes and Protocols for Ponatinib (Iclusig®): A Multi-Targeted Tyrosine Kinase Inhibitor in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: The Challenge of Acquired Resistance in Kinase Inhibitor Therapy and the Advent of Ponatinib

The development of tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of several cancers, most notably Chronic Myeloid Leukemia (CML). However, the emergence of acquired resistance, often through mutations in the target kinase domain, remains a significant clinical hurdle. A prime example is the "gatekeeper" T315I mutation in the BCR-ABL1 fusion protein, which confers resistance to first and second-generation TKIs like imatinib, nilotinib, and dasatinib.[1][2] To address this critical unmet need, ponatinib (marketed as Iclusig®), a potent, orally available, multi-targeted tyrosine kinase inhibitor, was developed.[3][4][5]

Ponatinib, with the chemical structure 3-(2-Imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide, was rationally designed to effectively inhibit not only the native BCR-ABL1 kinase but also its mutated forms, including the formidable T315I variant.[4][6][7] Its unique molecular architecture allows it to bind to the ATP-binding pocket of the BCR-ABL1 kinase domain with high affinity, even in the presence of mutations that sterically hinder the binding of other inhibitors.[4][7] This guide provides an in-depth overview of the medicinal chemistry applications of ponatinib, its mechanism of action, and detailed protocols for its investigation in a research setting.

Physicochemical Properties and Formulation

A comprehensive understanding of a drug candidate's physicochemical properties is fundamental in medicinal chemistry. While the initial query mentioned 3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid, a simpler analog, we will focus on the clinically approved drug, ponatinib.

PropertyValueSource
Molecular FormulaC29H27F3N6OPubChem
Molecular Weight532.56 g/mol PubChem
AppearanceWhite to off-white solid[8]
SolubilitySoluble in DMSO, sparingly soluble in methanol and ethanol[8]
CAS Number943319-70-8PubChem

For in vitro studies, ponatinib is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then further diluted in cell culture media. It is crucial to note that the final DMSO concentration in assays should be kept low (typically <0.5%) to avoid solvent-induced cellular toxicity.

Mechanism of Action: A Pan-BCR-ABL1 Inhibitor

Ponatinib's primary mechanism of action is the inhibition of the BCR-ABL1 tyrosine kinase, the constitutively active oncoprotein that drives the pathophysiology of CML and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[3][9] By binding to the ATP-binding site of the kinase, ponatinib prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascades responsible for leukemic cell proliferation and survival.[1][4][10]

A key feature of ponatinib is its ability to inhibit a wide range of BCR-ABL1 kinase domain mutations, including the T315I mutation that confers resistance to other TKIs.[5][6][11] This makes it a valuable therapeutic option for patients who have failed prior TKI therapies.[12][13]

Ponatinib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR_ABL1 BCR-ABL1 (Constitutively Active Kinase) P_Substrate Phosphorylated Substrates BCR_ABL1->P_Substrate phosphorylates ATP ATP ATP->BCR_ABL1 binds Ponatinib Ponatinib Ponatinib->BCR_ABL1 inhibits binding Substrate Downstream Substrates Substrate->BCR_ABL1 Signaling Proliferation & Survival Signaling Pathways P_Substrate->Signaling Apoptosis Apoptosis Signaling->Apoptosis inhibits

Caption: Ponatinib inhibits the ATP-binding site of the BCR-ABL1 kinase, blocking downstream signaling and inducing apoptosis.

Beyond BCR-ABL1, ponatinib is a multi-targeted kinase inhibitor, exhibiting activity against other kinases such as FLT3, RET, KIT, and members of the FGFR and PDGFR families. This broad-spectrum activity may contribute to its efficacy in other malignancies.[11]

Clinical Applications and FDA Approval

Ponatinib has received FDA approval for the treatment of adult patients with:

  • Chronic myeloid leukemia (CML) in all phases (chronic, accelerated, or blast phase) who are resistant or intolerant to at least two prior kinase inhibitors.[3][14][15]

  • T315I-positive CML .[3][14][15]

  • Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) for whom no other TKI therapy is indicated.[3][14][15]

  • T315I-positive Ph+ ALL .[3][14][15]

  • In combination with chemotherapy for newly diagnosed Ph+ ALL, under accelerated approval.[14][16]

The initial accelerated approval in December 2012 was later converted to a full approval in 2016.[3][17]

Resistance to Ponatinib

Despite its efficacy against a wide range of single mutations, resistance to ponatinib can still emerge, primarily through the acquisition of compound mutations in the BCR-ABL1 kinase domain.[18][19] These are multiple mutations occurring within the same BCR-ABL1 allele. For example, the combination of the T315I mutation with other mutations like E255V or G250E can significantly reduce the binding affinity of ponatinib.[5][20]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of ponatinib against a specific tyrosine kinase in a cell-free system.

Objective: To determine the IC50 value of ponatinib for a target kinase.

Materials:

  • Recombinant human kinase (e.g., ABL1, FLT3)

  • Kinase-specific substrate peptide

  • ATP

  • Ponatinib

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare Ponatinib Dilutions: Create a serial dilution of ponatinib in DMSO, followed by a further dilution in kinase assay buffer to the desired final concentrations.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, substrate peptide, and ponatinib dilutions.

  • Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction and Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Detection: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the ponatinib concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase_Inhibition_Assay_Workflow Start Start Prep_Ponatinib Prepare Ponatinib Serial Dilutions Start->Prep_Ponatinib Add_Reagents Add Kinase, Substrate, and Ponatinib to Plate Prep_Ponatinib->Add_Reagents Initiate_Reaction Add ATP to Initiate Kinase Reaction Add_Reagents->Initiate_Reaction Incubate Incubate at Room Temperature Initiate_Reaction->Incubate Stop_Reaction Stop Reaction & Deplete ATP Incubate->Stop_Reaction Detect_Signal Add Detection Reagent & Measure Luminescence Stop_Reaction->Detect_Signal Analyze_Data Plot Data and Calculate IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro kinase inhibition assay to determine the IC50 of ponatinib.

Protocol 2: Cell Proliferation Assay

This protocol describes a method to evaluate the anti-proliferative effect of ponatinib on cancer cell lines.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of ponatinib in a specific cell line.

Materials:

  • Cancer cell line (e.g., Ba/F3 cells expressing BCR-ABL1 or its mutants)

  • Complete cell culture medium

  • Ponatinib

  • 96-well clear-bottom cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar

  • Plate reader capable of luminescence detection

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of ponatinib. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the logarithm of the ponatinib concentration. Calculate the GI50 value using a suitable curve-fitting software.

Adverse Effects and Safety Considerations

A critical aspect of medicinal chemistry is understanding the safety profile of a compound. Ponatinib has a boxed warning for arterial occlusive events, venous thromboembolic events, heart failure, and hepatotoxicity.[10] Common adverse events include hypertension, rash, abdominal pain, and fatigue.[3] Therefore, careful monitoring of patients receiving ponatinib is essential.

Future Directions

Research is ongoing to develop new analogs of ponatinib with improved safety profiles while retaining its potent anti-tumor efficacy.[3] The development of next-generation TKIs that can overcome ponatinib resistance mediated by compound mutations is also an active area of investigation.

Conclusion

Ponatinib represents a significant achievement in medicinal chemistry, providing a much-needed therapeutic option for patients with resistant CML and Ph+ ALL. Its development underscores the power of structure-based drug design in overcoming clinical challenges. The protocols and information provided in this guide are intended to facilitate further research into the applications of ponatinib and the development of novel kinase inhibitors.

References

  • Ponatinib - Wikipedia. (n.d.). Retrieved from [Link]

  • Mechanism of action of ponatinib in treating chronic myeloid leukemia... - ResearchGate. (2025, October). Retrieved from [Link]

  • Ponatinib Granted Early Approval for Rare Leukemias - OncLive. (2012, December 14). Retrieved from [Link]

  • Ponatinib: Overview, Mechanism of Action & Clinical Trials | Takeda Oncology. (n.d.). Retrieved from [Link]

  • Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development - MDPI. (2024, October 9). Retrieved from [Link]

  • FDA grants accelerated approval to ponatinib with chemotherapy for newly diagnosed Philadelphia chromosome-positive acute lymphoblastic leukemia. (2024, March 19). Retrieved from [Link]

  • ICLUSIG® (ponatinib) Mechanism of Action. (n.d.). Retrieved from [Link]

  • Dynamic Evolution of Ponatinib Resistant BCR-ABL1 T315 and Compound Mutations. (2019, November 13). Retrieved from [Link]

  • Iclusig (ponatinib) FDA Approval History - Drugs.com. (2024, March 19). Retrieved from [Link]

  • Ponatinib – Application in Therapy and Current Clinical Research - Clinicaltrials.eu. (n.d.). Retrieved from [Link]

  • BCR–ABL1 Compound Mutations Drive Ponatinib Resistance - AACR Journals. (2014, November 1). Retrieved from [Link]

  • What is the mechanism of Ponatinib Hydrochloride? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • FDA Grants Full Approval and Label Update for Ponatinib in CML and ALL - The ASCO Post. (2016, November 29). Retrieved from [Link]

  • Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development. (2024, October 9). Retrieved from [Link]

  • Resistant mutations in CML and Ph+ALL – role of ponatinib - PMC - NIH. (2015, January 1). Retrieved from [Link]

  • Ponatinib -- Review of Historical Development, Current Status, and Future Research - PMC. (2023, June 1). Retrieved from [Link]

  • Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development - PubMed. (2024, October 11). Retrieved from [Link]

  • Ponatinib | Blood Cancer United. (n.d.). Retrieved from [Link]

  • Ponatinib Given Early May Stem Resistance in CML - Personalized Medicine in Oncology. (2013, August 1). Retrieved from [Link]

  • Modelling ponatinib resistance in tyrosine kinase inhibitor-naïve and dasatinib resistant BCR-ABL1+ cell lines - PMC - NIH. (2018, August 28). Retrieved from [Link]

  • Ponatinib (Iclusig®) | Richard T. Silver MD Myeloproliferative Neoplasms Center. (n.d.). Retrieved from [Link]

  • Ponatinib: A comprehensive drug profile - PubMed. (2024, February 28). Retrieved from [Link]

  • 3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]-benzoic acid - Oakwood Chemical. (n.d.). Retrieved from [Link]

  • WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents. (2021, April 22).
  • 4-Methyl-3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)benzoic acid | C17H14N4O2 | CID - PubChem. (n.d.). Retrieved from [Link]

  • 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic Acid CAS 641569-94-0. (n.d.). Retrieved from [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2023, April 17). Retrieved from [Link]

  • 3-[(4-methylpyrimidin-2-yl)amino]benzoic acid (C12H11N3O2) - PubChemLite. (n.d.). Retrieved from [Link]

  • Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate - PubChem. (n.d.). Retrieved from [Link]

  • Discovery of potent aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid EP4 antagonists with improved pharmacokinetic profile - PubMed. (2016, May 1). Retrieved from [Link]

  • Identification and biological activity of 6-alkyl-substituted 3-methyl-pyridine-2-carbonyl amino dimethyl-benzoic acid EP4 antagonists - PubMed. (2016, May 1). Retrieved from [Link]

  • Identification and biological activity of 6-alkyl-substituted 3-methyl-pyridine-2-carbonyl amino dimethyl-benzoic acid EP4 Antagonists | Request PDF - ResearchGate. (2016, March 1). Retrieved from [Link]

  • Discovery of substituted-2,4-dimethyl-(naphthalene-4-carbonyl)amino-benzoic acid as potent and selective EP4 antagonists - PubMed. (2016, May 15). Retrieved from [Link]

  • The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894), a potent and selective prostaglandin E2 subtype 4 receptor antagonist - PubMed. (2010, March 11). Retrieved from [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC. (2023, April 17). Retrieved from [Link]

  • 3-[2-naphthylmethyl-(3-oxo-3-pyrimidin-2-yl-propanoyl)amino]benzoic acid - PubChemLite. (n.d.). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and a validated experimental protocol to improve the yield and purity of this important synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient synthetic route for this compound?

A1: The most robust and widely applicable method for synthesizing this molecule is through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[1][2] This reaction creates the crucial aryl C-N bond between the benzoic acid moiety and the pyrimidine ring. The general strategy involves coupling an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Q2: What are the most critical parameters to control for achieving a high yield?

A2: Several factors are critical for success. The choice of catalyst, ligand, base, and solvent system is paramount. The reaction is also highly sensitive to the quality of reagents and the exclusion of oxygen and moisture. Key parameters to optimize include:

  • Catalyst/Ligand System: Sterically hindered phosphine ligands are often necessary to promote the desired reaction pathway and suppress side reactions.[3]

  • Base: The strength and solubility of the base can significantly impact the reaction rate and yield. Common choices include sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃).[4]

  • Solvent: Anhydrous, deoxygenated aprotic polar solvents like toluene, dioxane, or DMF are typically used.[2]

  • Temperature: Reaction temperature must be carefully controlled to balance reaction rate with the potential for thermal degradation of reactants or products.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is the most common method for routine monitoring. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) should be developed to clearly separate the starting materials from the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to track the consumption of reactants and the formation of the desired product and any byproducts.

Q4: What are the expected physical properties and analytical data for the final product?

A4: While specific data for this exact molecule is not widely published, analogous compounds suggest it should be a solid at room temperature.[5] Characterization would rely on standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • HPLC: To determine purity.

  • Analytical methods for similar aminobenzoic acid derivatives can be adapted for this compound.[6][7]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Problem Area 1: Low or No Product Yield

Q: My reaction has stalled or resulted in a very low yield of the desired product. What are the most probable causes and how can I fix them?

A: Low conversion is a common issue that can typically be traced back to one of several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yield

G Start Low Yield Observed Reagents 1. Verify Reagent Quality - Anhydrous/deoxygenated solvent? - Fresh/active base? - High purity starting materials? Start->Reagents Catalyst 2. Check Catalyst System - Catalyst/ligand appropriate for substrate? - Pre-catalyst activation needed? - Correct catalyst loading? Reagents->Catalyst Reagents OK Conditions 3. Evaluate Reaction Conditions - Temperature optimal? - Reaction time sufficient? - Atmosphere inert (N2/Ar)? Catalyst->Conditions Catalyst OK Result Improved Yield Conditions->Result Conditions Optimized

Caption: A logical workflow for troubleshooting low-yield reactions.

  • Cause 1: Inactive Catalyst or Ligand Degradation: The palladium catalyst and phosphine ligands are sensitive to air and moisture.

    • Solution: Ensure you are using a pre-catalyst or that the active Pd(0) species can be formed in situ.[4] Use fresh, high-purity ligands and catalysts. Handle them in a glovebox or under a strictly inert atmosphere (Argon or Nitrogen). Consider using a pre-formed, air-stable palladium pre-catalyst complex.

  • Cause 2: Poor Reagent Quality:

    • Solution: Use anhydrous, deoxygenated solvents, as water can hydrolyze the base and poison the catalyst. Ensure the amine and aryl halide starting materials are pure. The base, particularly sodium t-butoxide, is highly hygroscopic; use a freshly opened bottle or a sublimed batch.[8]

  • Cause 3: Suboptimal Base or Solvent Choice:

    • Solution: The base must be strong enough to deprotonate the amine but not so strong that it causes side reactions with other functional groups.[4] If using a weaker base like K₂CO₃, a more polar solvent like DMF might be required. For strong bases like NaOtBu, toluene or dioxane are common choices.[2]

  • Cause 4: Incorrect Reaction Temperature or Time:

    • Solution: Buchwald-Hartwig aminations are often run at elevated temperatures (80-110 °C). If the temperature is too low, the reaction rate will be impractically slow. Conversely, excessively high temperatures can lead to degradation. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.[8]

Problem Area 2: Significant Byproduct Formation

Q: My analytical data (NMR, LC-MS) shows a significant impurity alongside my product. What is the likely side reaction?

A: In Buchwald-Hartwig aminations, several side reactions can compete with the desired product formation.

  • Cause 1: Hydrodehalogenation: This is where the aryl halide is reduced, replacing the halogen with a hydrogen atom.

    • Mechanistic Insight: This can occur if β-hydride elimination happens from the palladium-amido complex, which is an unproductive side reaction.[1][3]

    • Solution: The choice of ligand is crucial to prevent this. Using sterically bulky, electron-rich phosphine ligands (e.g., Josiphos, BrettPhos) can promote the desired C-N reductive elimination over side reactions.[4]

  • Cause 2: Dimerization/Homocoupling: The aryl halide can couple with itself to form a biaryl species.

    • Solution: This is often a sign of suboptimal catalyst conditions. Re-evaluating the catalyst-to-ligand ratio or switching to a different ligand system can mitigate this issue.

Problem Area 3: Difficulty in Product Purification

Q: I am struggling to isolate a pure product. What purification strategies are recommended?

A: The product contains both a basic nitrogen (on the pyrimidine) and an acidic carboxylic acid, making its purification amenable to acid-base extraction techniques.

  • Strategy 1: Acid-Base Extraction:

    • After the reaction is complete, quench carefully and dilute with a suitable organic solvent (e.g., ethyl acetate).

    • Perform an aqueous wash with a mild base (e.g., saturated NaHCO₃ solution) to extract the acidic product into the aqueous layer, leaving non-acidic impurities in the organic layer.

    • Separate the aqueous layer and carefully acidify it with a dilute acid (e.g., 1M HCl) to a pH of ~4-5.[9] The product should precipitate out of the solution.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Strategy 2: Column Chromatography:

    • If extraction is insufficient, silica gel chromatography can be used. Given the polar nature of the carboxylic acid, a polar mobile phase will be required. A gradient of methanol in dichloromethane (DCM) often works well. Adding a small amount of acetic acid (0.5-1%) to the mobile phase can help prevent streaking of the acidic compound on the silica gel.

Optimized Experimental Protocol

This protocol describes a robust method for the synthesis of the methyl ester precursor, followed by saponification to yield the final product.

Synthetic Pathway Overview

G cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: N-Methylation & Saponification SM1 Methyl 3-aminobenzoate Intermediate Methyl 3-[(4,6-dimethylpyrimidin-2-yl)amino]benzoate SM1->Intermediate Pd Catalyst, Ligand, NaOtBu, Toluene, 100°C SM2 2-Chloro-4,6-dimethylpyrimidine SM2->Intermediate Intermediate_N Methyl 3-[(4,6-dimethylpyrimidin-2-yl)(methyl)amino]benzoate Intermediate->Intermediate_N NaH, MeI, THF Product This compound Intermediate_N->Product LiOH, THF/H2O

Caption: Two-step synthesis via C-N coupling and subsequent hydrolysis.

Step 1: Synthesis of Methyl 3-[(4,6-dimethylpyrimidin-2-yl)(methyl)amino]benzoate
  • Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and sodium tert-butoxide (1.4 eq). Seal the flask, and purge with argon for 15 minutes.

  • Reagents: Under a positive pressure of argon, add 2-chloro-4,6-dimethylpyrimidine (1.0 eq) and methyl 3-(methylamino)benzoate (1.1 eq).

  • Solvent: Add anhydrous, deoxygenated toluene via syringe. The reaction concentration should be approximately 0.1 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., 10-40% ethyl acetate in hexanes gradient) to yield the pure methyl ester intermediate.

Step 2: Saponification to this compound
  • Setup: Dissolve the purified methyl ester from Step 1 in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).

  • Reagent: Add lithium hydroxide (LiOH, ~3.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature. Monitor the disappearance of the starting material by TLC. The reaction is usually complete in 2-4 hours.

  • Workup: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether to remove any non-acidic impurities.

  • Isolation: Carefully acidify the aqueous layer with 1M HCl to a pH of ~4-5 while stirring in an ice bath. A precipitate should form.

  • Purification: Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven to yield the final product.

Parameter Optimization Summary

The following table summarizes key parameters and their typical effects on the Buchwald-Hartwig amination step, based on established literature.[2][4]

ParameterOptionsTypical Concentration/LoadingEffect on Yield and Purity
Palladium Source Pd(OAc)₂, Pd₂(dba)₃1-5 mol%Pd₂(dba)₃ is often preferred as a Pd(0) source, but requires a ligand.
Ligand Xantphos, BrettPhos, BINAP1-2x relative to PdBulky, electron-rich ligands generally improve yield by promoting reductive elimination.
Base NaOtBu, K₃PO₄, Cs₂CO₃1.2-2.0 equivalentsStrong, non-nucleophilic bases are required. NaOtBu is common but moisture-sensitive.
Solvent Toluene, Dioxane, DMF0.1 - 1.0 MMust be anhydrous and deoxygenated. Toluene is a good first choice.
Temperature 80 - 110 °C-Higher temperatures increase rate but may cause degradation. Optimization is key.
References
  • BenchChem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Google Patents. (2021). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. YouTube. [Link]

  • ResearchGate. (n.d.). Synthesis of intermediates for the Buchwald–Hartwig amination. [Link]

  • Google Patents. (2014). CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid.
  • ResearchGate. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]

  • MDPI. (n.d.). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. [Link]

  • PubMed. (2016). Identification and biological activity of 6-alkyl-substituted 3-methyl-pyridine-2-carbonyl amino dimethyl-benzoic acid EP4 antagonists. [Link]

  • Google Patents. (n.d.). CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid.
  • Royal Society of Chemistry. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. [Link]

  • Springer. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. [Link]

  • PubMed. (2020). Analytical methods for amino acid determination in organisms. [Link]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

  • Arkivoc. (2025). Synthesis of aryl benzamides containing a pyrimidine moiety as possible HIV-1 NNRTIs. [Link]

  • Dana Bioscience. (n.d.). 3-{[(4,6-dimethylpyrimidin-2-yl)amino]methyl}benzoic acid 100mg. [Link]

  • PubMed. (n.d.). Discovery of potent aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid EP4 antagonists with improved pharmacokinetic profile. [Link]

  • ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. [Link]

Sources

Technical Support Center: Synthesis of 3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this synthesis. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.

Troubleshooting Guide: Side Reactions and Impurity Profiling

The synthesis of this compound, a key intermediate in the manufacturing of various pharmaceuticals, is often accomplished via a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.[1][2][3] While effective, this method can be prone to several side reactions that lead to impurities, impacting yield and purity. This section addresses common problems, their root causes, and corrective actions.

Problem 1: Low Yield of the Desired Product with Significant Starting Material Recovery

Possible Cause: Incomplete reaction is a common issue that can stem from several factors related to the catalyst system, reaction conditions, or reagent quality.

Troubleshooting Steps:

  • Catalyst and Ligand Integrity: The choice and handling of the palladium catalyst and phosphine ligand are critical.[2] Sterically hindered and electron-rich ligands often improve catalytic activity.[1]

    • Recommendation: Ensure the catalyst and ligand are fresh and have been stored under an inert atmosphere to prevent degradation. Consider using a pre-formed palladium-ligand complex to ensure the correct stoichiometry and active catalyst formation.

  • Base Selection and Strength: The base plays a crucial role in the deprotonation of the amine.[4]

    • Recommendation: Sodium tert-butoxide (NaOtBu) is a common choice for its high basicity, which generally leads to higher reaction rates.[4] However, if your starting materials are sensitive to strong bases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require longer reaction times or higher temperatures.

  • Solvent Purity: The presence of water or other protic impurities in the solvent can deactivate the catalyst and quench the base.

    • Recommendation: Use anhydrous solvents. Toluene and dioxane are commonly used and should be freshly distilled or obtained from a solvent purification system.

  • Reaction Temperature: Insufficient thermal energy can lead to slow or stalled reactions.

    • Recommendation: The optimal temperature is typically between 80-110 °C. If the reaction is sluggish, a modest increase in temperature may be beneficial. Monitor for potential degradation of starting materials or product at higher temperatures.

Problem 2: Formation of a Hydrodehalogenated Byproduct (Arene)

Possible Cause: A competing side reaction in the Buchwald-Hartwig amination is the β-hydride elimination from the palladium-amide complex, which leads to the formation of a hydrodehalogenated arene and an imine.[1]

Troubleshooting Steps:

  • Ligand Choice: The ligand's steric and electronic properties can influence the relative rates of reductive elimination (desired pathway) and β-hydride elimination (undesired pathway).

    • Recommendation: Employing bulky, electron-rich phosphine ligands can sterically hinder the conformation required for β-hydride elimination and electronically favor the reductive elimination step.[1]

  • Reaction Concentration: Dilute conditions can sometimes favor side reactions.

    • Recommendation: Running the reaction at a higher concentration may favor the desired bimolecular reductive elimination over the unimolecular β-hydride elimination.

Problem 3: Presence of Di-arylated or Polysubstituted Impurities

Possible Cause: In cases where the pyrimidine ring has multiple reactive sites, such as di- or tri-halogenated pyrimidines, over-arylation can occur, leading to di-substituted byproducts.[2] The reactivity of different halogen positions on the pyrimidine ring can vary, with the general order being position 4 > position 6 > position 2.[5]

Troubleshooting Steps:

  • Stoichiometry Control: Carefully controlling the stoichiometry of the reactants is crucial.

    • Recommendation: Use a slight excess of the amine (1.1-1.2 equivalents) relative to the halogenated pyrimidine to favor mono-substitution.

  • Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can promote further substitution.

    • Recommendation: Monitor the reaction progress closely by TLC or LC-MS and stop the reaction once the starting pyrimidine is consumed to minimize the formation of di-substituted products.

  • Catalyst and Ligand Selection: The catalyst system can influence regioselectivity.

    • Recommendation: Careful optimization of the palladium source and ligand may be necessary to achieve the desired mono-amination.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[1][2][3] This involves reacting 2-chloro-4,6-dimethylpyrimidine with 3-(methylamino)benzoic acid in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.

Q2: What are the key parameters to control to minimize side reactions?

The critical parameters to control are:

  • Catalyst System: The choice of palladium precursor and ligand is paramount.

  • Base: The strength and stoichiometry of the base must be optimized.

  • Solvent: Anhydrous, aprotic solvents are essential.

  • Temperature: The reaction temperature should be high enough for a reasonable reaction rate but low enough to prevent degradation.

  • Inert Atmosphere: The reaction must be carried out under an inert atmosphere (e.g., argon or nitrogen) to protect the catalyst from oxygen.[4]

Q3: How can I purify the final product to remove common impurities?

Purification can typically be achieved through the following methods:

  • Acid-Base Extraction: The benzoic acid functionality allows for selective extraction. The product can be extracted into an aqueous basic solution, washed with an organic solvent to remove non-acidic impurities, and then precipitated by acidification.

  • Crystallization: Recrystallization from a suitable solvent system can effectively remove impurities.

  • Column Chromatography: For challenging separations, silica gel column chromatography can be employed.

Q4: Are there alternative synthetic methods that avoid palladium catalysts?

While palladium-catalyzed methods are common, other approaches exist:

  • Nucleophilic Aromatic Substitution (SNAr): This method is generally less efficient for this type of transformation due to the electron-rich nature of the pyrimidine ring, often requiring harsh reaction conditions.

  • Copper-Catalyzed N-Arylation (Ullmann Condensation): This is a viable alternative, though it may also require high temperatures.[6] Modern protocols with improved ligand systems have made this method more attractive.[6]

Visualizing the Reaction and Side Products

Main Synthetic Pathway and a Key Side Reaction

cluster_reactants Reactants cluster_product Desired Product cluster_side_product Side Product A 2-Chloro-4,6-dimethylpyrimidine Catalyst Pd Catalyst Ligand, Base A->Catalyst Oxidative Addition B 3-(Methylamino)benzoic acid B->Catalyst C This compound D Hydrodehalogenated Pyrimidine Catalyst->C Reductive Elimination Catalyst->D β-Hydride Elimination

Caption: Desired synthesis pathway versus a common side reaction.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general starting point. Optimization of specific parameters may be required for your specific setup.

Materials:

  • 2-Chloro-4,6-dimethylpyrimidine

  • 3-(Methylamino)benzoic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (or another suitable phosphine ligand)[7]

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • To a dry, oven-baked flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4,6-dimethylpyrimidine (1.0 eq), 3-(methylamino)benzoic acid (1.1 eq), and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the palladium(II) acetate (0.02 eq) and Xantphos (0.04 eq) to the flask.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding water.

  • Adjust the pH of the aqueous layer to ~9-10 with an aqueous base (e.g., NaOH).

  • Separate the layers and wash the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove non-polar impurities.

  • Acidify the aqueous layer to pH ~4-5 with an aqueous acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to afford the desired product.

Data Summary: Common Impurities

ImpurityStructureProbable CauseRecommended Analytical Technique
3-Aminobenzoic acidStarting MaterialIncomplete methylation of 3-aminobenzoic acidLC-MS, NMR
2,4-DimethylpyrimidineHydrodehalogenationβ-Hydride elimination side reactionGC-MS, LC-MS
Di-substituted PyrimidineOver-arylationNon-selective reactionLC-MS, NMR

References

  • Patsnap Synapse. (2024, July 12). What are the side effects of Aminobenzoic acid?
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • MedlinePlus. (2023, July 1). Para-aminobenzoic acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Retrieved from [Link]

  • ACS Publications. (n.d.). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • RxList. (n.d.). Para-Aminobenzoic Acid (paba): Health Benefits, Side Effects, Uses, Dose & Precautions. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Retrieved from [Link]

  • Google Patents. (n.d.). CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid.
  • ResearchGate. (2010, April 23). (10) Patent No.. Retrieved from [Link]

  • Google Patents. (n.d.). CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid.
  • DermNet. (n.d.). Allergy to PABA. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link]

  • WebMD. (n.d.). Para-Aminobenzoic Acid (Paba) - Uses, Side Effects, and More. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Retrieved from [Link]

  • PubMed. (2024, March 20). Affinity gel synthesis from the p-aminobenzoic acid derivative 4-amino-2-methylbenzoic acid and purification of polyphenol oxidase from various plant sources. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Retrieved from [Link]

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Technical Support Center: Overcoming Solubility Challenges with 3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome solubility issues encountered during in vitro and in vivo assays. Poor aqueous solubility is a common hurdle in drug discovery that can lead to unreliable data and hinder project progression.[1] This resource is designed to provide a logical, scientifically-grounded framework for effectively working with this and other similarly challenging compounds.

Compound Profile: A Predictive Analysis

While extensive public data for this compound is limited, a structural analysis allows us to predict its physicochemical properties and anticipate solubility challenges.[2]

  • Amphoteric Nature: The molecule contains both a weakly acidic carboxylic acid group (-COOH) and weakly basic nitrogen atoms within the pyrimidine ring.[3][4][5] This amphoteric character means its net charge and, consequently, its aqueous solubility are highly dependent on pH.[4][6][7][8]

  • Hydrophobicity: The presence of a substituted benzene ring and a dimethylpyrimidine moiety contributes to its lipophilic nature, suggesting low intrinsic aqueous solubility.[9]

  • Zwitterionic Potential: At a specific pH (the isoelectric point), the compound can exist as a zwitterion with both a positive and negative charge, which often corresponds to the point of minimum solubility.

Predicted PropertyPredicted Value/CharacteristicRationale & Implication for Solubility
Molecular Weight 257.29 g/mol Moderate molecular weight.
pKa (Acidic) ~4.5 - 5.0The benzoic acid group will be deprotonated (anionic) at pH > 5, increasing solubility.[3]
pKa (Basic) ~2.0 - 3.0The pyrimidine ring nitrogens will be protonated (cationic) at pH < 2, increasing solubility.
Predicted LogP > 2.0Indicates a preference for a lipid environment over an aqueous one; suggests low water solubility.
Compound Type Amphoteric Small MoleculeSolubility will exhibit a "U-shaped" curve with respect to pH, with the lowest solubility near its isoelectric point.[4][6]

Troubleshooting & Frequently Asked Questions (FAQs)

Stock Solution Preparation

Q1: What is the best solvent for preparing a high-concentration stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended starting solvent for preparing a concentrated stock solution.[10][11][12] It is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules, including those with poor aqueous solubility.[12][13]

Expert Insight: While DMSO is an excellent solubilizing agent, it is hygroscopic (absorbs water from the air).[14] Water contamination can reduce the long-term stability and solubility of your compound in the stock solution. Therefore, always use anhydrous, high-purity DMSO and store stock solutions in tightly sealed vials with desiccant.[15][16]

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Accurate Weighing: Tare a clean, dry microcentrifuge tube on an analytical balance. Carefully weigh approximately 2.57 mg of this compound powder.[15][17]

  • Solvent Addition: Add 1.0 mL of anhydrous, research-grade DMSO to the tube.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If particulates remain, sonicate the vial in a water bath for 5-10 minutes.[14] Visually inspect for complete dissolution against a light source.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can promote precipitation.[18] Store aliquots at -20°C or -80°C in tightly sealed vials.[18]

Working Solution & Assay Issues

Q2: My compound precipitated when I diluted my DMSO stock into my aqueous assay buffer (e.g., PBS, pH 7.4). What happened and how can I fix it?

A2: This is a very common phenomenon known as "precipitation" or "crashing out." It occurs because the compound, while highly soluble in 100% DMSO, is poorly soluble in the predominantly aqueous environment of your assay buffer.[10][11][19] The final concentration of the compound has exceeded its kinetic solubility limit in the assay medium.[1]

Causality Explained: At a physiological pH of 7.4, the benzoic acid group on your compound will be deprotonated (anionic), which helps solubility. However, the overall hydrophobicity of the molecule can still overwhelm this effect, especially at higher concentrations. The small percentage of DMSO carried over is insufficient to keep it dissolved.[18]

Troubleshooting Workflow for Assay Precipitation

G start Compound Precipitates in Aqueous Buffer ph_adjust Investigate pH Adjustment start->ph_adjust Is pH flexible? cosolvent Use Co-solvents start->cosolvent Is solvent tolerated? reduce_conc Lower Final Concentration start->reduce_conc Is lower conc. active? solubilizer Add Solubilizing Excipients (e.g., Cyclodextrins) ph_adjust->solubilizer Still precipitates cosolvent->solubilizer Still precipitates or solvent toxicity reduce_conc->solubilizer Need higher conc. success Soluble Compound in Assay solubilizer->success

Caption: A decision tree for troubleshooting compound precipitation.

Q3: How can I determine the optimal pH for my assay buffer to maximize solubility?

A3: You need to perform a pH-solubility profile. This experiment measures the compound's solubility across a range of pH values. For an amphoteric compound like this, solubility will be lowest near its isoelectric point and increase at both acidic and basic pHs.[4][6][20]

Protocol 2: Kinetic pH-Solubility Profile

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 10.

  • Compound Addition: Dispense 98 µL of each buffer into separate wells of a 96-well plate. Add 2 µL of a high-concentration (e.g., 10 mM) DMSO stock solution to each well. This mimics the dilution process in an assay.[21]

  • Equilibration: Seal the plate and shake it at room temperature for 1-2 hours to allow precipitation to reach a steady state.

  • Separation: Centrifuge the plate to pellet any precipitated compound.

  • Quantification: Carefully transfer the supernatant to a new plate and measure the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or UV-Vis spectroscopy.

  • Analysis: Plot solubility (concentration in supernatant) versus pH to visualize the profile and identify the pH range with the highest solubility.

Q4: Can I use co-solvents in my assay? Which ones are recommended and what are the potential issues?

A4: Yes, co-solvents can be an effective strategy.[12] They work by reducing the polarity of the aqueous medium, making it more favorable for hydrophobic compounds.[22] However, they must be used with caution as they can interfere with the assay itself.[19]

Co-SolventTypical Final Conc.AdvantagesDisadvantages & Caveats
DMSO < 1% (often < 0.5%)Strong solubilizer.[12]Can be toxic to cells at >0.5%-1%.[23][24] May directly inhibit some enzymes.[13]
Ethanol < 1%Less toxic than DMSO for some cell lines.Can affect cell membrane integrity and enzyme activity.[23][25]
PEG 400 1-5%Low cell toxicity.Can increase viscosity; may interfere with some protein assays.
N,N-Dimethylacetamide (DMA) < 0.5%Good solubilizing power.Similar toxicity profile to DMSO; must be tested.[12]

Self-Validating System: Always run a solvent tolerance control in your assay. This involves testing a range of final co-solvent concentrations (without your compound) to determine the maximum level that does not affect your biological system (e.g., cell viability, enzyme activity).[23][26] Any solubility enhancement strategy must not compromise the integrity of the biological assay.[10][11]

Q5: I need to use a high concentration of the compound, but even with pH and co-solvent adjustments, it precipitates. What are my other options?

A5: For highly insoluble compounds, formulation with solubilizing excipients is a powerful advanced strategy. Cyclodextrins are a primary choice in research settings.[27][28]

Mechanism of Action: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[28][29] They can encapsulate the hydrophobic part of your drug molecule, forming an "inclusion complex" where the new complex has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the compound.[27][29][]

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity, making it suitable for many in vitro and in vivo applications.[27][31]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative with very high water solubility, often used in parenteral formulations.

Protocol 3: Basic Formulation with HP-β-CD

  • Prepare Cyclodextrin Solution: Prepare a concentrated solution of HP-β-CD (e.g., 40% w/v) in your desired aqueous buffer.

  • Add Compound: Add your compound (either as a powder or from a minimal volume of organic solvent) to the HP-β-CD solution.

  • Complexation: Stir or shake the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Filter: Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Quantify: Determine the concentration of the solubilized compound in the filtrate via HPLC-UV. This is your new, highly concentrated aqueous stock solution.

Trustworthiness Check: When using any solubilizer, you must confirm that the excipient itself does not interfere with your assay. Run a control with just the HP-β-CD solution at the final assay concentration to ensure it has no biological effect.[23]

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. PubMed Central. [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]

  • Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI. [Link]

  • Solubility-pH profiles of some acidic, basic and amphoteric drugs. PubMed. [Link]

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. PMC - NIH. [Link]

  • Best Practices For Stock Solutions. FasterCapital. [Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]

  • Pyrimidine - Solubility of Things. Solubility of Things. [Link]

  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. [Link]

  • Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. [Link]

  • Preparing Stock Solutions. PhytoTech Labs. [Link]

  • 4-Aminobenzoic Acid. PubChem. [Link]

  • Top Ten Tips for Making Stock Solutions. Bitesize Bio. [Link]

  • How can dimethyl sulfoxide enhance solubility in lab applications? Quora. [Link]

  • 4-Aminobenzoic acid - Solubility of Things. Solubility of Things. [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. [Link]

  • Stock Solutions 101: Everything You Need to Know. G-Biosciences. [Link]

  • How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds. Solarbio. [Link]

  • Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. PubMed Central. [Link]

  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Wiley Online Library. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. BMC Research Notes. [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]

  • Drug Solubility in Water and Dimethylsulfoxide. ResearchGate. [Link]

  • 3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]-benzoic acid. Oakwood Chemical. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. PubMed. [Link]

  • Solubility-pH profiles of some acidic, basic and amphoteric drugs. Semantic Scholar. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. [Link]

  • Exp. 11 The influence of pH on solubility in water Theory. [Link]

  • Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. SciELO. [Link]

  • 3-[(4-methylpyrimidin-2-yl)amino]benzoic acid (C12H11N3O2). PubChemLite. [Link]

  • Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. PubChem. [Link]

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Technical Support Center: Stability of 3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid is a molecule of interest that incorporates three key chemical features: a dimethylpyrimidine ring, a tertiary aromatic amine linkage, and a benzoic acid moiety. The stability of this compound in solution is paramount for obtaining reliable data in biological assays and for its potential development as a therapeutic agent.[1] Instability can compromise shelf-life, safety, and efficacy, leading to unreliable experimental results.[1] This guide addresses potential stability challenges and provides structured troubleshooting advice.

The primary pathways of degradation for a compound with this structure are anticipated to be hydrolysis , oxidation , and photodegradation . Understanding the contribution of each pathway is essential for developing stable formulations and handling procedures.

Core Stability Concerns & Troubleshooting

This section is designed in a question-and-answer format to directly address common issues encountered during experimental work.

Issue 1: Rapid loss of compound potency in aqueous buffer.

Question: My compound, dissolved in a standard phosphate-buffered saline (PBS) at pH 7.4, loses potency within hours at room temperature. What is the likely cause and how can I fix it?

Answer:

Rapid degradation in aqueous buffers, especially at neutral to alkaline pH, strongly suggests hydrolysis . The pyrimidine ring, while aromatic, can be susceptible to nucleophilic attack, and this reactivity can be influenced by substituents.[2]

Plausible Mechanism: The pyrimidine ring is an electron-deficient system.[3] Hydroxide ions in the buffer can act as nucleophiles, potentially leading to ring-opening reactions or displacement of the aminobenzoic acid group. While pyrimidine itself is relatively stable, substituted pyrimidines can undergo hydrolysis, sometimes catalyzed by base.[2]

Troubleshooting Workflow: Hydrolytic Stability

G cluster_0 Step 1: pH Profiling cluster_1 Step 2: Temperature Effect cluster_2 Step 3: Mitigation A Prepare buffers at pH 3, 5, 7.4, 9 B Incubate compound at a fixed temp (e.g., 37°C) A->B C Analyze samples at t=0, 2, 4, 8, 24h via HPLC B->C D Plot % remaining vs. time for each pH C->D E Select pH of greatest stability from Step 1 D->E Inform next step F Incubate samples at 4°C, RT (25°C), 37°C, 50°C E->F G Analyze at time points to determine degradation rate F->G H Calculate activation energy (Arrhenius plot) G->H I Store stock solutions in optimal buffer and temperature H->I Implement findings J Prepare fresh working solutions before each experiment I->J K If possible, adjust assay pH to a more stable range J->K

Recommended Actions:

  • Perform a pH-Rate Profile: Assess the compound's stability across a range of pH values (e.g., pH 3, 5, 7.4, and 9). This will identify the pH at which the compound is most stable. Often, compounds with amine and carboxylic acid groups exhibit a "U-shaped" stability profile, being most stable at an intermediate pH.

  • Lower Storage Temperature: If experimentally feasible, store solutions at 4°C or frozen at -20°C or -80°C. This dramatically reduces the rate of most degradation reactions.

  • Use Aprotic Solvents for Stock: Prepare high-concentration stock solutions in aprotic solvents like DMSO or DMF and dilute into aqueous buffers immediately before use.

Issue 2: Discoloration of the solution and formation of precipitates.

Question: My solution, especially when stored in the light or with vigorous agitation, turns yellow/brown and sometimes a precipitate forms. What's happening?

Answer:

This observation is a classic sign of oxidative degradation . Aromatic amines, particularly N-methylated ones, are susceptible to oxidation, which can be catalyzed by light, transition metals, or dissolved oxygen.[4][5][6] This process often leads to the formation of colored oligomeric or polymeric products that may be less soluble.[6]

Plausible Mechanism: The tertiary amine can undergo one-electron oxidation to form a radical cation.[4][5] This highly reactive intermediate can then participate in a variety of reactions, including dimerization or polymerization with other compound molecules, or react with oxygen to form N-oxides and other degradation products.[4][6] The presence of the electron-rich aminobenzoic acid moiety can facilitate this oxidation.

Troubleshooting Guide: Oxidative Stability
Factor Causality Recommended Action
Oxygen Dissolved O₂ is a primary oxidant. Agitation increases oxygenation.Degas buffers by sparging with nitrogen or argon before use. Prepare solutions under an inert atmosphere.
Light UV or even ambient light can provide the energy to initiate radical reactions (photocatalyzed oxidation).Store solutions in amber vials or wrap containers in aluminum foil.[7] Work in a dimly lit environment.
Metal Ions Trace metal contaminants (e.g., Fe²⁺, Cu²⁺) in buffers can catalytically promote oxidation (Fenton-like reactions).[8]Use high-purity water and buffer salts. Consider adding a chelating agent like EDTA (0.1 mM) to sequester metal ions.
Peroxides Solvents like THF or dioxane can form explosive peroxides over time, which are potent oxidizing agents.Use fresh, high-quality solvents. Test for peroxides in aged solvents before use.
Issue 3: Inconsistent results from assays performed on different days.

Question: I get great results with a freshly prepared solution, but if I use a solution prepared the day before, my assay window collapses. What causes this variability?

Answer:

This points towards photodegradation , a common issue for aromatic compounds, especially those containing structures similar to aminobenzoic acid, which is known to be a component in sunscreens and is inherently photoreactive.[9][10][11] Direct photolysis is often highly pH-dependent.[10][11]

Plausible Mechanism: The aromatic rings in the pyrimidine and benzoic acid moieties can absorb UV and sometimes visible light. This excitation can lead to bond cleavage, rearrangement, or reaction with other molecules.[3] For aminobenzoic acid derivatives, photodegradation can involve oxidation of the amino group or polymerization.[10][11] UVB and UVC irradiation, in particular, have been shown to degrade p-aminobenzoic acid by forming a radical species.[7]

Experimental Protocol: Forced Photostability Study
  • Preparation: Dissolve the compound in the intended experimental solvent (e.g., pH 7.4 buffer) to a known concentration (e.g., 100 µM). Prepare a "dark control" by wrapping a parallel sample in aluminum foil.

  • Exposure: Place the samples in a photostability chamber with a controlled light source (e.g., ICH-compliant option with UVA and visible light).

  • Sampling: Withdraw aliquots from both the exposed sample and the dark control at specific time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Analysis: Analyze the samples immediately by a stability-indicating HPLC-UV method. Quantify the peak area of the parent compound.

  • Interpretation: A significant decrease in the parent peak area in the light-exposed sample compared to the dark control confirms photolability.

G

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for long-term storage of my compound? A: For long-term storage, a solid, crystalline form stored in the dark at -20°C or below is ideal. For solutions, anhydrous DMSO is generally preferred for stock solutions, stored at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.

Q2: My mass spectrometry results show a peak with +16 Da. What is it? A: A mass increase of 16 Da is almost always indicative of oxidation—the addition of an oxygen atom. This could be the formation of an N-oxide on either the pyrimidine ring or the tertiary amine, or hydroxylation of one of the aromatic rings.

Q3: Can my choice of buffer salts affect stability? A: Yes. While pH is the primary factor, some buffer species can participate in degradation. For example, phosphate buffers can sometimes catalyze hydrolysis. It is good practice to test stability in alternative buffer systems (e.g., citrate, HEPES, TRIS) if you suspect buffer-specific catalysis.

Q4: How do I develop a "stability-indicating" HPLC method? A: A stability-indicating method is one that can separate the parent compound from all potential degradation products. To develop one, you must perform forced degradation studies (exposing the compound to acid, base, peroxide, heat, and light). The resulting mixture of the parent and its degradants is then used to develop an HPLC method (typically reverse-phase) with sufficient resolution to see all peaks distinctly. A photodiode array (PDA) detector is crucial for checking peak purity.

References

  • The College of Wooster. (n.d.). Investigation of Para-Aminobenzoic Acid's Photodegradation in Different pH Environments under UVB Light. Retrieved from [Link]

  • Zhou, L., Ji, Y., Zeng, C., Zhang, Y., Wang, Z., & Yang, X. (2013). Aquatic photodegradation of sunscreen agent p-aminobenzoic acid in the presence of dissolved organic matter. Water Research, 47(1), 153-162. Retrieved from [Link]

  • International Journal of Research in Basic and Applied Sciences. (2021). DEGRADATION KINETICS OF P-AMINOBENZOIC ACID BY PEROXIDATION, PHOTO-PEROXIDATION AND PHOTOFENTON PROCESSES. Retrieved from [Link]

  • ResearchGate. (2013). Aquatic photodegradation of sunscreen agent p-aminobenzoic acid in the presence of dissolved organic matter | Request PDF. Retrieved from [Link]

  • Mrochek, J. E., Dinsmore, S. R., & Waalkes, T. P. (1975). Analytic Techniques in the Separation and Identification of Specific Purine and Pyrimidine Degradation Products of tRNA: Application to Urine Samples From Cancer Patients. JNCI: Journal of the National Cancer Institute, 55(6), 1301–1309. Retrieved from [Link]

  • Gein, L. F., & Gein, V. L. (1987). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines. Journal of the Chemical Society, Perkin Transactions 2, (11), 1629-1632. Retrieved from [Link]

  • MDPI. (2022). UV Photolysis Study of Para-Aminobenzoic Acid Using Parahydrogen Matrix Isolated Spectroscopy. Molecules, 27(3), 784. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]

  • Kadish, K. M., Smith, K. M., & Guilard, R. (Eds.). (2012). Handbook of Porphyrin Science: With Applications to Chemistry, Physics, Materials Science, Engineering, Biology and Medicine. World Scientific.
  • eGyanKosh. (n.d.). DEGRADATION OF PURINE AND PYRIMIDINE NUCLEOTIDES. Retrieved from [Link]

  • ACS Organic & Inorganic Au. (2024). The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. Retrieved from [Link]

  • PubMed. (n.d.). N-oxidation of aromatic amines by intracellular oxidases. Retrieved from [Link]

  • Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. (1981). Radiolysis of pyrimidines in aqueous solutions. Part 2.—Product formation in the interaction of e, ·H, ·OH and Cl· with uracil. Retrieved from [Link]

  • Heterocyclic Letters. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Hydrolysis of Pyrimidine N-Oxides to Give Isoxazole Derivatives. Retrieved from [Link]

  • N-OXIDATION OF AROMATIC AMINES BY INTRACELLULAR OXIDASES. (n.d.). Retrieved from [Link]

  • Journal of the American Chemical Society. (2018). Mechanistic Studies of Oxidative Degradation in Diamine-Appended Metal–Organic Frameworks Exhibiting Cooperative CO2 Capture. Retrieved from [Link]

  • PMC. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Retrieved from [Link]

  • Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. (n.d.). Retrieved from [Link]

  • PMC. (2022). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Retrieved from [Link]

  • Science.gov. (n.d.). pyrimidine degradation pathway: Topics by Science.gov. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase. Retrieved from [Link]

  • PubMed. (n.d.). Inborn errors of pyrimidine degradation: clinical, biochemical and molecular aspects. Retrieved from [Link]

  • ResearchGate. (2015). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Retrieved from [Link]

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Technical Support Center: A Guide to Troubleshooting Inconsistent Results in 3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid (CAS: 387350-52-9).[1] This guide is designed for researchers, medicinal chemists, and drug development professionals who may be encountering variability in their experimental outcomes. The reproducibility of chemical research is a cornerstone of scientific advancement, yet it remains a significant challenge.[2][3] Inconsistent results can stem from a multitude of factors, from reagent purity to subtle variations in protocol execution.[4][5]

This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. Our goal is to move beyond simple procedural lists and explain the underlying causality, empowering you to diagnose and resolve issues effectively.

Section 1: Synthesis and Purification

Inconsistencies often originate during the synthesis and purification stages. The purity and structural integrity of your starting material are paramount for any downstream application.

Frequently Asked Questions (FAQs)

Q1: My synthetic yield of this compound is consistently low and variable. What are the most likely causes?

A: Low and erratic yields are a common frustration in multi-step organic synthesis.[6] The issue typically traces back to one of four areas: reagents and starting materials, reaction conditions, or workup procedures.

  • Reagent and Starting Material Quality:

    • Causality: The primary cause of failure is often impure starting materials. For instance, in a typical synthesis involving the coupling of 2-chloro-4,6-dimethylpyrimidine with 3-(methylamino)benzoic acid, the purity of both coupling partners is critical. Contaminants can compete in side reactions or poison the catalyst in cross-coupling reactions.

    • Troubleshooting:

      • Verify Purity: Do not rely solely on the label. Re-characterize your starting materials via NMR or LC-MS before use.

      • Reagent Age and Storage: Amine-containing compounds can oxidize over time. Ensure they have been stored correctly under an inert atmosphere. Palladium catalysts and ligands used in Buchwald-Hartwig type couplings are highly sensitive to air and moisture.

  • Reaction Conditions:

    • Causality: Seemingly minor deviations can have a major impact. Solvent purity is crucial; residual water or protic impurities in solvents like dioxane or toluene can hydrolyze reagents or deactivate catalysts. Inconsistent heating can lead to the formation of thermal decomposition byproducts.

    • Troubleshooting:

      • Solvent & Atmosphere: Always use anhydrous solvents and maintain a strictly inert atmosphere (Argon or Nitrogen) throughout the reaction, especially if using organometallic catalysts.

      • Temperature Control: Use a temperature-controlled reaction block or oil bath. Avoid localized overheating from a heating mantle. Monitor the internal reaction temperature, not just the bath temperature.

  • Workup and Purification:

    • Causality: The product, being a carboxylic acid and a substituted pyrimidine, has both acidic and basic functional groups. During aqueous workup, the pH of the solution will dictate its solubility. If the pH is not carefully controlled, you can lose a significant amount of product in the aqueous layer.

    • Troubleshooting:

      • pH-Guided Extraction: When performing an aqueous wash, carefully adjust the pH. To extract into an organic layer, you may need to acidify to protonate the basic pyrimidine nitrogen and then basify to deprotonate the carboxylic acid, depending on the chosen solvent. A common mistake is not adjusting the pH to the isoelectric point to minimize aqueous solubility before extraction.

Q2: I'm struggling with the purification of my final compound. Column chromatography gives poor separation from a persistent impurity. What's the next step?

A: This is a classic challenge, often caused by an impurity with a polarity very similar to the product.

  • Causality: The impurity may be a regioisomer (e.g., substitution at a different position on the benzoic acid ring) or an unreacted, but structurally similar, starting material. These will have very similar affinities for the stationary phase, making separation difficult.

  • Troubleshooting Protocol:

    • Identify the Impurity: Before attempting a different purification, try to identify the impurity using LC-MS. Knowing its mass can provide clues to its identity (e.g., a demethylated product or a starting material).

    • Optimize Chromatography:

      • Solvent System: Systematically screen different solvent systems. If you are using a standard ethyl acetate/hexane system, try adding a small percentage of a more polar solvent like methanol or a modifier like acetic acid to improve the separation by interacting differently with the acidic/basic sites of your compound.

      • Stationary Phase: If silica gel fails, consider using a different stationary phase like alumina (which can be basic or neutral) or a reverse-phase C18 silica for preparative HPLC.

    • Recrystallization: This is a powerful technique for removing small amounts of impurities. The key is finding the right solvent or solvent pair.

      • Screening: Use small vials to test the solubility of your impure compound in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) at room temperature and upon heating. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.

    • Acid-Base Wash/Trituration: Leverage the compound's amphoteric nature. Dissolve the crude material in a suitable organic solvent (like dichloromethane). Wash with a mild aqueous base (e.g., saturated NaHCO₃ solution) to extract your acidic product into the aqueous layer, leaving non-acidic impurities behind. Then, re-acidify the aqueous layer (e.g., with 1M HCl) to precipitate your pure product, which can be collected by filtration.


start [label="Low or Inconsistent Yield Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; reagents [label="Step 1: Verify Reagents & Starting Materials"]; conditions [label="Step 2: Scrutinize Reaction Conditions"]; workup [label="Step 3: Optimize Workup & Purification"]; end [label="Yield Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Path start -> reagents; reagents -> conditions [label="Reagents Confirmed Pure?"]; conditions -> workup [label="Conditions Optimized?"]; workup -> end [label="Purification Loss Minimized?"];

// Sub-nodes for details sub_reagents [label="• Re-characterize via NMR/LC-MS\n• Use fresh catalyst/ligands\n• Check storage conditions", shape=note, fillcolor="#FFFFFF"]; sub_conditions [label="• Use anhydrous solvents\n• Maintain strict inert atmosphere\n• Ensure precise temperature control", shape=note, fillcolor="#FFFFFF"]; sub_workup [label="• Perform pH-guided extraction\n• Consider recrystallization vs. chromatography\n• Identify byproducts via LC-MS", shape=note, fillcolor="#FFFFFF"];

reagents -> sub_reagents [style=dashed, arrowhead=none]; conditions -> sub_conditions [style=dashed, arrowhead=none]; workup -> sub_workup [style=dashed, arrowhead=none]; }

Figure 1. Decision tree for diagnosing low synthetic yields.

Section 2: Compound Characterization and Stability

Accurate characterization is non-negotiable. An incorrectly identified compound or a degraded sample will invalidate all subsequent data.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum shows broad peaks, and the integration doesn't seem right. Is the compound impure?

A: While impurity is a possibility, broad peaks in this specific molecular structure can also be indicative of dynamic processes.

  • Causality: Restricted Bond Rotation: The bond between the amine nitrogen and the pyrimidine ring (an N-C(aryl) bond) can have a significant barrier to rotation. At room temperature, the rate of rotation might be on the same timescale as the NMR experiment, leading to broadened signals for the protons near this bond (specifically the methyl groups on the pyrimidine and the protons on the benzoic acid ring).

  • Troubleshooting:

    • Variable Temperature (VT) NMR: This is the definitive experiment. Acquiring spectra at a higher temperature (e.g., 50-80 °C) will increase the rate of bond rotation. If the broadening is due to this dynamic process, the peaks should sharpen into distinct signals. Conversely, cooling the sample may "freeze out" the individual rotamers, resulting in two sets of sharp peaks.

    • Check for Aggregation: Highly conjugated, flat molecules can sometimes aggregate or stack in solution, especially at higher concentrations in solvents like DMSO-d₆, which can also cause peak broadening. Try acquiring the spectrum at a lower concentration.

    • Confirm with 2D NMR: A 2D COSY spectrum can help confirm which protons are coupled to each other, even if their signals are broad, helping to piece the structure together and rule out isomeric impurities.

Q2: My high-resolution mass spectrometry (HRMS) data is off by a few mDa from the calculated exact mass. Should I be concerned?

A: A small deviation is normal, but it's important to know the acceptable limits and rule out other possibilities.

  • Causality: Most modern mass spectrometers (like Orbitrap or TOF instruments) should provide mass accuracy within 5 ppm (parts per million). A deviation greater than this warrants investigation. The issue could be an incorrect molecular formula assignment, an instrument calibration issue, or the presence of an unexpected adduct.

  • Troubleshooting Protocol:

    • Calculate the PPM Error: Use the formula: ppm_error = ((Experimental_Mass - Calculated_Mass) / Calculated_Mass) * 1,000,000. If this value is greater than 5, proceed to the next steps.

    • Verify Molecular Formula: Double-check that you are using the correct molecular formula (C₁₄H₁₅N₃O₂ for the title compound).

    • Check for Common Adducts: Electrospray ionization (ESI) is notorious for forming adducts with salts present in the sample or solvent. Ensure you are looking at the correct ion.

    AdductFormulaMass Shift from [M]
    Protonated ([M+H]⁺)[C₁₄H₁₆N₃O₂]⁺+1.0078
    Sodiated ([M+Na]⁺)[C₁₄H₁₅N₃O₂Na]⁺+22.9898
    Potassiated ([M+K]⁺)[C₁₄H₁₅N₃O₂K]⁺+39.0983
    Ammonium ([M+NH₄]⁺)[C₁₄H₁₅N₃O₂NH₄]⁺+18.0344
    Table 1: Common adducts observed in positive-ion ESI-MS. Mass shifts are based on the most common isotopes.
    • Instrument Calibration: Confirm that the instrument was recently calibrated with a known standard. If you are running the sample yourself, run the calibration standard immediately before or after your sample.

Q3: I've noticed the IC50 of my compound drifts upwards after the stock solution has been stored for a few weeks. What is happening?

A: This strongly suggests compound instability in solution.

  • Causality: While the solid compound may be stable, compounds in solution, especially in DMSO, are more susceptible to degradation. DMSO is hygroscopic (absorbs water from the air), and the presence of water can facilitate hydrolysis of sensitive functional groups over time, though this specific structure is relatively robust. A more likely culprit is oxidation or photodegradation, especially if stored improperly. Repeated freeze-thaw cycles can also accelerate degradation by repeatedly exposing the compound to dissolved oxygen and water.

  • Stability Protocol:

    • Re-analyze Purity: Use a sensitive analytical method like UPLC-MS to analyze an aliquot of your stored stock solution. Compare the chromatogram to that of a freshly prepared solution or the original solid material. Look for the appearance of new peaks or a decrease in the area of the main peak.

    • Optimal Storage:

      • Prepare a high-concentration primary stock solution in 100% anhydrous DMSO.

      • Immediately create smaller, single-use aliquots in amber vials.

      • Purge the headspace of each vial with argon or nitrogen before sealing.

      • Store aliquots at -80°C.

    • Handling: When you need to use the compound, remove a single aliquot, allow it to thaw completely and equilibrate to room temperature before opening to prevent water condensation. Use it for that day's experiments and discard any remainder. Never return a used aliquot to the freezer.

Section 3: Biological Assay Reproducibility

Even with a pure, well-characterized compound, inconsistencies can arise in biological assays. These often trace back to compound handling and biophysical properties within the assay context.

Frequently Asked Questions (FAQs)

Q1: My dose-response curves are flat or have a very shallow slope, and the results vary between plates. I've confirmed my compound's identity and purity. What else could be wrong?

A: This is a classic symptom of poor compound solubility in the final assay buffer.

  • Causality: You may have a 10 mM stock solution in 100% DMSO, but when you dilute this into an aqueous buffer for your assay, the compound's concentration may exceed its thermodynamic solubility limit. Even if you don't see visible precipitation, the compound could be forming microscopic aggregates. In this state, the effective concentration of the monomeric, active compound is much lower and unknown, leading to a flat or non-reproducible dose-response.

  • Troubleshooting Workflow:

    • Assess Solubility: Before running a full assay, perform a simple kinetic solubility test. Prepare your compound at the highest intended assay concentration in the final assay buffer (including all components like salts, BSA, and the correct final DMSO percentage). Check for turbidity or precipitation over time (e.g., 1-2 hours) using visual inspection, light scattering, or nephelometry.

    • Modify Assay Protocol:

      • Lower the Top Concentration: If solubility is the issue, the simplest solution is to lower the starting concentration of your dose-response curve to a point below the solubility limit.

      • Increase DMSO Percentage: If the biological system can tolerate it, slightly increasing the final DMSO concentration (e.g., from 0.5% to 1%) can improve solubility. However, you must run a vehicle control to ensure the higher DMSO level does not affect the assay readout.

      • Use of Excipients: In some cases, non-ionic detergents or other solubilizing agents can be included in the assay buffer, but these must be carefully validated to ensure they do not interfere with the assay.


start [label="Start: Verified, >95% Pure\nSolid Compound", shape=ellipse, fillcolor="#FBBC05"]; weigh [label="1. Accurately weigh compound\n(use calibrated microbalance)"]; dissolve [label="2. Prepare primary stock\n(e.g., 10 mM in 100% Anhydrous DMSO)"]; aliquot [label="3. Create & store single-use aliquots\n(-80°C, inert atmosphere)"]; thaw [label="4. Thaw one aliquot completely\n(equilibrate to room temp before opening)"]; intermediate [label="5. Prepare intermediate dilution plate\n(in 100% DMSO)"]; final_plate [label="6. Prepare final assay plate\n(transfer small volume from intermediate\nplate to assay buffer)"]; end [label="Assay Ready: Consistent final\nDMSO concentration", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> weigh; weigh -> dissolve; dissolve -> aliquot; aliquot -> thaw; thaw -> intermediate; intermediate -> final_plate; final_plate -> end; }

Figure 2. Best practices for preparing compound solutions for assays.

Protocol: Preparation of Compound Stock Solutions for Biological Assays

This protocol is designed to minimize variability arising from compound handling.

  • Purity Confirmation: Before any preparation, ensure the batch of solid compound has been certified as >95% pure by a reliable method such as HPLC or LC-MS with UV detection at multiple wavelengths.

  • Accurate Weighing: Use a calibrated analytical or microbalance. Weigh an appropriate amount to make a stock solution of a convenient concentration (e.g., 2.57 mg to make 1 mL of a 10 mM solution).

  • Primary Stock Preparation: Dissolve the weighed solid in 100% anhydrous DMSO to the desired concentration (e.g., 10 mM). Ensure complete dissolution using a vortex mixer. Gentle warming (<40°C) may be used if necessary, but check for stability under these conditions first.

  • Aliquoting and Storage: Immediately dispense the primary stock into small-volume, single-use aliquots in low-binding tubes or vials. For long-term storage, purge the headspace with an inert gas (argon or nitrogen), seal tightly, and store at -80°C, protected from light.

  • Experimental Use: On the day of the experiment, remove one aliquot from the freezer. Allow it to thaw completely and equilibrate to room temperature before opening the cap. This prevents atmospheric water from condensing into the cold DMSO.

  • Serial Dilution: Perform serial dilutions in 100% DMSO to create an intermediate dilution plate. Then, transfer a small, fixed volume from this intermediate plate into your final assay plate containing the assay buffer. This two-step dilution process ensures the final concentration of DMSO is low and consistent across all wells.

References

  • Disorders of pyrimidine metabolism - WikiLectures. (2024). Provides general background on pyrimidine metabolism, which can be relevant for understanding potential biological targets or off-target effects. [Link]

  • 5 Main Factors Affecting Reproducibility in Research - DoNotEdit. (2022). Discusses general factors like laboratory practices and material validity that impact research reproducibility. [Link]

  • Pyrimidine Metabolism Disorders - MSD Manual Professional Edition. (n.d.). A clinical overview of disorders related to pyrimidine metabolism. [Link]

  • Can Reproducibility in Chemical Research be Fixed? - Enago Academy. (2017). Highlights the reproducibility crisis in chemistry and suggests best practices. [Link]

  • Top 5 Factors Affecting Reproducibility in Research - Enago Academy. (2022). Outlines key reasons for lack of reproducibility, including access to data, materials, and incorrect lab practices. [Link]

  • 3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]-benzoic acid - Oakwood Chemical. (n.d.). Product page providing basic chemical properties like CAS number and molecular formula. [Link]

  • What is everyone's opinion on reproducibility? : r/chemistry - Reddit. (2023). A community discussion offering anecdotal evidence and perspectives on the challenges of reproducing literature syntheses. [Link]

  • Taking on chemistry's reproducibility problem | News | Chemistry World. (2017). News article discussing initiatives and perspectives on improving reproducibility in chemistry. [Link]

  • Pyrimidine Synthesis and Degradation - Biochemistry - Pharmacy 180. (n.d.). Educational resource on the biochemistry of pyrimidine pathways. [Link]

  • 3-[(4,6-dimethylpyrimidin-2-yl)amino]benzoic acid - PubChemLite. (n.d.). Database entry showing predicted mass spectrometry adducts and other computed properties. [Link]

  • Biochemistry: Purines and Pyrimidines Flashcards | Quizlet. (2009). Educational flashcards covering fundamental concepts of purine and pyrimidine biochemistry. [Link]

  • WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents. (2021).
  • 3-[(4-methylpyrimidin-2-yl)amino]benzoic acid (C12H11N3O2) - PubChemLite. (n.d.). Database entry for a related compound. [Link]

  • Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate - PubChem. (n.d.). PubChem entry for the methyl ester of a related compound. [Link]

  • Discovery of potent aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid EP4 antagonists with improved pharmacokinetic profile - PubMed. (2016). Research article on related benzoic acid derivatives. [Link]

  • 4-Methyl-3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)benzoic acid - PubChem. (n.d.). PubChem entry for a key intermediate related to the topic compound. [Link]

  • Identification and biological activity of 6-alkyl-substituted 3-methyl-pyridine-2-carbonyl amino dimethyl-benzoic acid EP4 antagonists - PubMed. (2016). Research article describing SAR studies on similar scaffolds. [Link]

  • Identification and biological activity of 6-alkyl-substituted 3-methyl-pyridine-2-carbonyl amino dimethyl-benzoic acid EP4 Antagonists | Request PDF - ResearchGate. (2016). ResearchGate entry for a paper on related compounds. [Link]

  • CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid - Google Patents. (2014).
  • Analytical methods for amino acid determination in organisms - PubMed. (2020). A review of various analytical techniques for amino acids, relevant for characterization. [Link]

  • Chemical and enzymatic stability of amino acid prodrugs containing methoxy, ethoxy and propylene glycol linkers - PubMed. (2009). Study on the stability of benzoic acid derivatives, indicating pH-dependent stability. [Link]

  • CAS No : 641569-97-3 | Product Name : Ethyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate | Pharmaffiliates. (n.d.). Vendor page for the ethyl ester of a related compound. [Link]

  • A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks - MDPI. (2023). A paper describing advanced analytical methods (UPLC-MS/MS) for resolving and identifying similar amino acid isomers. [Link]

Sources

Technical Support Center: Purification of 3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for troubleshooting the purification of 3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid. This molecule's amphipathic nature, arising from its acidic benzoic acid moiety and basic tertiary amine/pyrimidine core, presents unique challenges in crystallization and chromatography. This document outlines systematic approaches to address common issues such as impurity removal, low yield, and poor crystal formation, grounded in the fundamental principles of organic chemistry.

Introduction: Understanding the Molecule

The purification of this compound is a critical step in various research and development applications, including its use as an intermediate in the synthesis of pharmacologically active compounds.[1][2] The molecule's structure incorporates three key functional groups that dictate its physicochemical properties and, consequently, the challenges encountered during its purification:

  • A Substituted Pyrimidine Ring: A basic, aromatic heterocyclic system.[3]

  • A Tertiary Amine: A basic functional group that can be protonated.[4]

  • A Benzoic Acid: An acidic functional group that can be deprotonated.

This combination of acidic and basic centers makes the compound zwitterionic at its isoelectric point and highly pH-sensitive in terms of solubility. Effective purification strategies must therefore carefully control pH and leverage the differential properties of the target compound versus its likely impurities.

Potential Impurities: Based on typical synthetic routes, such as the condensation of a guanidine derivative with a β-dicarbonyl compound, common impurities may include unreacted starting materials, partially reacted intermediates, and byproducts from side reactions.[3][5][6]

Troubleshooting Guide: Common Purification Challenges

This section addresses specific problems researchers may face during the purification of the target compound.

Issue: Low Recovery or Failure to Crystallize

Symptom: After workup, the product oils out, remains in solution even at low temperatures, or yields are significantly lower than expected.

Probable Causes & Solutions:

  • Incorrect Solvent System: The chosen solvent may be too good a solvent across all temperatures, or it may not provide a steep enough solubility curve for effective crystallization upon cooling.[7]

    • Solution: Conduct a systematic solvent screen. Ideal crystallization solvents are those in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[8] For a molecule with both polar and non-polar regions, consider solvent mixtures. Common systems for similar structures include ethanol, methanol, ethyl acetate, or mixtures like hexane/acetone.[7]

  • Supersaturation Issues: The solution may be too concentrated, leading to rapid precipitation or "oiling out" instead of controlled crystal growth.[7]

    • Solution: Re-dissolve the material by heating and add a small amount of additional solvent to reduce the concentration. Allow the solution to cool slowly to promote the formation of a stable crystal lattice.[7]

  • pH is Not Optimal: The compound's solubility is highly dependent on pH. At very low or very high pH, it will form a salt and be highly soluble in aqueous media.

    • Solution: Carefully adjust the pH of the aqueous solution to the compound's isoelectric point (pI) to minimize its solubility and induce precipitation/crystallization. The pI can be estimated or determined empirically by observing the pH at which maximum precipitation occurs. For similar amino-benzoic acids, this is often in the weakly acidic to neutral range (e.g., pH 4-6).[9]

Protocol 2.1.1: pH-Swing Purification & Crystallization
  • Dissolution: Dissolve the crude product in an aqueous base (e.g., 1M NaOH) to deprotonate the carboxylic acid, forming the highly soluble sodium carboxylate salt.

  • Extraction (Optional): Wash the basic aqueous solution with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) to remove non-acidic, organic-soluble impurities.

  • Acidification: Cool the aqueous solution in an ice bath. Slowly add acid (e.g., 1M HCl) with vigorous stirring. Monitor the pH.

  • Precipitation: As the solution approaches the isoelectric point, the neutral compound will precipitate. Continue adding acid until no further precipitation is observed.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the filter cake with cold deionized water to remove inorganic salts, followed by a cold, non-polar solvent (e.g., cold hexane) to displace water and aid drying.

  • Recrystallization: Dissolve the isolated solid in a minimal amount of a suitable hot organic solvent (e.g., ethanol).[10] Allow it to cool slowly for recrystallization. If crystals do not form, add an anti-solvent (e.g., water or hexane) dropwise until turbidity persists, then allow to stand.

Issue: Persistent Impurities Observed by TLC/LC-MS

Symptom: Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of the isolated product shows multiple spots or peaks, indicating the presence of impurities.

Probable Cause & Solutions:

  • Co-precipitation/Co-crystallization: Impurities with similar structures or properties are crystallizing along with the product.

    • Solution: Multiple recrystallizations may be necessary. If impurities persist, a different purification technique, such as column chromatography, is required.

  • Inadequate Chromatographic Separation: The compound is streaking on the column or co-eluting with impurities during column chromatography. This is a common problem for compounds containing basic amine groups on standard silica gel.[11][12]

    • The Challenge with Silica Gel: Silica gel is acidic (Brønsted acid) and can strongly interact with the basic tertiary amine and pyrimidine nitrogens.[11] This interaction can lead to significant band spreading (streaking), irreversible adsorption, and even degradation of the compound on the column.[11]

    • Solution 1: Modifying the Mobile Phase: To mitigate the acidic nature of silica, add a small amount of a basic modifier to the eluent.[11] A common choice is triethylamine (TEA) at a concentration of 0.1-1%. This "competing amine" neutralizes the acidic silanol groups on the silica surface, allowing the target compound to elute more cleanly.[11] A typical eluent system would be a gradient of ethyl acetate in hexanes with 0.5% TEA.

    • Solution 2: Using a Different Stationary Phase:

      • Alumina (Al₂O₃): Basic or neutral alumina can be a good alternative to silica for purifying basic compounds.

      • Amine-Functionalized Silica: Columns pre-treated with amino groups (KP-NH) are commercially available and designed specifically for the purification of basic compounds.[11]

      • Reversed-Phase Chromatography (C18): This is an excellent option, especially for polar compounds. The stationary phase is non-polar (C18 alkyl chains), and the mobile phase is polar (e.g., acetonitrile/water or methanol/water).[13] Adding a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid can improve peak shape by ensuring both the carboxylic acid and tertiary amine are consistently protonated.

Workflow 2.2.1: Selecting a Chromatography Strategy

Caption: Decision tree for selecting a chromatography method.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for crystallizing my compound? A1: The ideal solvent is one where your compound is highly soluble when hot but has low solubility when cold.[7][8] You can test this on a small scale. Place a few milligrams of your compound in a test tube, add a small amount of solvent, and heat it. If it dissolves completely when hot and then crashes out as a solid upon cooling, it's a good candidate. For this specific molecule, polar protic solvents like ethanol or isopropanol are good starting points.

Q2: My compound is a beige or off-white solid. How can I decolorize it? A2: Colored impurities are often highly conjugated organic molecules. A common and effective method for their removal is to treat a hot solution of your compound with a small amount of activated charcoal. The charcoal adsorbs the large, colored impurities. After a brief heating period, the charcoal is removed by hot filtration through a pad of Celite (diatomaceous earth), and the filtrate is allowed to cool and crystallize.

Q3: I performed a pH-swing precipitation, but my yield is very low. Where did my product go? A3: There are a few possibilities:

  • Incomplete Precipitation: You may not have adjusted the pH to the exact isoelectric point. The product has some residual solubility even at its pI. Try adjusting the pH slightly up or down to find the point of maximum precipitation.

  • Product Loss in Washes: If you washed your filtered product with a solvent in which it has some solubility, you could lose material. Ensure you wash with ice-cold solvents.

  • Emulsion Formation: During the optional extraction step, an emulsion may have formed, trapping your product at the interface. Breaking the emulsion (e.g., by adding brine) is necessary to recover it.

Q4: Can I use sublimation to purify this compound? A4: Sublimation is a viable technique for purifying benzoic acid and its derivatives, provided the compound is thermally stable at the required temperature and pressure.[14][15] Given the relatively complex structure, you must first confirm that the compound does not decompose at the temperatures needed for sublimation. This can be tested on a small scale using a thermogravimetric analyzer (TGA) or by heating a small sample under vacuum and observing for color change or degradation.

Summary Data Table

Purification TechniqueProsConsBest For Removing...
Recrystallization Scalable, cost-effective, high purity possible.Can have lower yields, requires finding a suitable solvent system.Byproducts with different solubility profiles.
pH-Swing Excellent for separating acidic/basic compounds from neutral impurities.Can form salts that need to be washed away; yield sensitive to pI.Starting materials and byproducts with different acid/base properties.
Silica Gel Chromatography High resolution for many compounds.Strong interaction with amines causing streaking; requires basic modifier.[11]Isomers and impurities with slightly different polarity.
Reversed-Phase (C18) Excellent for polar/ionizable compounds, avoids issues with basic amines.[11][13]More expensive solvents and stationary phase; fractions are aqueous.Polar impurities, baseline separation of complex mixtures.

References

  • Technical Support Center: Crystallization of Pyrimidine Compounds. Benchchem.
  • Application Notes and Protocols for Single Crystal Growth of Pyrimidine Derivatives. Benchchem.
  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. (2023-02-10).
  • Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC.
  • Purification of benzoic acid and its derivatives. Google Patents. (US1686913A).
  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda - University of Helsinki.
  • Column Chromatography of Compound with Amine and Carboxylic Acid. Reddit. (2019-11-27).
  • Troubleshooting common issues in pyrimidine synthesis. Benchchem.
  • Synthesis, crystal structure, and DFT study of a new pyrido[2,3-d]pyrimidine compound. Taylor & Francis Online. (2022-02-25).
  • Method for preparing 3-amino-2-methyl benzoic acid. Google Patents. (CN104072383A).
  • Pyrimidine. Wikipedia.
  • SYNTHESIS OF PYRIMIDINE DERIVATIVES.
  • Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. Google Patents. (WO2021074138A1).
  • 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid. ChemicalBook. (2025-10-22).
  • PURIFICATION OF BENZOIC ACID BY SUBLIMATION. YouTube. (2017-08-26).
  • Process for the purification of benzoic acid. Google Patents. (US4092353A).

Sources

Technical Support Center: Scaling Up the Synthesis of 3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis and scale-up of 3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of this procedure, moving from bench-scale success to pilot-plant production. We will address common challenges, provide in-depth troubleshooting, and offer validated protocols to ensure a robust and scalable process.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAAr) or a palladium-catalyzed Buchwald-Hartwig amination reaction. The most common route involves the coupling of 2-chloro-4,6-dimethylpyrimidine with methyl 3-aminobenzoate, followed by saponification of the resulting ester.

Synthesis_Overview cluster_step1 Step 1: C-N Coupling cluster_step2 Step 2: Saponification Reactant_A 2-Chloro-4,6-dimethylpyrimidine Intermediate Methyl 3-[(4,6-dimethylpyrimidin-2-yl)(methyl)amino]benzoate Reactant_A->Intermediate Pd Catalyst, Ligand, Base Reactant_B Methyl 3-aminobenzoate Reactant_B->Intermediate Intermediate_2 Methyl 3-[(4,6-dimethylpyrimidin-2-yl)(methyl)amino]benzoate Intermediate->Intermediate_2 Final_Product This compound Intermediate_2->Final_Product Base (e.g., NaOH, KOH) Troubleshooting_Flow Start Scale-up Issue Identified Incomplete_Rxn Incomplete Reaction? Start->Incomplete_Rxn Impurity Impurity Formation? Start->Impurity Isolation Isolation Problems? Start->Isolation Check_Mixing Check Mixing/Agitation Incomplete_Rxn->Check_Mixing Yes Check_Temp Check Heat Transfer Incomplete_Rxn->Check_Temp Yes Check_Purity Check Reactant Purity Incomplete_Rxn->Check_Purity Yes Optimize_Temp Optimize Temperature Impurity->Optimize_Temp Yes Screen_Catalyst Screen Catalyst/Ligand Impurity->Screen_Catalyst Yes Optimize_Precip Optimize Precipitation Isolation->Optimize_Precip Yes Filter_Aid Consider Filter Aid Isolation->Filter_Aid Yes

Caption: A decision-making flowchart for troubleshooting.

References

  • Catalyst Deactivation: "Palladium Catalyst Deactivation in Buchwald-Hartwig Amination" - Organic Process Research & Development, [Link]

  • Ligand Effects: "The Role of Ligands in Palladium-Catalyzed C-N Cross-Coupling Reactions" - Chemical Reviews, [Link]

Technical Support Center: Analysis of 3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analytical challenges associated with 3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common interferences encountered during its bioanalysis. The following sections provide in-depth, experience-driven guidance to ensure the integrity and accuracy of your analytical data.

I. Frequently Asked Questions (FAQs)

Question 1: What are the most common analytical challenges when quantifying this compound in biological matrices?

Answer: The primary challenge in the bioanalysis of this and other small molecules is managing the 'matrix effect'.[1][2] Biological samples are complex mixtures containing endogenous components like phospholipids, proteins, and salts that can interfere with the analysis.[2][3] These interferences can lead to ion suppression or enhancement in the mass spectrometer, ultimately affecting the accuracy and precision of your results.[4][5] Additionally, the stability of the analyte during sample collection, storage, and processing is a critical factor that can impact quantification.[6]

Question 2: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for the analysis of this compound?

Answer: A stable isotope-labeled internal standard is highly recommended because it closely mimics the physicochemical properties and chromatographic behavior of the analyte.[3] This similarity allows the SIL-IS to co-elute with the analyte and experience similar matrix effects.[3] By tracking the response of the SIL-IS, you can effectively compensate for variations in sample preparation, injection volume, and ionization efficiency, leading to more accurate and robust quantification.

Question 3: What are the initial steps to take when observing poor peak shape or inconsistent retention times for this compound?

Answer: Inconsistent chromatography can be caused by several factors. First, assess the mobile phase composition and pH, as these can significantly influence the retention and peak shape of an acidic compound like this compound. Matrix components can also alter the local pH in the analytical column, affecting retention.[4] Ensure proper column equilibration between injections. Additionally, investigate potential interactions between the analyte and the biological matrix that might not be disrupted during sample preparation.

Question 4: Can metabolites of this compound interfere with its analysis?

Answer: Yes, metabolites can be a source of interference, especially if they are structurally similar to the parent compound and have close retention times. It is crucial to develop a chromatographic method with sufficient resolving power to separate the parent drug from its potential metabolites. Tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) can provide the necessary selectivity to differentiate between the analyte and its metabolites, even if they are not fully separated chromatographically.[7]

II. Troubleshooting Guide: Matrix Effects

Issue: Significant Ion Suppression or Enhancement Observed

You are experiencing inconsistent and inaccurate quantification of this compound, with the signal intensity varying significantly between spiked matrix samples and neat standards. This is a classic indicator of matrix effects.[1][2]

Underlying Cause

Matrix effects arise when co-eluting endogenous components from the biological sample (e.g., phospholipids, salts, proteins) interfere with the ionization of the target analyte in the mass spectrometer's ion source.[2][3] This interference can either suppress or enhance the analyte's signal, leading to erroneous quantitative results.[4] The complexity of biological matrices makes this a common challenge in LC-MS/MS bioanalysis.[8][9]

Diagnostic Workflow

To diagnose and mitigate matrix effects, a systematic approach is necessary. The following workflow will help you identify the source of the interference and select an appropriate solution.

MatrixEffect_Workflow Start Start: Inconsistent Quantification Assess_ME 1. Assess Matrix Effect (Post-Extraction Spike) Start->Assess_ME No_ME No Significant Matrix Effect Assess_ME->No_ME <15% variation ME_Present Matrix Effect Confirmed Assess_ME->ME_Present >15% variation End End: Validated Method No_ME->End Optimize_SP 2. Optimize Sample Preparation ME_Present->Optimize_SP LLE Liquid-Liquid Extraction (LLE) Optimize_SP->LLE Choice 1 SPE Solid-Phase Extraction (SPE) Optimize_SP->SPE Choice 2 PPT Protein Precipitation (PPT) (with phospholipid removal) Optimize_SP->PPT Choice 3 Optimize_LC 3. Optimize Chromatography LLE->Optimize_LC SPE->Optimize_LC PPT->Optimize_LC Gradient Modify Gradient Profile Optimize_LC->Gradient Approach A Column Change Column Chemistry (e.g., HILIC, different C18) Optimize_LC->Column Approach B Reassess_ME 4. Re-assess Matrix Effect Gradient->Reassess_ME Column->Reassess_ME ME_Mitigated Matrix Effect Mitigated Proceed with Validation Reassess_ME->ME_Mitigated <15% variation Further_Opt Further Optimization Needed Reassess_ME->Further_Opt >15% variation ME_Mitigated->End Further_Opt->Optimize_SP

Caption: Troubleshooting workflow for matrix effects.

Experimental Protocols

This protocol quantifies the extent of ion suppression or enhancement.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Analyte spiked in the mobile phase or reconstitution solvent.

    • Set B (Post-Extraction Spike): Blank biological matrix is extracted first, and then the analyte is spiked into the final extract.

    • Set C (Pre-Extraction Spike): Analyte is spiked into the biological matrix before the extraction process.

  • Analyze all samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF) and Recovery (RE) :

    • MF (%) = (Mean peak area of Set B / Mean peak area of Set A) * 100

    • RE (%) = (Mean peak area of Set C / Mean peak area of Set B) * 100

  • Interpretation:

    • An MF value significantly different from 100% (e.g., <85% or >115%) indicates the presence of matrix effects.

Improving sample cleanup is often the most effective way to reduce matrix effects.[3][5]

Technique Principle Pros Cons
Protein Precipitation (PPT) Proteins are precipitated with an organic solvent (e.g., acetonitrile).Fast, simple, and inexpensive.Can result in "dirty" extracts with significant matrix effects, especially from phospholipids.
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases based on its solubility.Provides cleaner extracts than PPT.Can be labor-intensive and may have lower recovery.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Offers the cleanest extracts and can concentrate the analyte.More complex method development and higher cost.

Recommendation: For this compound, which has both acidic and basic functionalities, a mixed-mode SPE sorbent could provide excellent selectivity and cleanup.

Adjusting the LC method can help separate the analyte from co-eluting interferences.

  • Modify the Gradient: A shallower gradient can improve the resolution between the analyte and interfering peaks.

  • Change Column Chemistry: If using a standard C18 column, consider a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) to alter selectivity. Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an option for polar analytes.[7]

  • Adjust Mobile Phase pH: Modifying the pH can change the ionization state of the analyte and interferences, altering their retention and potentially separating them.

III. Troubleshooting Guide: Analyte Stability

Issue: Low Analyte Recovery or Degradation Observed

You are observing lower than expected concentrations of this compound, especially after sample processing or storage. This may indicate analyte instability.[6]

Underlying Cause

Analytes can degrade due to enzymatic activity in the biological matrix, pH instability, or temperature effects during sample handling and storage. For a molecule with ester or amide linkages, hydrolysis is a potential degradation pathway.[10]

Diagnostic and Mitigation Workflow

Stability_Workflow Start Start: Low Analyte Recovery Assess_Stability 1. Conduct Stability Studies Start->Assess_Stability FreezeThaw Freeze-Thaw Stability Assess_Stability->FreezeThaw ShortTerm Short-Term (Bench-Top) Stability Assess_Stability->ShortTerm LongTerm Long-Term Storage Stability Assess_Stability->LongTerm PostProc Post-Preparative Stability Assess_Stability->PostProc Stable Analyte is Stable Degradation_Found Degradation Confirmed FreezeThaw->Degradation_Found ShortTerm->Degradation_Found LongTerm->Degradation_Found PostProc->Degradation_Found Mitigation 2. Implement Mitigation Strategies Degradation_Found->Mitigation End End: Stable Analytical Conditions pH_Adjust Adjust Sample pH Mitigation->pH_Adjust Enzyme_Inhibit Add Enzyme Inhibitors Mitigation->Enzyme_Inhibit Temp_Control Strict Temperature Control (Keep on Ice) Mitigation->Temp_Control Reassess 3. Re-evaluate Stability pH_Adjust->Reassess Enzyme_Inhibit->Reassess Temp_Control->Reassess Stability_Improved Stability Improved Proceed with Analysis Reassess->Stability_Improved Stability_Improved->End

Caption: Workflow for assessing and mitigating analyte instability.

Experimental Protocols

Conduct these experiments by analyzing quality control (QC) samples at low and high concentrations and comparing the results to freshly prepared samples.

  • Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Leave QC samples at room temperature for a defined period (e.g., 4-24 hours) before processing and analysis.

  • Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -80°C) for an extended period and analyze them at set intervals.

  • Post-Preparative Stability: Analyze extracted samples that have been stored in the autosampler for a certain period.

Acceptance Criteria: The mean concentration at each stability time point should be within ±15% of the nominal concentration.

If instability is confirmed, implement the following:

  • Temperature Control: Keep biological samples on ice during all handling steps and minimize time at room temperature.

  • pH Adjustment: If the analyte is susceptible to pH-dependent hydrolysis, adjust the sample pH immediately after collection using a suitable buffer.

  • Enzyme Inhibition: For potential enzymatic degradation in plasma or tissue homogenates, add broad-spectrum enzyme inhibitors (e.g., protease or esterase inhibitors) to the collection tubes.

By systematically applying these troubleshooting guides and experimental protocols, you can overcome the common analytical interferences associated with this compound and ensure the generation of high-quality, reliable data in your research and development endeavors.

IV. References

  • Bioanalysis Zone. (2014, February 6). Importance of matrix effects in LC-MS/MS bioanalysis. [Link]

  • Li, W., et al. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health. [Link]

  • LGC Group. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

  • Xing, J., et al. (2021). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. National Institutes of Health. [Link]

  • Tranfo, G., et al. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. PubMed. [Link]

  • Islam, R., et al. (2014). Bioanalytical Method Validation: Concepts, Expectations and Challenges in Small Molecule and Macromolecule—A Report of PITTCON 2013 Symposium. National Institutes of Health. [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analyst. [Link]

  • LGC Group. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]

  • (n.d.). Quantitative analysis of small molecules in biological samples. [Link]

  • PubChem. (n.d.). 3-[(4-methylpyrimidin-2-yl)amino]benzoic acid. [Link]

  • LGC Group. (2021, June 1). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: An Overview. LCGC International. [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]

  • PubChem. (n.d.). Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. [Link]

  • Griffin, A. M., et al. (2009). Delta agonist hydroxy bioisosteres: the discovery of 3-((1-benzylpiperidin-4-yl){4-[(diethylamino)carbonyl]phenyl}amino)benzamide with improved delta agonist activity and in vitro metabolic stability. PubMed. [Link]

  • Vooturi, R., et al. (2012). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. National Institutes of Health. [Link]

  • Agilent. (n.d.). Amino Acid Analysis: “How-To” Guide. [Link]

  • PubChem. (n.d.). 4-Methyl-3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)benzoic acid. [Link]

  • Barbe, G., et al. (2016). Discovery of potent aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid EP4 antagonists with improved pharmacokinetic profile. PubMed. [Link]

  • Barbe, G., et al. (2016). Identification and biological activity of 6-alkyl-substituted 3-methyl-pyridine-2-carbonyl amino dimethyl-benzoic acid EP4 antagonists. PubMed. [Link]

  • Khan, A. M., et al. (2002). Determination of nicotinamide and 4-aminobenzoic acid in pharmaceutical preparation by LC. PubMed. [Link]

  • (n.d.). Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation. International Journal of ChemTech Research. [Link]

  • Barbe, G., et al. (2016). Discovery of substituted-2,4-dimethyl-(naphthalene-4-carbonyl)amino-benzoic acid as potent and selective EP4 antagonists. PubMed. [Link]

Sources

Technical Support Center: Enhancing the Biological Activity of 3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid and related novel chemical entities. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and strategic insights to help you navigate the complexities of enhancing the biological activity of this promising scaffold. We understand that working with novel compounds presents unique challenges, and this resource is designed to provide both practical solutions and a deeper understanding of the underlying scientific principles.

Part 1: Initial Compound Characterization & Troubleshooting

Before attempting to enhance biological activity, it is crucial to have a solid understanding of the baseline physicochemical and biological properties of your compound. This section addresses common initial hurdles.

Troubleshooting Guide: Initial Screening Challenges
Observed Problem Potential Cause(s) Recommended Action(s)
Low Solubility in Assay Media The compound may have poor aqueous solubility, a common issue with small molecules.[1][2]- Determine the kinetic and thermodynamic solubility in various buffers. - Prepare stock solutions in a suitable organic solvent (e.g., DMSO) and ensure the final concentration in the assay does not exceed 0.5%. - Consider formulation strategies such as the use of co-solvents or cyclodextrin complexes.[3]
High Variability in Cell-Based Assay Results Inconsistent cell seeding, edge effects in microplates, or issues with compound precipitation.[4][5]- Ensure uniform cell seeding density and allow cells to adhere properly before adding the compound. - Use appropriate plate types (e.g., clear bottom for imaging, white for luminescence) and avoid using the outer wells if edge effects are significant.[5][6] - Visually inspect for compound precipitation in the wells.
No Observable Biological Activity The compound may not be active against the chosen target or cell line, or the assay conditions may not be optimal.- Confirm the identity and purity of the compound using analytical techniques (e.g., NMR, LC-MS). - Include positive and negative controls in your assay to validate the experimental setup. - Perform a dose-response study over a wide concentration range to identify the active concentration window.
High Background Signal in Fluorescence/Luminescence Assays Autofluorescence of the compound or interference with the assay reagents.[7]- Measure the intrinsic fluorescence/luminescence of the compound at the assay wavelengths. - Run a control with the compound in the absence of cells or other assay components. - If autofluorescence is an issue, consider alternative detection methods or assay formats.

Part 2: Strategies for Enhancing Biological Activity

Once you have reliable baseline data, the next step is to explore avenues for enhancing the compound's potency and efficacy. This section outlines key strategies in medicinal chemistry and formulation science.

FAQ: Enhancing Potency and Bioavailability

Question: My initial hits for this compound show modest activity. What is the best approach to improve potency?

Answer: A systematic Structure-Activity Relationship (SAR) study is the most effective way to enhance potency. The pyrimidine scaffold is a versatile core in medicinal chemistry, and small modifications can significantly impact biological activity.[8][9][10]

Here is a suggested workflow for SAR exploration:

SAR_Workflow cluster_0 Initial Hit cluster_1 SAR Exploration cluster_2 Evaluation & Iteration Hit This compound Mod1 Modify Pyrimidine Substituents (e.g., explore different alkyl groups at positions 4 and 6) Hit->Mod1 Synthesize Analogs Mod2 Modify Benzoic Acid Moiety (e.g., esterification, amidation, change substitution pattern) Hit->Mod2 Synthesize Analogs Mod3 Modify Amino Linker (e.g., vary the N-methyl group) Hit->Mod3 Synthesize Analogs Assay In Vitro Biological Assay Mod1->Assay Mod2->Assay Mod3->Assay Analysis Analyze SAR Data Assay->Analysis Design Design Next Generation of Analogs Analysis->Design Design->Mod1 Iterate

Caption: A typical Structure-Activity Relationship (SAR) workflow for lead optimization.

Question: The compound has good in vitro potency but performs poorly in animal models. What could be the reason?

Answer: Poor in vivo efficacy despite good in vitro potency often points to suboptimal pharmacokinetic (PK) properties, such as poor bioavailability.[11] Bioavailability is influenced by several factors, including solubility, permeability, and metabolic stability.

Here are some key strategies to improve bioavailability:

  • Improve Solubility: As discussed earlier, poor aqueous solubility is a major hurdle for oral drug absorption.[12][13]

  • Enhance Permeability: The compound must be able to cross biological membranes to reach its target. Lipophilicity (logP) is a key determinant of permeability.

  • Increase Metabolic Stability: The compound may be rapidly metabolized by enzymes in the liver (first-pass metabolism).[11]

The following diagram illustrates the interplay of factors affecting oral bioavailability:

Bioavailability_Factors Compound Oral Administration of Compound Dissolution Dissolution in GI Tract Compound->Dissolution Absorption Absorption across Gut Wall Dissolution->Absorption Systemic Systemic Circulation (Biological Effect) Absorption->Systemic Metabolism First-Pass Metabolism Absorption->Metabolism subject to Solubility Aqueous Solubility Solubility->Dissolution influences Permeability Membrane Permeability Permeability->Absorption influences Metabolism->Systemic reduces amount reaching

Caption: Key factors influencing the oral bioavailability of a drug candidate.

Part 3: Advanced Troubleshooting & Experimental Protocols

This section provides detailed protocols for common experimental procedures and troubleshooting for more advanced assays.

Protocol: Basic In Vitro Cell Viability/Cytotoxicity Assay

This protocol outlines a general procedure for assessing the effect of your compound on cell viability using a commercially available reagent like resazurin or MTT.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (or analog)

  • DMSO (cell culture grade)

  • 96-well clear-bottom tissue culture plates

  • Resazurin-based viability reagent

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation and Addition:

    • Prepare a 10 mM stock solution of the compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration is ≤ 0.5%.

    • Remove the medium from the cells and add 100 µL of the medium containing the compound or vehicle control (medium with the same final DMSO concentration).

  • Incubation:

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • Viability Assessment:

    • Add 20 µL of the resazurin-based reagent to each well.

    • Incubate for 1-4 hours at 37°C, 5% CO2, protected from light.

    • Measure the fluorescence or absorbance at the appropriate wavelengths using a plate reader.

  • Data Analysis:

    • Subtract the background reading (medium only).

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Troubleshooting Guide: In Vivo Efficacy Studies
Observed Problem Potential Cause(s) Recommended Action(s)
Lack of Efficacy Despite Good In Vitro Potency & PK Poor target engagement in the target tissue.- Develop an assay to measure target engagement in tissue samples (e.g., Western blot for downstream signaling, PET imaging).[14] - Confirm that the free drug concentration in the target tissue reaches the required therapeutic level.
High Animal-to-Animal Variability Inconsistent dosing, differences in animal health, or issues with the disease model.- Ensure accurate and consistent administration of the compound. - Monitor animal health closely and exclude any outliers. - Refine the disease model to ensure a consistent and reproducible phenotype.
Unexpected Toxicity Off-target effects of the compound.- Conduct a broader off-target screening panel to identify potential unintended interactions. - Perform dose-range finding studies to determine the maximum tolerated dose (MTD). - Correlate signs of toxicity with drug exposure levels.

References

  • Vertex AI Search. (2011, March 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • PMC - NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212.
  • Promega GmbH. (n.d.). Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis.
  • Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays.
  • Taylor & Francis Online. (2025, April 3). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery.
  • PubMed. (n.d.). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update).
  • YouTube. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An.
  • BMG LABTECH GmbH. (n.d.). A troubleshooting guide to microplate-based assays.
  • PMC - PubMed Central. (n.d.). Recent Advances in Pyrimidine-Based Drugs.
  • PubMed Central. (2024, December 6). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches.
  • PubMed Central. (n.d.). In Vivo Imaging in Pharmaceutical Development and Its Impact on the 3Rs.

Sources

Validation & Comparative

A Guide to the Structural Confirmation of 3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive strategy for the unambiguous structural confirmation of the novel compound, 3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid. As a Senior Application Scientist, my objective is to present a robust analytical workflow that not only validates the molecular structure but also establishes a foundation for its future development and application. The methodologies described herein are designed to be self-validating, ensuring the highest degree of scientific integrity.

Introduction and Synthetic Context

The target molecule, this compound, with the molecular formula C13H13N3O2, is a substituted aromatic carboxylic acid containing a dimethylpyrimidine moiety.[1] The precise connectivity and substitution pattern of this molecule are critical for its intended biological activity and must be rigorously confirmed post-synthesis.

A plausible synthetic route, outlined below, involves the nucleophilic aromatic substitution of 2-chloro-4,6-dimethylpyrimidine with methyl 3-(methylamino)benzoate, followed by saponification of the ester to yield the final carboxylic acid. This proposed synthesis provides a logical framework for the expected structure.

Synthetic_Pathway cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Saponification 2-chloro-4,6-dimethylpyrimidine 2-chloro-4,6-dimethylpyrimidine intermediate_ester methyl 3-[(4,6-dimethylpyrimidin-2-yl)(methyl)amino]benzoate 2-chloro-4,6-dimethylpyrimidine->intermediate_ester Base (e.g., NaH) methyl_3-(methylamino)benzoate methyl 3-(methylamino)benzoate methyl_3-(methylamino)benzoate->intermediate_ester final_product This compound intermediate_ester->final_product 1. NaOH, H2O/MeOH 2. H+ workup

Caption: Proposed two-step synthesis of the target compound.

Orthogonal Analytical Workflow for Structural Elucidation

A multi-technique, orthogonal approach is essential for the definitive confirmation of the molecular structure. This involves a combination of spectroscopic and spectrometric methods, each providing a unique piece of the structural puzzle.

Analytical_Workflow cluster_nmr NMR Suite Sample Sample MS Mass Spectrometry Sample->MS Molecular Weight NMR NMR Spectroscopy Sample->NMR Connectivity IR IR Spectroscopy Sample->IR Functional Groups EA Elemental Analysis Sample->EA Elemental Composition Structure_Confirmation Structure Confirmed MS->Structure_Confirmation 1H_NMR 1H NMR NMR->1H_NMR 13C_NMR 13C NMR NMR->13C_NMR COSY 2D COSY NMR->COSY HSQC 2D HSQC NMR->HSQC HMBC 2D HMBC NMR->HMBC IR->Structure_Confirmation EA->Structure_Confirmation 1H_NMR->Structure_Confirmation 13C_NMR->Structure_Confirmation HMBC->Structure_Confirmation

Sources

A Technical Guide to the Biological Activity Validation of 3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic Acid as a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the biological validation of 3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid, hereafter referred to as "Test Compound 1." The structural resemblance of this molecule to key intermediates in the synthesis of Nilotinib, a potent second-generation tyrosine kinase inhibitor, forms the basis of a strong scientific hypothesis: Test Compound 1 may exhibit inhibitory activity against the BCR-ABL tyrosine kinase, a critical driver of Chronic Myeloid Leukemia (CML).[1][2][3]

This document outlines a systematic, multi-stage validation strategy. It is designed for researchers, scientists, and drug development professionals, providing not just procedural steps but the scientific rationale behind each experimental choice. We will objectively compare the hypothesized performance of Test Compound 1 against established standards of care, Nilotinib and the first-generation inhibitor Imatinib, furnishing the necessary protocols to generate robust, comparative data.[4][5][6]

The Scientific Premise: Targeting the BCR-ABL Oncoprotein in CML

Chronic Myeloid Leukemia is a myeloproliferative neoplasm characterized by the Philadelphia chromosome, a genetic translocation that creates the BCR-ABL1 fusion gene. This gene encodes the BCR-ABL oncoprotein, a constitutively active tyrosine kinase that is both necessary and sufficient to drive the malignant phenotype of CML.[7]

The unregulated kinase activity of BCR-ABL triggers a cascade of downstream signaling pathways, including RAS/MAPK, PI3K/AKT, and JAK/STAT, which collectively promote uncontrolled cell proliferation and inhibit apoptosis (programmed cell death).[7][8][9][10] Consequently, inhibiting the ATP-binding site of the BCR-ABL kinase is a clinically validated and highly effective therapeutic strategy.[9][11]

Below is a diagram illustrating the central role of BCR-ABL in CML pathogenesis and the points of intervention for kinase inhibitors.

cluster_downstream Downstream Signaling Pathways cluster_outcomes Cellular Outcomes BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK activates PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT activates JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT activates ATP ATP ATP->BCR_ABL binds Proliferation Uncontrolled Cell Proliferation RAS_MAPK->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis JAK_STAT->Proliferation JAK_STAT->Apoptosis TKI Tyrosine Kinase Inhibitors (e.g., Test Compound 1, Nilotinib) TKI->BCR_ABL blocks ATP binding

Caption: The BCR-ABL signaling pathway in Chronic Myeloid Leukemia.

A Phased Approach to Biological Validation

To rigorously assess the biological activity of Test Compound 1, a two-stage experimental workflow is proposed. This ensures that a direct biochemical effect is established before proceeding to more complex and resource-intensive cell-based assays.

cluster_stage1 Stage 1: Biochemical Validation cluster_stage2 Stage 2: Cellular Validation start Hypothesis: Test Compound 1 is a BCR-ABL Inhibitor biochem_assay In Vitro Kinase Assay (Direct Inhibition) start->biochem_assay ic50_calc Determine IC50 Value biochem_assay->ic50_calc cell_assay In Vitro Cytotoxicity Assay (BCR-ABL+ Cell Line) ic50_calc->cell_assay If potent inhibition is observed gi50_calc Determine GI50 Value cell_assay->gi50_calc end Comparative Analysis & Conclusion gi50_calc->end

Caption: Proposed experimental workflow for validating Test Compound 1.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating appropriate controls to ensure data integrity and reproducibility.

Protocol 1: In Vitro BCR-ABL Kinase Inhibition Assay

Objective: To quantify the direct inhibitory activity of Test Compound 1 on the BCR-ABL kinase and compare its potency (IC50) with Nilotinib and Imatinib.

Rationale: This is the foundational experiment to validate the primary hypothesis. A direct, cell-free biochemical assay isolates the interaction between the compound and its putative target, eliminating confounding variables from cellular metabolism or membrane permeability. The ADP-Glo™ Kinase Assay is a robust method that measures kinase activity by quantifying the amount of ADP produced.[12]

Materials:

  • Recombinant human ABL1 kinase enzyme

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Test Compound 1, Nilotinib, Imatinib (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution series for Test Compound 1, Nilotinib, and Imatinib in DMSO. A typical starting concentration is 10 mM, diluted to cover a range from micromolar to nanomolar concentrations. Also prepare a DMSO-only vehicle control.

  • Kinase Reaction Setup: In a 384-well plate, add the following to each well:

    • 1 µL of test compound dilution or vehicle control.

    • 2 µL of a solution containing ABL1 kinase and substrate in kinase buffer.

    • 2 µL of ATP solution in kinase buffer to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • Stopping the Reaction & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal proportional to the kinase activity. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data by setting the vehicle control (DMSO) as 100% activity and a no-kinase control as 0% activity.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value for each compound.

Protocol 2: In Vitro Cytotoxicity Assay on a CML Cell Line

Objective: To determine if the biochemical inhibition observed in Protocol 1 translates to anti-proliferative effects in a relevant cancer cell model.

Rationale: This assay assesses the compound's ability to inhibit the growth of a human cell line that is dependent on BCR-ABL signaling for survival, such as the K-562 cell line.[13][14] The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[15][16] A reduction in metabolic activity in the presence of the compound indicates cytotoxicity or cytostatic effects.

Materials:

  • K-562 (human CML, BCR-ABL positive) cell line

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test Compound 1, Nilotinib, Imatinib (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear flat-bottom plates

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Culture: Maintain K-562 cells in logarithmic growth phase in a humidified incubator.

  • Cell Seeding: Harvest the cells and determine cell concentration and viability. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow cells to acclimate.

  • Compound Treatment: Prepare a serial dilution of Test Compound 1, Nilotinib, and Imatinib in culture medium. Add the diluted compounds to the appropriate wells. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-cell (medium only) blank control.

  • Incubation: Incubate the plates for 72 hours. This duration is typically sufficient to observe significant anti-proliferative effects.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other wells.

    • Normalize the data by setting the vehicle control as 100% cell viability.

    • Plot the percent viability against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.

Data Presentation and Comparative Analysis

The quantitative data generated from these experiments should be summarized in clear, structured tables to facilitate objective comparison. The tables below illustrate how the results for Test Compound 1 would be benchmarked against the established inhibitors.

Table 1: Comparative In Vitro Kinase Inhibition IC50 values represent the concentration of the compound required to inhibit 50% of BCR-ABL kinase activity. Lower values indicate higher potency.

CompoundTarget KinaseIC50 (nM)
Test Compound 1 BCR-ABLExperimental Value
Nilotinib BCR-ABL~20 - 60[17][18]
Imatinib BCR-ABL~280[18]

Table 2: Comparative In Vitro Cellular Activity GI50 values represent the concentration of the compound required to inhibit the growth of 50% of the K-562 cell population. Lower values indicate higher cellular potency.

CompoundCell LineGI50 (nM)
Test Compound 1 K-562 (BCR-ABL+)Experimental Value
Nilotinib K-562 (BCR-ABL+)~12 - 30[18][19]
Imatinib K-562 (BCR-ABL+)~600[18]

Conclusion and Future Directions

The successful execution of this validation plan will provide a clear, data-driven assessment of this compound's potential as a BCR-ABL kinase inhibitor. Potent activity in both the biochemical and cellular assays, particularly if comparable or superior to Imatinib, would strongly support its further development.

Subsequent steps could involve selectivity profiling against a panel of other kinases to understand its off-target effects, testing against imatinib-resistant BCR-ABL mutants, and advancing to in vivo efficacy studies using CML xenograft models in mice. This structured, hypothesis-driven approach ensures that resources are deployed efficiently and that the therapeutic potential of novel chemical entities is evaluated with the highest degree of scientific rigor.

References

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  • Demetri, G. D., et al. (2012). Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor. Clinical Ovarian and Other Gynecologic Cancer, 5(2), 53-61. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nilotinib. PubChem Compound Summary for CID 644241. Retrieved from [Link]

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  • ClinPGx. (n.d.). Annotation of FDA Label for nilotinib and ABL1, BCR. Retrieved from [Link]

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  • Donato, N. J., et al. (2003). Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads. Journal of Pharmacological and Toxicological Methods, 48(3), 167-174. Retrieved from [Link]

  • Jaffery, R., et al. (2024, February 28). Cytotoxicity Assay Protocol. protocols.io. Retrieved from [Link]

  • ResearchGate. (n.d.). Micro molar IC50 values (-log) of nilotinib and known MYC-MAX inhibitors. Retrieved from [Link]

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  • Promega Corporation. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Promega Corporation. Retrieved from [Link]

  • Yun, S., et al. (2016). Comparative Effectiveness of Newer Tyrosine Kinase Inhibitors Versus Imatinib in the First-Line Treatment of Chronic-Phase Chronic Myeloid Leukemia Across Risk Groups: A Systematic Review and Meta-Analysis of Eight Randomized Trials. Clinical Lymphoma, Myeloma & Leukemia, 16(6), e85-e94. Retrieved from [Link]

  • Purdue University. (2015). Development of a cell-based assay for Bcr-Abl kinase activity and application to a TKI-resistant chronic myeloid leukemia cellular model. Retrieved from [Link]

  • Cowan-Jones, D., & Druker, B. J. (2003). Cancer treatment with kinase inhibitors: what have we learnt from imatinib? British Journal of Cancer, 89(2), 221–225. Retrieved from [Link]

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  • Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Retrieved from [Link]

  • Soverini, S., et al. (2012). Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? International Journal of Hematology, 95(3), 241-248. Retrieved from [Link]

  • VJHemOnc. (2018, December 17). Generic vs. branded imatinib for CP-CML: a multicenter, observational study. YouTube. Retrieved from [Link]

  • American Chemical Society. (2020). Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety. Journal of Medicinal Chemistry, 63(10), 5228–5244. Retrieved from [Link]

  • Latham, T., et al. (2012). Quality Control Methods for Optimal BCR-ABL1 Clinical Testing in Human Whole Blood Samples. The Journal of Molecular Diagnostics, 14(5), 457–466. Retrieved from [Link]

  • National Institutes of Health. (2023). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. Retrieved from [Link]

  • Shi, C., et al. (2019). Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer. European Journal of Medicinal Chemistry, 178, 352-364. Retrieved from [Link]

  • Blanco, M. J., et al. (2016). Discovery of potent aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid EP4 antagonists with improved pharmacokinetic profile. Bioorganic & Medicinal Chemistry Letters, 26(3), 931-935. Retrieved from [Link]

  • Scott, J. S., et al. (2020). Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. Journal of Medicinal Chemistry, 63(9), 4517-4527. Retrieved from [Link]

  • Foote, K. M., et al. (2013). Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. Journal of Medicinal Chemistry, 56(5), 2125-2138. Retrieved from [Link]

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A Comparative Guide to Pyrimidine-Based Kinase Inhibitors: Evaluating 3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid in the Context of Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Kinase Inhibition in Modern Therapeutics

The dysregulation of protein kinase activity is a foundational mechanism in the progression of numerous human diseases, most notably cancer.[1] Protein kinases, which catalyze the phosphorylation of substrate proteins, function as critical nodes in cellular signaling pathways that control cell growth, proliferation, and survival.[2] Consequently, they have become one of the most important classes of therapeutic targets.[1][2] Small molecule kinase inhibitors have revolutionized treatment paradigms, particularly in oncology, by offering targeted therapies with improved efficacy and reduced toxicity compared to traditional chemotherapy.[3]

Among the various chemical scaffolds used to design these inhibitors, the pyrimidine nucleus is considered a "privileged scaffold".[1][4] Its structure is a bioisostere of the purine ring of adenosine triphosphate (ATP), allowing pyrimidine derivatives to effectively compete with ATP for binding to the kinase active site.[1] This guide provides a comparative analysis of a specific pyrimidine compound, 3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid, placing it in the context of well-established, FDA-approved pyrimidine-based kinase inhibitors. We will delve into their mechanisms of action, selectivity profiles, and the experimental workflows required to validate and compare their performance.

Understanding the Subject Compound: this compound

Publicly available experimental data on this compound is limited, suggesting it is likely an investigational compound. However, a structural analysis provides significant insight into its probable mechanism and intended use.

  • The Pyrimidine Core: The central 4,6-dimethylpyrimidine group serves as the hinge-binding motif, a key feature for anchoring within the ATP-binding pocket of a target kinase.[5]

  • The Linker and Benzoic Acid Moiety: The methylamino linker connects the pyrimidine core to a benzoic acid group. This entire substituent likely occupies the ribose- and phosphate-binding regions of the ATP pocket, with the benzoic acid's carboxyl group potentially forming critical hydrogen bonds or other interactions that confer potency and selectivity.

Based on this structure, the compound is almost certainly designed as an ATP-competitive kinase inhibitor. To characterize its potential as a therapeutic agent, a series of rigorous experiments are necessary. These include comprehensive kinase profiling to determine its primary targets and off-target effects, cellular assays to measure its impact on cancer cell viability, and in vivo studies to assess its efficacy and pharmacokinetic properties.

Comparative Analysis with Leading Pyrimidine-Based Kinase Inhibitors

To understand the potential performance of our subject compound, we will compare its theoretical profile with that of four highly successful pyrimidine-based drugs primarily used in the treatment of Chronic Myeloid Leukemia (CML) and other cancers. These inhibitors target the BCR-ABL fusion protein, an abnormal tyrosine kinase that drives uncontrolled cell proliferation.[6]

Imatinib (Gleevec)
  • Mechanism of Action: Imatinib was the first-in-class tyrosine kinase inhibitor (TKI) that revolutionized CML treatment.[7] It functions by binding to and stabilizing the inactive (DFG-out) conformation of the ABL kinase domain.[8] This prevents ATP from binding, thereby blocking the phosphorylation of downstream substrates and halting the proliferative signals.[7][9]

  • Selectivity Profile: Imatinib is highly selective for the ABL kinase but also inhibits other tyrosine kinases, including c-KIT and Platelet-Derived Growth Factor Receptor (PDGFR).[10][11] This broader activity has led to its use in gastrointestinal stromal tumors (GIST) and other malignancies.[9]

  • Clinical Considerations: While highly effective, resistance to Imatinib can emerge through mutations in the BCR-ABL kinase domain, which can prevent Imatinib from binding effectively.[10]

Dasatinib (Sprycel)
  • Mechanism of Action: Dasatinib is a second-generation TKI that is significantly more potent than Imatinib.[12] A key distinction is its ability to bind to both the active and inactive conformations of the ABL kinase.[12][13] This dual-binding capability allows it to overcome resistance caused by many mutations that lock the kinase in its active state.[13]

  • Selectivity Profile: Dasatinib has a broader selectivity profile than Imatinib, inhibiting not only BCR-ABL, c-KIT, and PDGFRβ, but also the SRC family of kinases (SFKs).[14] This multi-kinase inhibition contributes to its potent anti-cancer effects.[13]

  • Clinical Considerations: Its ability to inhibit a wider range of kinases makes it effective against many Imatinib-resistant CML cases.[12] However, this broader activity can also lead to different side effect profiles, such as pleural effusions.[14]

Nilotinib (Tasigna)
  • Mechanism of Action: Nilotinib is another second-generation TKI, structurally derived from Imatinib but with 10-30 fold greater potency against BCR-ABL.[15] Like Imatinib, it selectively binds to the inactive conformation of the BCR-ABL kinase, but it does so with a higher affinity, making it effective against many Imatinib-resistant mutations.[6][8][16]

  • Selectivity Profile: Nilotinib has a narrower kinase selectivity profile compared to Dasatinib, primarily targeting BCR-ABL, KIT, and PDGFRB.[15]

  • Clinical Considerations: It is a crucial therapeutic option for patients who are resistant or intolerant to Imatinib.[6] Its use is associated with a risk of cardiovascular events, requiring careful patient monitoring.[17]

Ponatinib (Iclusig)
  • Mechanism of Action: Ponatinib is a third-generation TKI specifically engineered to overcome the most challenging forms of TKI resistance.[18] It is a pan-BCR-ABL inhibitor, meaning it is effective against the native BCR-ABL kinase as well as all known single-point mutations that cause resistance to other TKIs.[18][19]

  • Selectivity Profile: Ponatinib was designed using a structure-based approach to bind tightly to the ATP-binding site of ABL, regardless of its mutational status.[18] It also inhibits other kinases.

  • Clinical Considerations: Its most critical advantage is its potent activity against the T315I "gatekeeper" mutation, which confers resistance to all first- and second-generation TKIs.[20][21] Due to a risk of serious arterial occlusive events, its use is generally reserved for patients with the T315I mutation or those for whom no other TKI is indicated.[19][21]

Quantitative Performance Comparison

The following table summarizes the key characteristics of these established inhibitors, providing a framework for the future evaluation of this compound.

FeatureImatinibDasatinibNilotinibPonatinibThis compound
Generation 1st Generation2nd Generation2nd Generation3rd GenerationInvestigational
Primary Target BCR-ABL, c-KIT, PDGFR[10][11]BCR-ABL, SRC Family, c-KIT, PDGFRβ[14]BCR-ABL, c-KIT, PDGFRB[15]Pan-mutational BCR-ABL[18][19]To be determined (TBD) via kinase profiling
Binding Mode Inactive (DFG-out)[8]Active & Inactive[13]Inactive (DFG-out)[6]ATP-competitive[20]TBD via structural biology/modeling
T315I Activity NoNoNoYes[21]TBD via in vitro assays
Potency Baseline>300x vs. Imatinib[12]10-30x vs. Imatinib[15]High potency against all mutants[18]TBD via IC50 determination

Key Experimental Protocols for Inhibitor Characterization

To objectively assess the performance of a novel compound like this compound and compare it to existing inhibitors, standardized, self-validating experimental systems are essential. Below are detailed protocols for two fundamental assays.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase by measuring the amount of ATP consumed during the phosphorylation reaction.

Causality: The principle is that active kinases consume ATP to phosphorylate a substrate, producing ADP. The amount of remaining ATP is inversely proportional to kinase activity. A luminescent signal is generated from the remaining ATP, so a potent inhibitor will result in high luminescence (less ATP consumed), while an inactive compound will result in low luminescence (more ATP consumed).[2]

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound (e.g., this compound) and control inhibitors (e.g., Imatinib) in 100% DMSO.

    • Perform a serial dilution (e.g., 1:3) in DMSO to create a 10-point dose-response curve. Include a DMSO-only vehicle control.[2]

  • Kinase Reaction Setup:

    • In a white, opaque 96-well or 384-well plate, add 2.5 µL of the serially diluted compound or DMSO control to the appropriate wells.

    • Add 2.5 µL of the target kinase (e.g., recombinant ABL) in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

    • Incubate for 10-15 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction is initiated.

  • Initiation of Kinase Reaction:

    • Initiate the reaction by adding 5 µL of a substrate/ATP mixture (containing a specific peptide substrate for the kinase and a defined concentration of ATP, often near the Km value).

    • Incubate the plate at 30°C for 60 minutes. The duration and temperature should be optimized to ensure the reaction is in the linear range.

  • Signal Detection:

    • Stop the reaction and measure remaining ATP by adding 10 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®). This reagent contains luciferase and luciferin, which produce light in the presence of ATP.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescent signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to calculate the IC50 value.

cluster_prep Preparation cluster_assay Assay Execution cluster_detect Detection & Analysis Compound_Prep 1. Compound Serial Dilution (Test & Control Inhibitors in DMSO) Plate_Setup 3. Plate Compounds & Kinase (Pre-incubation) Compound_Prep->Plate_Setup Kinase_Prep 2. Kinase & Substrate Prep (Enzyme, Peptide, ATP) Reaction_Start 4. Initiate Reaction (Add Substrate/ATP Mixture) Kinase_Prep->Reaction_Start Plate_Setup->Reaction_Start Incubation 5. Incubate at 30°C Reaction_Start->Incubation Signal_Gen 6. Add ATP Detection Reagent (e.g., Kinase-Glo®) Incubation->Signal_Gen Read_Plate 7. Measure Luminescence Signal_Gen->Read_Plate Data_Analysis 8. Plot Dose-Response Curve & Calculate IC50 Read_Plate->Data_Analysis

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol 2: Cell-Based Viability Assay

This assay measures the effect of a compound on the proliferation and metabolic activity of cancer cells, providing a crucial link between biochemical inhibition and cellular effect.

Causality: The principle is that viable, metabolically active cells can reduce a reagent (like the tetrazolium salt MTT or resazurin) into a colored or fluorescent product. The intensity of the signal is directly proportional to the number of living cells.[22] This allows for the quantification of a compound's cytotoxic or cytostatic effects.[23]

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., K562, a CML cell line expressing BCR-ABL) under standard conditions.

    • Trypsinize and count the cells. Seed the cells into a clear, flat-bottomed 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) in 100 µL of culture medium.

    • Incubate overnight to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of the test and control compounds in culture medium.

    • Remove the old medium from the cell plate and add 100 µL of the medium containing the various concentrations of the compounds. Include a vehicle control (e.g., 0.1% DMSO in medium) and a "no cells" blank control.

    • Incubate the plate for a specified period (e.g., 72 hours), which should be sufficient to observe effects on cell proliferation.

  • Viability Measurement (Resazurin Method):

    • Prepare a sterile solution of resazurin (e.g., 0.15 mg/mL) in phosphate-buffered saline (PBS).

    • Add 20 µL of the resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

  • Data Acquisition and Analysis:

    • Measure the fluorescence of each well using a plate reader (e.g., 560 nm excitation / 590 nm emission).

    • Subtract the average fluorescence of the "no cells" blank wells from all other measurements.

    • Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control wells (% viability).

    • Plot the % viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

cluster_setup Cell Culture & Treatment cluster_assay Viability Measurement cluster_analysis Data Analysis Seed_Cells 1. Seed Cancer Cells in 96-well Plate Incubate_1 2. Incubate Overnight (Allow Attachment) Seed_Cells->Incubate_1 Treat_Cells 3. Add Compound Dilutions (Test, Control, Vehicle) Incubate_1->Treat_Cells Incubate_2 4. Incubate for 72 hours Treat_Cells->Incubate_2 Add_Reagent 5. Add Viability Reagent (e.g., Resazurin) Incubate_2->Add_Reagent Incubate_3 6. Incubate for 2-4 hours (Color/Fluorescence Development) Add_Reagent->Incubate_3 Read_Plate 7. Measure Absorbance or Fluorescence Incubate_3->Read_Plate Calculate_Viability 8. Normalize to Control & Calculate % Viability Read_Plate->Calculate_Viability Plot_Curve 9. Plot Dose-Response Curve & Determine GI50 Calculate_Viability->Plot_Curve

Caption: Workflow for a cell-based viability assay.

Signaling Pathway Context

The inhibitors discussed function by blocking aberrant signaling cascades. The diagram below illustrates a generalized tyrosine kinase signaling pathway and the point of intervention by these ATP-competitive inhibitors.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., PDGFR) BCR_ABL BCR-ABL Kinase RTK->BCR_ABL Activates (in some pathways) Growth_Factor Growth Factor Growth_Factor->RTK Binds & Activates Substrate Substrate Protein BCR_ABL->Substrate Phosphorylates Substrate_P Phosphorylated Substrate BCR_ABL->Substrate_P ADP ADP BCR_ABL->ADP Downstream Downstream Signaling (Proliferation, Survival) Substrate_P->Downstream Activates ATP ATP ATP->BCR_ABL Inhibitor Pyrimidine Inhibitor Inhibitor->BCR_ABL Blocks ATP Binding

Caption: Generalized kinase signaling pathway and inhibitor action.

Conclusion

The pyrimidine scaffold remains a cornerstone of modern kinase inhibitor design, having produced multiple life-saving therapeutics. While this compound is not yet a well-characterized entity in public literature, its chemical structure strongly positions it as a putative ATP-competitive kinase inhibitor. Its ultimate therapeutic potential can only be determined through rigorous experimental validation, following the types of protocols outlined in this guide. By comparing its performance metrics—such as IC50 values, cellular potency, and kinase selectivity—against established benchmarks like Imatinib, Dasatinib, Nilotinib, and Ponatinib, researchers can accurately gauge its promise and guide its journey from a chemical structure to a potential clinical candidate.

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic Acid Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid analogs, a scaffold with significant potential in the development of targeted kinase inhibitors. Drawing upon established principles and data from analogous chemical series, this document will illuminate the key structural determinants for potent and selective kinase inhibition.

Introduction: The Prominence of the Pyrimidinylaminobenzoic Acid Scaffold

The 2-aminopyrimidine moiety is a well-established pharmacophore in kinase inhibitor design, capable of forming crucial hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases.[1] The linkage of this pyrimidine core to a benzoic acid provides a versatile platform for introducing further substituents to explore interactions with other regions of the kinase domain, thereby modulating potency and selectivity. The specific scaffold, this compound, offers a unique combination of features: the dimethylpyrimidine for potential hydrophobic interactions, the N-methyl group which can influence conformation and solubility, and the benzoic acid for polar interactions and as a handle for further derivatization.

While direct and comprehensive SAR studies on this exact scaffold are not extensively published in peer-reviewed journals, valuable insights can be gleaned from patent literature and studies on closely related analogs, particularly those targeting protein kinases involved in cell proliferation and signaling.[2][3][4] This guide will synthesize this information to provide a predictive SAR framework for this promising class of compounds.

Deciphering the Structure-Activity Relationship: A Three-Point Analysis

The SAR of this compound analogs can be systematically dissected by considering modifications at three key positions: the pyrimidine ring, the benzoic acid ring, and the linking amino group.

The 4,6-Dimethylpyrimidine Moiety: Anchoring and Specificity

The 4,6-dimethyl-substituted pyrimidine ring is a critical component for anchoring the inhibitor to the kinase hinge region. The nitrogen atoms of the pyrimidine ring typically act as hydrogen bond acceptors, mimicking the adenine portion of ATP.

  • Methyl Groups: The two methyl groups at positions 4 and 6 are expected to occupy a hydrophobic pocket adjacent to the hinge region. The size and lipophilicity of these substituents can significantly impact binding affinity. While dimethyl substitution is common, exploration of other small alkyl groups (e.g., ethyl) or cyclopropyl groups could further optimize van der Waals interactions. However, larger, bulkier groups may introduce steric hindrance, leading to a loss of activity.

The Benzoic Acid Ring: Probing the Solvent-Exposed Region

The benzoic acid moiety extends into the solvent-exposed region of the ATP-binding cleft, providing a crucial opportunity to enhance potency and modulate pharmacokinetic properties.

  • Position of the Carboxylic Acid: The meta position of the carboxylic acid group on the phenyl ring is a key determinant of the molecule's overall geometry and its ability to interact with residues in the active site. Isomeric analogs, such as those with ortho or para substitution, would likely exhibit significantly different biological profiles due to altered vector projections of the carboxylate.

  • Carboxylic Acid Bioisosteres: The carboxylic acid group is a strong hydrogen bond donor and acceptor and can form salt bridges with basic residues like lysine. However, its acidic nature can lead to poor cell permeability and rapid metabolism. Replacing the carboxylic acid with bioisosteres such as tetrazoles, acyl sulfonamides, or hydroxamic acids can maintain the key interactions while improving drug-like properties.

  • Substituents on the Benzoic Acid Ring: The introduction of small, electron-withdrawing or -donating groups on the benzoic acid ring can fine-tune the electronic properties and conformation of the molecule. For instance, a fluorine atom could enhance binding affinity through favorable orthogonal interactions or by modulating the pKa of the carboxylic acid.

The Linking Amino Group: Conformational Control

The N-methylamino linker between the pyrimidine and benzoic acid rings plays a subtle but important role in controlling the relative orientation of the two ring systems.

  • N-Methylation: The presence of the methyl group on the linking nitrogen prevents the formation of a hydrogen bond with the hinge region, which is a common feature of many type I kinase inhibitors. This suggests that the primary hinge interactions are mediated by the pyrimidine ring nitrogens. The methyl group also restricts the rotation around the C-N bond, influencing the overall conformation of the inhibitor. Replacing the methyl group with hydrogen would likely alter the binding mode and activity. Conversely, larger alkyl groups could lead to steric clashes.

Comparative Analysis of Analog Performance

While a comprehensive table of experimental data for the title scaffold is not publicly available, we can infer the expected impact of substitutions based on data from structurally related kinase inhibitors found in the literature and patent filings.[2][4] The following table presents a hypothetical comparison of analogs to illustrate the principles of SAR discussed.

Compound Modification Expected Kinase Inhibition (IC50) Rationale
Parent This compoundBaselineCore scaffold for comparison.
Analog 1 Replacement of 4,6-dimethyl with 4,6-diethyl on the pyrimidine ring.Potentially decreasedIncreased steric bulk may disrupt optimal binding in the hydrophobic pocket.
Analog 2 Replacement of the benzoic acid with a benzamide.Potentially maintained or slightly decreasedThe amide can still act as a hydrogen bond donor/acceptor, but with different electronic and geometric properties compared to the carboxylic acid.
Analog 3 Introduction of a fluorine atom at the 4-position of the benzoic acid ring.Potentially increasedFluorine can enhance binding through favorable electronic interactions and improve metabolic stability.
Analog 4 Replacement of the N-methyl group with an N-ethyl group.Likely decreasedIncreased steric hindrance from the larger alkyl group could disrupt the optimal conformation for binding.
Analog 5 Replacement of the carboxylic acid with a tetrazole group.Potentially maintained or improvedTetrazole is a common bioisostere for carboxylic acid and may offer improved pharmacokinetic properties.

Experimental Protocols for Evaluation

To validate the predicted SAR and quantitatively assess the inhibitory potential of these analogs, the following experimental workflows are essential.

Kinase Inhibition Assay (Biochemical)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a target kinase.

Protocol:

  • Reagents and Materials: Purified recombinant kinase, kinase-specific peptide substrate, ATP, kinase buffer, 384-well plates, plate reader.

  • Compound Preparation: Serially dilute test compounds in DMSO to create a range of concentrations.

  • Assay Procedure: a. Add kinase buffer, purified kinase, and test compound to the wells of a 384-well plate. b. Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding. c. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. d. Allow the reaction to proceed for a specific duration (e.g., 60 minutes) at 30°C. e. Stop the reaction by adding a stop solution (e.g., containing EDTA). f. Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Serial Dilution of Test Compounds Incubation Incubate Kinase with Compound Compound_Dilution->Incubation Reagent_Prep Preparation of Kinase, Substrate, and ATP Reagent_Prep->Incubation Reaction Initiate and Run Kinase Reaction Incubation->Reaction Termination Stop Reaction Reaction->Termination Detection Quantify Phosphorylation Termination->Detection Data_Plot Plot Inhibition vs. Concentration Detection->Data_Plot IC50_Calc Calculate IC50 Value Data_Plot->IC50_Calc

Biochemical Kinase Inhibition Assay Workflow
Cellular Proliferation Assay

This assay assesses the ability of a compound to inhibit the growth of cancer cell lines that are dependent on the target kinase.

Protocol:

  • Cell Culture: Culture a cancer cell line known to be driven by the target kinase in appropriate growth medium.

  • Compound Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the test compounds.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Measure cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The SAR analysis presented in this guide, though based on inferences from related structures, provides a rational framework for designing and optimizing analogs with enhanced potency and selectivity. Key modifications to explore include the substitution pattern on the benzoic acid ring, the use of carboxylic acid bioisosteres, and subtle alterations to the alkyl groups on the pyrimidine ring. Systematic synthesis and biological evaluation of a focused library of analogs based on these principles will be crucial to unlocking the full therapeutic potential of this chemical series.

References

  • Compounds and compositions as protein kinase inhibitors.
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. National Institutes of Health. [Link]

  • Compounds and compositions as protein kinase inhibitors.
  • Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. National Institutes of Health. [Link]

  • Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. MDPI. [Link]

  • Compounds and composition as protein kinase inhibitors.
  • Pyrrolopyrimidine compounds as inhibitors of protein kinases.
  • Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. National Institutes of Health. [Link]

  • Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1. National Institutes of Health. [Link]

  • BIOACTIVE PEPTIDE MOLECULES DISCOVERED BY A COMBINATION OF BIOINFORMATICS TECHNIQUE AND CHEMICAL SYNTHESIS.
  • United States Patent.
  • Discovery of potent aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid EP4 antagonists with improved pharmacokinetic profile. PubMed. [Link]

  • Discovery of a 3-(4-Pyrimidinyl) Indazole (MLi-2), an Orally Available and Selective Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitor that Reduces Brain Kinase Activity. PubMed. [Link]

  • Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines. PubMed. [Link]

  • Discovery of (thienopyrimidin-2-yl)aminopyrimidines as Potent, Selective, and Orally Available Pan-PI3-Kinase and Dual Pan-PI3-Kinase/mTOR Inhibitors for the Treatment of Cancer. PDBj. [Link]

  • Advances in the Synthesis and SAR of Pyrido[2,3-d]pyrimidine Scaffold. PubMed. [Link]

  • Amino Derivatives of Diaryl Pyrimidines and Azolopyrimidines as Protective Agents against LPS-Induced Acute Lung Injury. MDPI. [Link]

  • structural changes & SAR for lead optimization. YouTube. [Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. [Link]

  • Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. PubMed. [Link]

  • Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation. PubMed. [Link]

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A Comparative Guide to the In Vivo Efficacy of Aminopyrimidine-Based Tyrosine Kinase Inhibitors in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of prominent aminopyrimidine-based tyrosine kinase inhibitors (TKIs), a class of targeted therapeutics that has revolutionized the treatment of specific cancers. While the originally requested compound, 3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid, lacks specific published in vivo efficacy data, this guide will focus on structurally related and clinically significant aminopyrimidine TKIs: nilotinib, dasatinib, and ponatinib. These agents are exemplary in their mechanism of action and provide a wealth of preclinical data for a robust comparative assessment.

The Central Role of Tyrosine Kinases in Oncology and the Aminopyrimidine Scaffold

Tyrosine kinases are critical enzymes in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival.[1] Dysregulation of tyrosine kinase activity, often due to genetic mutations, can lead to uncontrolled cell growth and the development of cancer.[2] The aminopyrimidine core is a privileged scaffold in the design of kinase inhibitors as it mimics the adenine ring of ATP, enabling competitive binding to the ATP-binding pocket of kinases and inhibiting their function.[3] This guide will focus on inhibitors of the Bcr-Abl tyrosine kinase, the hallmark of Chronic Myeloid Leukemia (CML).[4]

The Bcr-Abl Signaling Pathway: A Key Target in CML

The Philadelphia chromosome, resulting from a translocation between chromosomes 9 and 22, creates the BCR-ABL1 fusion gene. This gene encodes the constitutively active Bcr-Abl tyrosine kinase, which drives the pathogenesis of CML by activating multiple downstream signaling pathways, leading to increased cell proliferation and survival.[5]

Bcr_Abl_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bcr-Abl Bcr-Abl (Constitutively Active Kinase) Grb2/Sos Grb2/Sos Bcr-Abl->Grb2/Sos Phosphorylation PI3K PI3K Bcr-Abl->PI3K Activation STAT5 STAT5 Bcr-Abl->STAT5 Phosphorylation Ras Ras Grb2/Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc) ERK->Transcription_Factors Akt Akt PI3K->Akt Gene_Expression Gene Expression Akt->Gene_Expression Inhibition of Apoptosis STAT5->Transcription_Factors Transcription_Factors->Gene_Expression Regulation Cell_Proliferation_Survival Increased Cell Proliferation & Survival Gene_Expression->Cell_Proliferation_Survival Leads to

Figure 1: Simplified Bcr-Abl Signaling Pathway.

Comparative In Vivo Efficacy of Aminopyrimidine-Based TKIs

The following table summarizes preclinical in vivo data for nilotinib, dasatinib, and ponatinib in various xenograft models. It is important to note that these data are compiled from different studies and direct head-to-head comparisons in a single study are limited. The K562 cell line, derived from a CML patient in blast crisis, is a commonly used model for preclinical evaluation of Bcr-Abl inhibitors.

CompoundCancer ModelMouse StrainDosing RegimenKey Efficacy OutcomeReference
Nilotinib KB-C2 (ABCB1-overexpressing epidermoid carcinoma) xenograftAthymic NCR nude75 mg/kg, p.o., dailySignificantly greater tumor growth inhibition in combination with paclitaxel compared to paclitaxel alone.[6]
Dasatinib K562 (CML) intracranial xenograftSCID50 mg/kg, dailyRegression of intracranial tumors to near non-detectable levels.[7]
Dasatinib Patient-derived lung cancer xenograft (PDX)SCID30 mg/kgSignificant inhibition of tumor growth compared to vehicle.[5]
Ponatinib T-cell acute lymphoblastic leukemia (T-ALL) PDXNSG30 mg/kg, p.o., once dailySignificantly inhibited leukemia growth and prolonged survival by 122% to 216%.[8]
Ponatinib SCCOHT xenograftMiceNot specifiedInhibited tumor growth.

Experimental Protocol: A Guide to In Vivo Efficacy Assessment in a Xenograft Model

The following protocol outlines a standard procedure for evaluating the in vivo efficacy of a novel aminopyrimidine-based TKI in a subcutaneous xenograft model using the K562 human CML cell line.

Rationale for Experimental Design

This protocol is designed to provide a robust and reproducible assessment of a compound's antitumor activity. The choice of a subcutaneous xenograft model allows for easy tumor implantation and monitoring of tumor growth over time. The K562 cell line is selected due to its well-characterized Bcr-Abl dependency, making it a relevant model for this class of inhibitors. The inclusion of vehicle and positive control groups is essential for validating the assay and providing a benchmark for the test compound's efficacy.

Step-by-Step Methodology
  • Cell Culture and Animal Preparation:

    • Culture K562 cells in appropriate media and conditions to ensure logarithmic growth.

    • Acquire a cohort of 6-8 week old immunodeficient mice (e.g., NOD/SCID or athymic nude mice). Allow them to acclimate for at least one week.

  • Tumor Implantation:

    • Harvest K562 cells and resuspend them in a sterile, serum-free medium or PBS, often mixed with an extracellular matrix like Matrigel to enhance tumor take rate.

    • Subcutaneously inject approximately 5-10 x 106 cells into the flank of each mouse.

  • Tumor Growth Monitoring and Randomization:

    • Monitor the mice regularly for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), measure tumor volume using calipers (Volume = 0.5 x Length x Width²).

    • Randomize mice into treatment groups (e.g., vehicle control, test compound, positive control like nilotinib or dasatinib) with comparable mean tumor volumes.

  • Treatment Administration:

    • Prepare the test compound and control agents in an appropriate vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).

    • Administer the treatments according to the predetermined dosing schedule (e.g., once or twice daily for 2-3 weeks).

  • Data Collection and Analysis:

    • Measure tumor volumes and body weights 2-3 times per week.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics, histology).

    • Calculate Tumor Growth Inhibition (TGI) as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100.

    • Analyze the data for statistical significance.

InVivo_Efficacy_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A Cell Culture (K562 cells) C Tumor Implantation (Subcutaneous) A->C B Animal Acclimation (Immunodeficient Mice) B->C D Tumor Growth Monitoring C->D E Randomization D->E F Treatment Administration (Vehicle, Test Compound, Positive Control) E->F G Data Collection (Tumor Volume, Body Weight) F->G H Endpoint Analysis (Tumor Excision, Weight) G->H I Data Analysis (TGI Calculation, Statistics) H->I J Efficacy Assessment I->J Results

Figure 2: Workflow for a Typical In Vivo Efficacy Study.

Discussion and Future Directions

The preclinical data, while not from direct head-to-head comparative studies, suggest that nilotinib, dasatinib, and ponatinib all exhibit significant in vivo antitumor activity in relevant cancer models. The choice of a specific inhibitor for further development or clinical application often depends on a variety of factors including its potency against specific mutations, safety profile, and pharmacokinetic properties.

For researchers in drug discovery, this guide highlights the importance of standardized in vivo models for the comparative evaluation of novel compounds. Future preclinical studies should aim for direct comparisons of new chemical entities with established inhibitors like those discussed here, within the same experimental framework, to generate more definitive and translatable data.

References

  • Cortes J, et al. Comparing nilotinib with dasatinib as second-line therapies in patients with chronic myelogenous leukemia resistant or intolerant to imatinib -- a retrospective chart review analysis. Curr Med Res Opin. 2011;27(9):1719-1727.
  • Cortes JE, et al. A propensity score matching analysis of dasatinib and nilotonib as a frontline therapy for patients with chronic myeloid leukemia in chronic phase. Cancer. 2016;122(20):3173-3181.
  • Cortes J, et al. Ponatinib in chronic-phase CML patients with prior second generation TKI exposure. ASH Clinical News. 2020.
  • Jelinic P, et al. Recent Studies on Ponatinib in Cancers Other Than Chronic Myeloid Leukemia. Molecules. 2018;23(11):2949.
  • Porkka K, et al. Dasatinib crosses the blood-brain barrier and is an efficient therapy for central nervous system Philadelphia chromosome-positive leukemia. Blood. 2008;112(4):1005-1012.
  • Shah NP, et al. Dasatinib (BMS-354825) is a novel, potent inhibitor of Src kinases and Bcr-Abl. Blood. 2004;104(11):3745.
  • Shukla S, et al. Nilotinib potentiates anticancer drug sensitivity in murine ABCB1-, ABCG2-, and ABCC10-multidrug resistance xenograft models. Mol Cancer Ther. 2013;12(10):2016-2027.
  • Weisberg E, et al. AMN107 (nilotinib): a novel and selective inhibitor of BCR-ABL. Br J Cancer. 2006;94(12):1765-1769.
  • Yang Z, et al. Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1. Front Oncol. 2020;10:588678.
  • O'Hare T, et al. In vitro activity of Bcr-Abl inhibitors AMN107 and BMS-354825 against clinically relevant imatinib-resistant Abl kinase domain mutants. Cancer Res. 2005;65(11):4500-4505.
  • Gnoni A, et al. Dasatinib inhibits multiple myeloma tumor growth and angiogenesis in vivo. Blood. 2009;114(22):438.
  • Liu X, et al. Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. J Am Chem Soc. 2023;145(2):753-764.
  • Kiyoi H, et al. Nilotinib vs dasatinib in achieving MR4.5 for de novo chronic myeloid leukemia: the randomized JALSG CML212 study. Blood. 2024;143(17):1694-1703.
  • Bhullar KS, et al. Tyrosine Kinase Inhibitors: A Review on the Current Status and Future Directions. Molecules. 2018;23(3):487.
  • Lombardo LJ, et al. Dasatinib (BMS-354825) pharmacokinetics and pharmacodynamic biomarkers in animal models predict optimal clinical exposure. Clin Cancer Res. 2006;12(23):7257-7266.
  • Gu Z, et al. Preclinical pharmacokinetic and pharmacodynamic evaluation of dasatinib and ponatinib for the treatment of T-cell acute lymphoblastic leukemia.
  • Paez JG, et al. In Vitro Comparison of the Effects of Imatinib and Ponatinib on Chronic Myeloid Leukemia Progenitor/Stem Cell Features. Stem Cells Int. 2020;2020:8898562.
  • Ben-Sahra I, et al. Real-life comparison of Nilotinib versus Dasatinib as second-line therapy in chronic phase chronic myeloid leukemia patients. GSC Biological and Pharmaceutical Sciences. 2022;20(03):073–081.
  • Cortes J. Ponatinib acts against the most resistant types of chronic myeloid leukemia. MD Anderson Cancer Center. 2012.
  • Eadie LN, et al.
  • Yilmaz M, et al. Dose-effect curve of Dasatinib on K562 cell line.
  • Drugs.com. Dasatinib Dosage. Available at: [Link].

  • Cortes J, et al. Dasatinib dose management for the treatment of chronic myeloid leukemia. Cancer. 2018;124(8):1660-1672.

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A Comparative Guide to the Synthetic Efficiency of Routes to 3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the efficient synthesis of complex organic molecules is paramount. This guide provides a comparative analysis of potential synthetic routes to 3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid, a substituted aminobenzoic acid derivative with potential applications as a building block in medicinal chemistry. The efficiency of a synthetic route is a multifaceted consideration, encompassing not only the overall yield but also the number of steps, cost and availability of starting materials, reaction conditions, and scalability. This document will explore three plausible synthetic strategies: Nucleophilic Aromatic Substitution (SNAr), Palladium-catalyzed Buchwald-Hartwig Amination, and a de novo Pyrimidine Ring Formation.

Route 1: Nucleophilic Aromatic Substitution (SNAr)

This classical approach hinges on the reaction of an electron-deficient heteroaromatic halide with a nucleophile. The pyrimidine ring, with its two nitrogen atoms, is sufficiently electron-poor to be susceptible to nucleophilic attack, particularly when a good leaving group like a halogen is present at the 2-position.

Experimental Protocol

Step 1: Synthesis of Methyl 3-(methylamino)benzoate

  • To a solution of methyl 3-aminobenzoate (1 equivalent) in a suitable solvent such as methanol, add paraformaldehyde (1.2 equivalents).

  • Stir the mixture at room temperature for 1 hour to form the Schiff base.

  • Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-(methylamino)benzoate.

Step 2: Synthesis of this compound

  • In a sealed vessel, combine 2-chloro-4,6-dimethylpyrimidine (1 equivalent), methyl 3-(methylamino)benzoate (1.1 equivalents), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 equivalents) in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or 1,4-dioxane.

  • Heat the mixture at 120-150 °C for 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude ester by column chromatography.

  • Hydrolyze the resulting methyl ester to the carboxylic acid using aqueous sodium hydroxide, followed by acidification with hydrochloric acid to precipitate the final product.

Causality and Experimental Choices

The initial reductive amination to form methyl 3-(methylamino)benzoate is a standard and efficient method for N-methylation of anilines. The SNAr reaction requires forcing conditions (high temperature) due to the moderate reactivity of the C-Cl bond on the pyrimidine ring and the nucleophilicity of the N-methylaniline. The use of a high-boiling polar aprotic solvent helps to achieve the necessary temperature and solvate the intermediates. DIPEA is chosen as the base to neutralize the HCl generated during the reaction without competing as a nucleophile.

SNAr_Route cluster_0 Step 1: N-Methylation cluster_1 Step 2: SNAr and Hydrolysis Methyl_3_aminobenzoate Methyl 3-aminobenzoate Methyl_3_methylaminobenzoate Methyl 3-(methylamino)benzoate Methyl_3_aminobenzoate->Methyl_3_methylaminobenzoate Reductive Amination Paraformaldehyde Paraformaldehyde, NaBH4 Intermediate_Ester Intermediate Ester Methyl_3_methylaminobenzoate->Intermediate_Ester SNAr (DIPEA, DMF, Heat) 2_Chloro_4_6_dimethylpyrimidine 2-Chloro-4,6-dimethylpyrimidine 2_Chloro_4_6_dimethylpyrimidine->Intermediate_Ester Final_Product This compound Intermediate_Ester->Final_Product Hydrolysis (NaOH, then HCl)

Caption: Workflow for the SNAr synthesis route.

Route 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1] This method often proceeds under milder conditions and with higher yields compared to traditional SNAr reactions, especially for less reactive aryl halides.[2][3]

Experimental Protocol

Step 1: Synthesis of Methyl 3-(methylamino)benzoate

This step is identical to Step 1 in the SNAr route.

Step 2: Buchwald-Hartwig Coupling and Hydrolysis

  • To an oven-dried Schlenk flask, add 2-chloro-4,6-dimethylpyrimidine (1 equivalent), methyl 3-(methylamino)benzoate (1.2 equivalents), a palladium catalyst such as Pd₂(dba)₃ (0.01-0.05 equivalents), a suitable phosphine ligand like Xantphos or BrettPhos (0.02-0.1 equivalents), and a base such as sodium tert-butoxide or cesium carbonate (2 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add a dry, degassed solvent such as toluene or 1,4-dioxane.

  • Heat the reaction mixture at 80-110 °C for 4-12 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction, dilute with a suitable solvent like ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude ester by column chromatography.

  • Hydrolyze the ester to the final product as described in the SNAr route.

Causality and Experimental Choices

The choice of catalyst, ligand, and base is crucial for a successful Buchwald-Hartwig reaction. The palladium catalyst facilitates the oxidative addition of the aryl halide and reductive elimination of the aminated product.[2] The phosphine ligand stabilizes the palladium center and modulates its reactivity. Bulky, electron-rich ligands like Xantphos or BrettPhos are often effective for coupling with heteroaryl chlorides. Sodium tert-butoxide is a strong base commonly used, while cesium carbonate is a milder alternative that can be beneficial for substrates with base-sensitive functional groups.

Buchwald_Hartwig_Route cluster_0 Step 1: N-Methylation cluster_1 Step 2: Buchwald-Hartwig Coupling and Hydrolysis Methyl_3_aminobenzoate Methyl 3-aminobenzoate Methyl_3_methylaminobenzoate Methyl 3-(methylamino)benzoate Methyl_3_aminobenzoate->Methyl_3_methylaminobenzoate Reductive Amination Paraformaldehyde Paraformaldehyde, NaBH4 Intermediate_Ester Intermediate Ester Methyl_3_methylaminobenzoate->Intermediate_Ester Pd-catalyzed coupling (Pd₂(dba)₃, Ligand, Base) 2_Chloro_4_6_dimethylpyrimidine 2-Chloro-4,6-dimethylpyrimidine 2_Chloro_4_6_dimethylpyrimidine->Intermediate_Ester Final_Product This compound Intermediate_Ester->Final_Product Hydrolysis (NaOH, then HCl)

Caption: Workflow for the Buchwald-Hartwig amination route.

Route 3: De Novo Pyrimidine Ring Formation

This strategy involves constructing the pyrimidine ring from acyclic precursors. This can be advantageous if the starting materials are readily available and the cyclization proceeds in high yield.

Experimental Protocol

Step 1: Synthesis of Methyl 3-(N-methylguanidino)benzoate

  • To a solution of methyl 3-(methylamino)benzoate (1 equivalent) in a suitable solvent, add a guanylating agent such as N,N'-di-Boc-1H-pyrazole-1-carboxamidine (1.1 equivalents) and a base like triethylamine (1.2 equivalents).

  • Stir the reaction at room temperature for 12-24 hours.

  • Remove the solvent under reduced pressure and purify the protected guanidine intermediate by column chromatography.

  • Deprotect the Boc groups using trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the guanidine salt.

Step 2: Pyrimidine Ring Cyclization and Hydrolysis

  • Combine the methyl 3-(N-methylguanidino)benzoate salt (1 equivalent) with acetylacetone (1.2 equivalents) in an alcoholic solvent like ethanol.

  • Add a base such as sodium ethoxide or potassium carbonate to promote the condensation reaction.

  • Reflux the mixture for 6-12 hours.

  • Cool the reaction mixture and neutralize with a weak acid.

  • Remove the solvent and partition the residue between water and ethyl acetate.

  • Dry the organic layer, concentrate, and purify the crude ester by column chromatography.

  • Hydrolyze the ester to the final product as described in the previous routes.

Causality and Experimental Choices

The key step in this route is the condensation of the guanidine with the 1,3-dicarbonyl compound, acetylacetone, which provides the 4,6-dimethyl substitution pattern on the pyrimidine ring. The initial guanylation of the secondary amine can be challenging, and the use of a protected guanylating agent followed by deprotection is often necessary. The base-catalyzed cyclization is a classic method for pyrimidine synthesis.[4]

Ring_Formation_Route cluster_0 Step 1: Guanylation cluster_1 Step 2: Cyclization and Hydrolysis Methyl_3_methylaminobenzoate Methyl 3-(methylamino)benzoate Guanidino_Intermediate Methyl 3-(N-methylguanidino)benzoate Methyl_3_methylaminobenzoate->Guanidino_Intermediate Guanylation & Deprotection Guanylating_Agent Guanylating Agent Intermediate_Ester Intermediate Ester Guanidino_Intermediate->Intermediate_Ester Cyclocondensation (Base, EtOH, Reflux) Acetylacetone Acetylacetone Acetylacetone->Intermediate_Ester Final_Product This compound Intermediate_Ester->Final_Product Hydrolysis (NaOH, then HCl)

Caption: Workflow for the de novo pyrimidine synthesis route.

Comparative Analysis

FeatureRoute 1: SNArRoute 2: Buchwald-HartwigRoute 3: De Novo Ring Formation
Number of Steps 3 (N-methylation, coupling, hydrolysis)3 (N-methylation, coupling, hydrolysis)4 (N-methylation, guanylation, cyclization, hydrolysis)
Overall Yield ModeratePotentially HighModerate to Low
Reaction Conditions Harsh (high temperatures)Mild to moderateModerate (reflux)
Starting Materials Readily availableReadily availableRequires specific guanylating agent
Catalyst Required NonePalladium catalyst and phosphine ligandNone
Scalability Good, but high temperatures can be an issueGood, but catalyst cost can be a factorModerate, guanylation step can be low-yielding
Key Advantages Simple, no expensive catalystsHigh efficiency, broad substrate scopeConvergent synthesis
Key Disadvantages Potentially low yields, harsh conditionsCatalyst cost and removalLonger route, potential for side reactions

Conclusion and Recommendation

Based on the analysis of these three potential synthetic routes, the Buchwald-Hartwig amination (Route 2) emerges as the most promising strategy for the efficient synthesis of this compound. While it requires a palladium catalyst and a specific ligand, the potential for higher yields under milder conditions compared to the SNAr approach makes it highly attractive. The development of modern, highly active catalyst systems has also made this method more cost-effective and scalable for industrial applications.

The SNAr route remains a viable, albeit likely less efficient, alternative due to its simplicity and the absence of transition metal catalysts. The de novo pyrimidine synthesis is the most complex of the three routes, with an additional step and potential challenges in the guanylation of the secondary amine, making it the least favorable option from an efficiency standpoint.

Ultimately, the optimal synthetic route will depend on the specific requirements of the project, including the desired scale, budget for catalysts and reagents, and available equipment. However, for a robust and high-yielding synthesis, the Buchwald-Hartwig amination represents the state-of-the-art and most logical starting point for process development.

References

  • L. Su, K. Sun, N. Pan, L. Liu, M. Sun, J. Dong, Y. Zhou, S. -F. Yin, Org. Lett., 2018, 20, 3399-3402.
  • M. G. Barthakur, M. Borthakur, P. Devi, C. J. Saikia, A. Saikia, U. Bora, A. Synthesis, 2003, 2815-2826.
  • S. D. Jadhav, A. Singh, Org. Lett., 2017, 19, 5673-5676.
  • M. Movassaghi, M. D. Hill, J. Am. Chem. Soc., 2006, 128, 14254-14255.
  • O. K. Ahmad, M. D. Hill, M. Movassaghi, J. Org. Chem., 2009, 74, 8460-8463.
  • Buchwald–Hartwig amination. In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Buchwald-Hartwig Amination. In Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

  • Buchwald-Hartwig Amination. In ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 17, 2026, from [Link]

  • Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid. (2012). CN101928277B.
  • Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. (2021). WO2021074138A1.
  • Method for preparing 3-amino-2-methyl benzoic acid. (2014). CN104072383A.
  • 3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]-benzoic acid. Oakwood Chemical. Retrieved January 17, 2026, from [Link]

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A Comparative Guide to the Cross-Validation of Analytical Methods for 3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous and reliable quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS) for the analysis of 3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid. As a Senior Application Scientist, the following protocols and data are presented to not only outline the "how" but to delve into the critical "why" of experimental design, grounded in the principles of scientific integrity and regulatory expectations.

The cross-validation of analytical methods is a critical exercise when transferring methods between laboratories or implementing a new technology. It serves to demonstrate that two distinct methods are equivalent for their intended purpose, ensuring consistency and reliability of data throughout the drug development lifecycle. This guide is structured to provide a comprehensive framework for such a comparison, adhering to the latest international guidelines on analytical procedure validation.[1][2][3][4][5]

Introduction to the Analyte and Analytical Challenges

This compound is a small organic molecule with a chemical structure that lends itself to analysis by reversed-phase chromatography. The presence of a chromophore in its structure makes UV detection a viable quantification strategy. However, for applications requiring higher sensitivity and selectivity, such as in complex biological matrices or for trace-level impurity analysis, a more sophisticated technique like mass spectrometry may be necessary. The choice of analytical method is therefore contingent on the specific requirements of the assay, including the desired limits of detection and quantification, sample matrix, and throughput needs.

Comparative Analytical Methodologies

This guide will focus on the cross-validation of two primary analytical techniques: a robust and widely accessible HPLC-UV method and a high-sensitivity, high-selectivity UPLC-MS/MS method. The objective is to establish the interchangeability of these methods for the accurate quantification of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, valued for its reliability and robustness. For the target analyte, a reversed-phase C18 column is a logical starting point, offering good retention and separation from potential impurities. The selection of the mobile phase composition is critical for achieving optimal peak shape and resolution. A combination of an acidic aqueous phase (to ensure the acidic analyte is in a single protonation state) and an organic modifier like acetonitrile or methanol is standard practice.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) %B
    0.0 20
    10.0 80
    12.0 80
    12.1 20

    | 15.0 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (to be determined by UV scan of the analyte).

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples and standards are to be dissolved in a 50:50 mixture of water and acetonitrile.

Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC offers significant advantages over traditional HPLC in terms of speed and resolution due to the use of smaller particle size columns. When coupled with a tandem mass spectrometer, it provides unparalleled sensitivity and selectivity, making it the gold standard for bioanalysis and trace impurity quantification. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to enhance specificity by monitoring a specific precursor-to-product ion transition for the analyte.

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) %B
    0.0 10
    2.5 90
    3.0 90
    3.1 10

    | 4.0 | 10 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Mass Spectrometer Parameters:

    • Ionization Mode: ESI Positive

    • MRM Transition: To be determined by infusion of the analyte (e.g., m/z [M+H]+ → fragment ion)

    • Ion Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

  • Sample Preparation: Samples and standards are to be dissolved in a 50:50 mixture of water and acetonitrile.

Cross-Validation Framework

The cross-validation of these two methods will be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3][4][6] The core validation parameters to be assessed are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[1][7]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[1]

  • Accuracy: The closeness of test results to the true value.[7]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[8] This will be evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, and/or different equipment.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[6]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[9]

Caption: Workflow for the cross-validation of analytical methods.

Quantitative Performance Comparison

The following table summarizes the expected performance characteristics of the HPLC-UV and UPLC-MS/MS methods for the quantification of this compound. These values are representative and should be confirmed by experimental validation.

Validation ParameterHPLC-UVUPLC-MS/MSAcceptance Criteria (ICH Q2)
Specificity Peak purity > 0.995No interfering peaks at the retention time of the analyteSpecificity demonstrated
Linearity (R²) > 0.998> 0.999R² > 0.995
Range 1 - 100 µg/mL0.1 - 100 ng/mLDefined and justified
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%98.0 - 102.0% for drug substance
Precision (%RSD)
- Repeatability< 1.5%< 1.0%< 2.0%
- Intermediate Precision< 2.0%< 1.5%< 3.0%
LOQ 1 µg/mL0.1 ng/mLSignal-to-noise ratio ≥ 10
LOD 0.3 µg/mL0.03 ng/mLSignal-to-noise ratio ≥ 3
Analysis Time ~15 minutes~4 minutes-

Experimental Workflows

The following diagrams illustrate the step-by-step experimental workflows for each analytical method.

Caption: Experimental workflow for HPLC-UV analysis.

Caption: Experimental workflow for UPLC-MS/MS analysis.

Conclusion and Recommendations

Both HPLC-UV and UPLC-MS/MS are suitable techniques for the quantification of this compound, with the choice of method being dictated by the specific analytical requirements.

  • HPLC-UV is a robust, reliable, and cost-effective method suitable for routine quality control and release testing where high sensitivity is not a primary concern. Its longer analysis time may be a limiting factor for high-throughput applications.

  • UPLC-MS/MS offers superior sensitivity, selectivity, and speed, making it the preferred method for bioanalytical studies, trace-level impurity analysis, and high-throughput screening. The higher initial capital investment and operational complexity are key considerations for its implementation.

A thorough cross-validation as outlined in this guide is essential to ensure that data generated by either method is reliable and interchangeable. This provides flexibility in laboratory operations and confidence in the quality of the analytical data throughout the lifecycle of the pharmaceutical product.[5][10]

References

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]

  • Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation. (2025). Pharma Talks. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. [Link]

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (n.d.). ECA Academy. [Link]

  • ICH Q2(R2) Validation of analytical procedures. (2024). European Medicines Agency. [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024). gmp-compliance.org. [Link]

  • FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (n.d.). IntuitionLabs. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. [Link]

  • Quality: specifications, analytical procedures and analytical validation. (2023). European Medicines Agency. [Link]

  • EMA publishes Document on the Validation of analytical Methods. (2014). gmp-compliance.org. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020). LCGC International. [Link]

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A Comparative Guide to Key Intermediates in Nilotinib Synthesis: An In-Depth Analysis of 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic Acid versus the lesser-known 3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, scientists, and professionals in drug development, this guide provides a detailed comparison between a well-established Nilotinib intermediate, 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid, and the lesser-documented compound, 3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid. This analysis underscores the critical importance of well-characterized intermediates in active pharmaceutical ingredient (API) synthesis.

Nilotinib, a second-generation tyrosine kinase inhibitor, is a cornerstone in the treatment of chronic myelogenous leukemia (CML).[1] Its synthesis is a multi-step process where the purity and characterization of each intermediate are paramount to the quality and safety of the final drug product. This guide delves into a comparative analysis of two potential precursors, highlighting the stark contrast between a well-documented intermediate and a structurally related but obscure analogue.

Introduction to the Intermediates

4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid (let's call it 'Intermediate A') is a pivotal, late-stage intermediate in many patented and commercially practiced synthesis routes of Nilotinib.[2][3][4] Its chemical structure contains the core aromatic and heterocyclic moieties that are assembled to form the final Nilotinib molecule. Due to its significance, its synthesis, purification, and analytical profile are extensively documented.

In contrast, This compound ('Intermediate B') is a compound for which there is a notable scarcity of public-domain scientific literature, including detailed synthesis protocols and analytical data. While structurally it shares the pyrimidinyl-aminobenzoic acid scaffold, the substitution pattern (dimethylpyrimidine versus pyridinylpyrimidine and the presence of an N-methyl group) distinguishes it from Intermediate A. This guide will, therefore, draw on established chemical principles to infer its properties and potential synthesis, while clearly delineating the absence of specific experimental validation.

Chemical Structures at a Glance

A visual comparison of the chemical structures of Intermediate A and a hypothetical Intermediate B is essential to appreciate their similarities and differences.

intermediates cluster_A Intermediate A: 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid cluster_B Intermediate B: this compound A B

Figure 1: Chemical structures of Intermediate A (a known Nilotinib intermediate) and the comparator, Intermediate B.

Synthesis Pathways: A Tale of Two Methodologies

The synthesis of a pharmaceutical intermediate is a critical factor influencing its cost, purity, and scalability. Here, we compare the established synthesis of Intermediate A with a plausible, though not experimentally verified, route for Intermediate B.

Established Synthesis of Intermediate A

The synthesis of 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid typically involves the condensation of a guanidine derivative with a β-ketoenamine. A common industrial approach is outlined below:

synthesis_A start 3-Amino-4-methylbenzoic acid guanidination Guanidination (e.g., with cyanamide) start->guanidination guanidino_intermediate 3-Guanidino-4-methylbenzoic acid derivative guanidination->guanidino_intermediate condensation Cyclocondensation guanidino_intermediate->condensation enone 3-(Dimethylamino)-1-(3-pyridyl)propen-1-one enone->condensation intermediate_A Intermediate A (4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid) condensation->intermediate_A

Figure 2: A generalized synthetic workflow for Intermediate A.

Experimental Protocol for Intermediate A Synthesis (Illustrative):

  • Guanidination: 3-Amino-4-methylbenzoic acid is reacted with cyanamide in the presence of an acid to form the corresponding guanidino derivative.

  • Cyclocondensation: The resulting guanidino-benzoic acid is then condensed with 3-(dimethylamino)-1-(3-pyridyl)propen-1-one in a suitable solvent, such as a higher-boiling alcohol, often in the presence of a base.

  • Work-up and Isolation: The reaction mixture is cooled, and the pH is adjusted to precipitate the product. The solid is then filtered, washed, and dried.

This pathway is well-optimized, with typical yields and purity profiles being commercially sensitive but generally high to meet the stringent requirements of pharmaceutical manufacturing.

Plausible Synthesis of Intermediate B

For This compound , a likely synthetic strategy would involve a nucleophilic aromatic substitution (SNAr) reaction.

synthesis_B start_B 3-(Methylamino)benzoic acid snar Nucleophilic Aromatic Substitution (e.g., Buchwald-Hartwig or Ullmann condensation) start_B->snar pyrimidine 2-Chloro-4,6-dimethylpyrimidine pyrimidine->snar intermediate_B Intermediate B (this compound) snar->intermediate_B

Figure 3: A plausible synthetic workflow for Intermediate B.

Hypothetical Experimental Protocol for Intermediate B Synthesis:

  • Reaction Setup: 3-(Methylamino)benzoic acid and 2-chloro-4,6-dimethylpyrimidine would be dissolved in a high-boiling polar aprotic solvent like DMF or DMSO.

  • Catalysis: A palladium catalyst and a suitable ligand (for Buchwald-Hartwig coupling) or a copper catalyst (for Ullmann condensation), along with a base (e.g., potassium carbonate or cesium carbonate), would be added.

  • Reaction Conditions: The mixture would be heated under an inert atmosphere for several hours until the reaction is complete, as monitored by TLC or HPLC.

  • Isolation: After cooling, the reaction mixture would be quenched with water and extracted with an organic solvent. The product would then be isolated from the organic phase, likely requiring chromatographic purification.

The causality behind these choices lies in the established reactivity patterns of the functional groups. The electron-withdrawing nature of the pyrimidine ring activates the 2-chloro position for nucleophilic attack by the secondary amine of the benzoic acid derivative. A catalyzed cross-coupling reaction is a standard and effective method for forming such C-N bonds.

Comparative Analytical Profile

The analytical characterization of an intermediate is a self-validating system that ensures its identity, purity, and consistency.

Parameter Intermediate A (4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid) Intermediate B (this compound)
Appearance Typically an off-white to pale yellow or beige solid.Predicted to be a crystalline solid, color would depend on purity.
Purity (HPLC) Commercially available with purities often exceeding 99%.[5]Not commercially available as a standard intermediate; purity would be process-dependent.
Key Impurities Unreacted starting materials (e.g., 3-amino-4-methylbenzoic acid), regioisomers, and products of side reactions.Expected impurities would include unreacted starting materials and potential products of over-methylation or hydrolysis.
Spectroscopic Data Extensive data available (¹H NMR, ¹³C NMR, MS, IR).No published spectroscopic data found. Characterization would be required post-synthesis.

Role in Nilotinib Synthesis and Impact of Intermediate Choice

Intermediate A is the direct precursor to the final amide coupling step in the synthesis of Nilotinib. The carboxylic acid functionality is activated (e.g., to an acid chloride or using a coupling agent) and then reacted with 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline to form Nilotinib.

final_step intermediate_A Intermediate A coupling Amide Coupling (e.g., with SOCl₂ or HATU) intermediate_A->coupling aniline_moiety 3-(Trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline aniline_moiety->coupling nilotinib Nilotinib coupling->nilotinib

Figure 4: Final amide coupling step in Nilotinib synthesis using Intermediate A.

The choice of Intermediate B would lead to a Nilotinib analogue, not Nilotinib itself, due to the structural differences. This underscores a critical point in drug development: the precise structure of an intermediate dictates the structure of the final API. Any deviation, such as the substitution on the pyrimidine ring or the N-methylation, would result in a different molecule with potentially different pharmacological and toxicological properties.

Conclusion for the Drug Development Professional

This comparative guide illustrates the profound difference between a well-characterized, process-optimized intermediate like 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid and a lesser-known analogue. For researchers and drug developers, the key takeaways are:

  • Process Robustness: The established synthesis of Intermediate A offers a reliable and scalable route, crucial for pharmaceutical manufacturing. The synthesis of Intermediate B, while chemically plausible, would require significant process development and optimization.

  • Analytical Control: The comprehensive analytical data available for Intermediate A allows for stringent quality control, ensuring the purity of the final API. For Intermediate B, a full suite of analytical methods would need to be developed and validated.

  • Regulatory Acceptance: The use of a well-documented intermediate like Intermediate A facilitates regulatory filings, as its properties and impurity profile are known. Introducing a novel intermediate like Intermediate B would require extensive justification and characterization to meet regulatory standards.

  • Impact on Final Product: The structure of the intermediate directly defines the final API. While exploring analogues like that derived from Intermediate B can be a strategy for developing new chemical entities, it is not a direct substitute in the synthesis of an established drug like Nilotinib.

References

  • Pharmaffiliates. Nilotinib-impurities. [Link]

  • SynZeal. Nilotinib Impurities. [Link]

  • Tradeindia. White 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic Acid Ethyl Ester Cas No 641569-94-0. [Link]

  • Google Patents.
  • Tradeindia. 4-METHYL-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic Acid. [Link]

  • SynThink. Nilotinib EP Impurities & USP Related Compounds. [Link]

  • ResearchGate. (PDF) QUANTUM MECHANICAL DESCRIPTORS OF NILOTINIB'S IMPURITIES. [Link]

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A Comparative Guide to Aminobenzoic Acid Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive exploration of aminobenzoic acid derivatives, a cornerstone scaffold in medicinal chemistry. This guide is designed for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this versatile chemical family. We will move beyond simple descriptions to dissect the structure-activity relationships, compare biological performance with established alternatives, and provide the detailed experimental frameworks necessary for robust evaluation. Our focus is on the causality behind experimental design, ensuring that every protocol is a self-validating system for generating reliable and reproducible data.

The Aminobenzoic Acid Scaffold: A Privileged Structure in Medicinal Chemistry

Aminobenzoic acids, particularly para-aminobenzoic acid (PABA), are highly valued "building blocks" in pharmaceutical development due to their remarkable structural versatility.[1][2] The presence of both an amino group and a carboxylic acid group on the aromatic ring allows for diverse chemical modifications, enabling the creation of vast libraries of compounds with a wide spectrum of biological activities.[1][3] This inherent adaptability has led to the development of PABA-containing drugs for indications ranging from local anesthetics (e.g., procaine, benzocaine) and sunscreens to more complex therapies targeting cancer, inflammation, microbial infections, and neurodegenerative diseases.[1][3][4] The PABA scaffold is generally well-tolerated, as it is a non-toxic molecule easily absorbed in the intestine.[1]

This guide will focus on three key areas where aminobenzoic acid derivatives have shown significant promise: oncology, neurodegenerative disease, and anti-inflammatory applications.

Comparative Efficacy Analysis of Aminobenzoic Acid Derivatives

A critical aspect of drug discovery is quantifying the potency of novel compounds against their biological targets and comparing them to existing standards. The following sections provide a comparative analysis of aminobenzoic acid derivatives in several key therapeutic areas.

Anticancer Activity

Derivatives of PABA have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The data below compares the performance of several novel derivatives against common cancer cell lines, with cisplatin and doxorubicin included as standard-of-care benchmarks.

Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of PABA Derivatives in Cancer Cell Lines

Compound NCI-H460 (Lung) CAL-27 (Oral) MCF-7 (Breast) HepG2 (Liver) HCT-116 (Colon) Reference Drug (IC₅₀)
Compound 20 (Alkyl Derivative) 15.59 20.04 - - - Cisplatin (21.00)[5][6]
Hexadecyl 4-(4-oxo-2-phenylquinazolin-3(4H)-yl)benzoate - - 72.22 53.29 - -[1]
Benzamide Derivative - - 5.85 - 4.53 5-Fluorouracil (IC₅₀ not specified)[1]
4-(4-oxo-6-phenyl-2-thioxotetrahydropyrimidin-1(2H)-yl)benzoic acid - - > Doxorubicin > Doxorubicin > Doxorubicin Doxorubicin (IC₅₀ not specified)[1]

| DAB-2-28 | - | - | - | - | - | More efficient tumor inhibition in vivo than parent compound DAB-1[7] |

Note: A lower IC₅₀ value indicates greater potency. "-" indicates data not available in the cited sources.

The data clearly illustrates the potential of PABA derivatives as anticancer agents. For instance, Compound 20 , an alkyl derivative, shows superior potency against the NCI-H460 lung cancer cell line compared to the established chemotherapeutic agent cisplatin.[5][6] Similarly, certain benzamide derivatives exhibit IC₅₀ values in the low micromolar range against breast (MCF-7) and colon (HCT-116) cancer cells.[1] The development of compounds like DAB-2-28 for bladder cancer highlights a strategy of targeting cancer-related inflammation, demonstrating superior in vivo tumor inhibition compared to its parent compound.[7]

Cholinesterase Inhibition for Neurodegenerative Disease

Alzheimer's disease is characterized by a decline in the neurotransmitter acetylcholine (ACh).[8][9] Inhibiting the enzymes that break down ACh—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—is a primary therapeutic strategy.[8] Aminobenzoic acid derivatives have emerged as potent cholinesterase inhibitors.

Table 2: Comparative Cholinesterase Inhibition (IC₅₀ in µM) of Aminobenzoic Acid Derivatives

Compound Target Enzyme IC₅₀ (µM) Reference Drug (IC₅₀)
Compound 5b AChE 1.66 ± 0.03 Donepezil (IC₅₀ not specified)[8]
Compound 2c BChE 2.67 ± 0.05 Donepezil (IC₅₀ not specified)[8]

| Compound 22 | AChE | Comparable to Donepezil | Donepezil[10] |

The rationale for targeting both AChE and BChE lies in providing a more comprehensive blockade of acetylcholine hydrolysis. As seen in Table 2, synthesized derivatives show high potency, with Compound 5b exhibiting an IC₅₀ of 1.66 µM against AChE and Compound 2c showing a 2.67 µM IC₅₀ against BChE.[8] Molecular docking studies for these compounds have further elucidated their binding modes within the active sites of these enzymes, supporting the experimental findings.[8][10]

Anti-inflammatory and Antimicrobial Applications

The PABA scaffold is also prominent in the development of anti-inflammatory and antimicrobial agents.

  • Anti-inflammatory: Certain 2-aminobenzoic acid derivatives have shown more potent anti-inflammatory and analgesic activity than standard drugs like aspirin and phenylbutazone at equivalent doses.[11] This is often achieved by targeting key inflammatory mediators like cyclooxygenase (COX) enzymes.[12]

  • Antimicrobial: By forming Schiff bases, PABA can be transformed into potent antimicrobial agents. These derivatives have demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentrations (MIC) as low as 15.62 µM and broad-spectrum antifungal properties with MICs from 7.81 µM.[4] This approach leverages the fact that PABA is an essential nutrient for many pathogens, allowing its derivatives to act as antimetabolites.[4]

Key Experimental Workflows and Protocols

Reproducibility is the bedrock of scientific advancement. This section provides detailed, step-by-step protocols for the synthesis and evaluation of aminobenzoic acid derivatives, grounded in methodologies reported in peer-reviewed literature.

Synthesis and Evaluation Workflow

The overall process from initial synthesis to biological validation follows a logical progression. The choice to start with a one-pot synthesis is for efficiency, while the subsequent multi-well plate screening allows for high-throughput evaluation of cytotoxicity or enzyme inhibition.

G cluster_0 Synthesis Phase cluster_1 Characterization cluster_2 Biological Screening Phase s1 Reactants (Aminobenzoic Acid + Aldehyde) s2 One-Pot Reflux Reaction in Methanol s1->s2 s3 Purification (Filtration & Crystallization) s2->s3 c1 Spectroscopic Analysis (NMR, IR, Mass Spec) s3->c1 Verify Structure b1 In Vitro Assay (e.g., Cytotoxicity, Enzyme Inhibition) c1->b1 Test Pure Compound b2 Data Analysis (IC50 / MIC Determination) b1->b2 b3 Hit Identification b2->b3 G cluster_cancer Anticancer Pathway cluster_neuro Neurodegenerative Pathway cluster_antimicrobial Antimicrobial Pathway start Synthesized PABA Derivative a1 Cytotoxicity Screening (e.g., MTT Assay vs. Cancer Cell Lines) start->a1 n1 Enzyme Inhibition Assay (e.g., Ellman's Method for AChE/BChE) start->n1 m1 Broth or Agar Dilution Assay (vs. Bacterial/Fungal Strains) start->m1 a2 IC50 Determination a1->a2 a3 Mechanism of Action Studies (e.g., Apoptosis Assay, Cell Cycle Analysis) a2->a3 n2 IC50 Determination n1->n2 n3 In Silico Docking & In Vivo Models (e.g., Scopolamine-induced Amnesia) n2->n3 m2 MIC/MBC Determination m1->m2 m3 Mechanism of Action Studies (e.g., Dihydropteroate Synthase Inhibition) m2->m3

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower researchers not only with innovative tools but also with the critical knowledge to ensure safety and operational integrity within the laboratory. The handling and disposal of chemical reagents are paramount to a safe research environment and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid (CAS No. 387350-52-9), a compound requiring careful management due to its specific hazard profile. The procedures outlined herein are grounded in established safety standards from regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) to ensure a self-validating and trustworthy system.

Hazard Identification and Risk Assessment: The Rationale for Caution

Understanding the inherent risks of a compound is the first step in handling it safely. This compound is classified with several hazards that dictate its handling and disposal protocols.[1] The causality behind the stringent procedures that follow is directly linked to mitigating the risks associated with these classifications.

This compound is harmful if swallowed, inhaled, or if it comes into contact with skin.[1] Furthermore, it is a known irritant, capable of causing skin irritation, serious eye irritation, and respiratory irritation.[1] These properties mean that any uncontrolled release, whether during an experiment or disposal, poses a significant risk to laboratory personnel. Therefore, the disposal plan must prioritize containment and the prevention of exposure through all routes (inhalation, ingestion, and dermal contact).

Hazard ClassificationGHS Hazard StatementDescriptionSource
Acute Toxicity, OralH302Harmful if swallowed[1]
Acute Toxicity, DermalH312Harmful in contact with skin[1]
Skin IrritationH315Causes skin irritation[1]
Eye IrritationH319Causes serious eye irritation[1]
Acute Toxicity, InhalationH332Harmful if inhaled[1]
Specific Target Organ ToxicityH335May cause respiratory irritation[1]
Pre-Disposal Protocol: Personal Protective Equipment (PPE)

Before handling waste material, it is imperative to be equipped with the appropriate PPE to create a barrier between the researcher and the hazardous chemical. This is a foundational requirement under OSHA's Laboratory Standard.[2]

  • Eye Protection: Wear chemical safety goggles and/or a full-face shield to protect against potential splashes.[3][4]

  • Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Inspect gloves for any signs of degradation or puncture before use.[3]

  • Body Protection: A standard laboratory coat must be worn to protect the skin and clothing.[3]

  • Respiratory Protection: All handling of this compound, including waste, should be conducted inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[5]

Step-by-Step Disposal and Decontamination Workflow

Disposal of this chemical must be treated as a hazardous waste stream. Under no circumstances should it be disposed of in standard trash or poured down the drain.[6][7]

  • Designate a Waste Container: Use a dedicated, chemically compatible, and sealable container for the collection of solid this compound waste.[8] The container must be in good condition with a secure, tight-fitting lid.[8]

  • Proper Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "this compound," and the associated hazard warnings (e.g., "Toxic," "Irritant").[9] This is a critical requirement from both OSHA and the EPA.[9][10]

  • Transferring Waste: Carefully transfer the solid waste into the designated container using a scoop or spatula. Perform this transfer inside a chemical fume hood to minimize the risk of generating airborne dust.

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[8] This area should be away from incompatible materials, particularly strong oxidizing agents.[4][11] The SAA must be under the direct control of laboratory personnel.[12]

Accidental spills require an immediate and controlled response to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate (If Necessary): For large spills, evacuate the immediate area and contact your institution's Environmental Health and Safety (EHS) department.

  • Ventilate: Ensure the area is well-ventilated, preferably by using a chemical fume hood if the spill is contained within it.

  • Cleanup Procedure (Small Spills):

    • Wearing the full PPE described in Section 2, carefully scoop or sweep up the solid material.[3] Do not dry sweep , as this can generate dust. If necessary, lightly moisten a paper towel with water to gently wipe up the final residue.

    • Place all contaminated materials (spilled substance, paper towels, gloves) into the designated hazardous waste container.[13][14]

    • Clean the spill area with soap and water.[3][4]

Any items that come into direct contact with this compound, such as weigh boats, gloves, or pipette tips, must be considered hazardous waste and disposed of in the same designated solid waste container.

Final Disposal Pathway: Regulatory Compliance

The ultimate disposal of the collected hazardous waste must comply with federal, state, and local regulations. This is governed primarily by the EPA's Resource Conservation and Recovery Act (RCRA).[12][15]

  • Engage a Licensed Vendor: The accumulated hazardous waste must be collected and disposed of by a licensed hazardous waste management company.[15][16] Your institution's EHS department will coordinate this process.

  • Incineration: The standard and recommended disposal method for this type of organic chemical waste is high-temperature incineration at a licensed facility.[6][17] This process ensures the complete destruction of the hazardous compound.

  • Documentation: Maintain accurate records of waste generation and disposal, as required by your institution's Chemical Hygiene Plan (CHP) and regulatory agencies.[5][15]

Caption: Decision workflow for the safe disposal of this compound.

References

  • Carl ROTH GmbH + Co. KG. Safety Data Sheet: 3-Aminobenzoic acid. [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: Pyrimidine 98%. [Link]

  • Oakwood Chemical. 3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]-benzoic acid. [Link]

  • U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]

  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. [Link]

  • Occupational Safety and Health Administration. OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. [Link]

  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • Agency for Toxic Substances and Disease Registry. Production, Import, Use, and Disposal of Pyridine. [Link]

  • Compliancy Group. OSHA Laboratory Standard. [Link]

  • American Chemical Society. Regulation of Laboratory Waste. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington (DC): National Academies Press (US); 1995. [Link]

  • Vanderbilt University. The Laboratory Standard | Office of Clinical and Research Safety. [Link]

Sources

Comprehensive Guide to Personal Protective Equipment for Handling 3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of 3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid (CAS 103995-26-8). The following protocols are grounded in established safety principles for handling analogous chemical structures, namely pyrimidine and benzoic acid derivatives, to ensure the utmost safety in the absence of a specific Safety Data Sheet for this compound. This document is intended for researchers, scientists, and drug development professionals.

It is imperative to recognize that while this compound is not broadly classified as hazardous, good laboratory practices and appropriate personal protective equipment are fundamental to mitigating potential risks associated with handling any chemical substance. The recommendations herein are derived from a composite analysis of related compounds and are designed to provide a robust framework for safe laboratory operations.

Hazard Analysis and Risk Mitigation

Given the chemical structure, which incorporates both a pyrimidine and a benzoic acid moiety, a cautious approach to handling is warranted. Pyrimidine derivatives can be flammable and may cause irritation upon contact with skin and eyes.[1][2][3] Similarly, benzoic acid and its derivatives can cause serious eye damage, skin irritation, and respiratory irritation.[4][5][6][7][8] Therefore, the primary risks associated with this compound are anticipated to be ocular, dermal, and respiratory irritation.

A thorough risk assessment should be conducted prior to any handling, considering the scale of the experiment and the potential for aerosolization. The following personal protective equipment (PPE) recommendations are based on a risk-mitigation strategy that prioritizes the prevention of direct contact and inhalation.

Recommended Personal Protective Equipment (PPE)

The selection of appropriate PPE is the most critical step in ensuring personal safety. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles with side shields are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing or dust generation.[1][3]Protects against splashes and airborne particles that can cause serious eye irritation or damage.[4][5]
Hand Protection Chemically resistant gloves are required. Nitrile gloves are a suitable minimum, but should be changed frequently. For prolonged contact, consider more robust options like butyl rubber or neoprene. Always inspect gloves for damage before use.[1][2]Provides a crucial barrier against skin contact, which can lead to irritation.[4] The choice of glove material should be based on the specific solvent being used, if any.
Body Protection A flame-retardant lab coat, fully buttoned, is required.[1] For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended.Protects the skin and personal clothing from contamination.
Respiratory Protection For handling small quantities in a well-ventilated area, respiratory protection may not be necessary. However, if there is a risk of generating dust or aerosols, a NIOSH-approved N95 respirator or higher is recommended. For larger quantities or in poorly ventilated areas, a respirator with organic vapor cartridges may be necessary.Minimizes the risk of inhaling airborne particles, which could cause respiratory tract irritation.[4][5]
Procedural Workflow for Safe Handling

The following diagram outlines the logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Conduct Risk Assessment ppe_don Don Appropriate PPE prep_start->ppe_don weigh Weigh Compound in Ventilated Enclosure ppe_don->weigh dissolve Dissolve/Use in a Fume Hood weigh->dissolve decontaminate Decontaminate Work Surfaces dissolve->decontaminate waste_disposal Dispose of Waste in Labeled Containers decontaminate->waste_disposal ppe_doff Doff PPE Correctly waste_disposal->ppe_doff hand_wash Wash Hands Thoroughly ppe_doff->hand_wash

Caption: Workflow for the safe handling of this compound.

Step-by-Step Protocols
  • Hand Hygiene: Wash and dry hands thoroughly.

  • Lab Coat: Put on a clean, fully buttoned lab coat.

  • Respirator (if required): Perform a fit check to ensure a proper seal.

  • Eye and Face Protection: Put on safety goggles. If a face shield is required, place it over the goggles.

  • Gloves: Don the appropriate chemically resistant gloves, ensuring they overlap the cuffs of the lab coat.

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare skin. Dispose of them in the appropriate waste container.

  • Face Shield/Goggles: Remove eye and face protection from the back to the front.

  • Lab Coat: Remove the lab coat by rolling it inside out, without touching the exterior.

  • Respirator (if used): Remove the respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart. Seek immediate medical attention.[3]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[3] Remove contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[3]

  • Ingestion: Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Categorization: All solid waste (unused compound, contaminated gloves, weigh boats, etc.) and liquid waste (solutions containing the compound) must be treated as hazardous waste.

  • Containment: Solid waste should be collected in a clearly labeled, sealed container. Liquid waste should be stored in a compatible, sealed, and labeled container.

  • Disposal Route: Dispose of hazardous waste through a licensed and certified hazardous waste disposal contractor.[6][8] Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of down the drain or in regular trash.[1][6]

By adhering to these guidelines, researchers can handle this compound with a high degree of safety, ensuring the protection of both laboratory personnel and the environment.

References

  • Pyridine Hazardous Substance Fact Sheet. New Jersey Department of Health. Available from: [Link]

  • MATERIAL SAFETY DATA SHEETS PYRIMIDINE N-PROPYL IMPURITY. Cleanchem Laboratories. Available from: [Link]

  • BENZOIC ACID Safety Data Sheet. Alpha Resources. Available from: [Link]

  • SDS of Benzoic Acid: Important Data and Information Collected. ACOLIN. Available from: [Link]

  • Benzoic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available from: [Link]

  • Safety Data Sheet: Benzoic acid. Carl ROTH. Available from: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.